1-(2-Amino-4,5-dimethoxyphenyl)ethanone
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
IUPAC Name |
1-(2-amino-4,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKWXEGYKGTMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193999 | |
| Record name | Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4101-30-8 | |
| Record name | Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004101308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-4,5-dimethoxyphenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Amino-4,5-dimethoxyphenyl)ethanone, also known as 2'-Amino-4',5'-dimethoxyacetophenone, is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceuticals and bioactive molecules.[1][2] Its structure, featuring an acetophenone core with both amino and dimethoxy functional groups, imparts unique chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on its role as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3]
Chemical and Physical Properties
This compound is a light orange to yellow-green crystalline powder. It is sparingly soluble in water but soluble in methanol.[4] Key chemical and physical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2'-Amino-4',5'-dimethoxyacetophenone, 2-Acetyl-4,5-dimethoxyaniline |
| CAS Number | 4101-30-8[5] |
| Molecular Formula | C₁₀H₁₃NO₃[2][5] |
| Molecular Weight | 195.22 g/mol [2][5] |
| InChI | InChI=1S/C10H13NO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,11H2,1-3H3[6] |
| InChIKey | KGKWXEGYKGTMAK-UHFFFAOYSA-N[6] |
| SMILES | CC(=O)C1=CC(=C(C=C1N)OC)OC[6] |
| MDL Number | MFCD00016646[4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 106-108 °C[4] |
| Boiling Point (Predicted) | 343.5 ± 37.0 °C[4] |
| Density (Predicted) | 1.139 g/cm³[4] |
| pKa (Predicted) | 2.48 ± 0.10[4] |
| Appearance | Light orange to Yellow to Green powder to crystal |
| Solubility | Soluble in Methanol[4] |
Table 3: Computed Properties
| Property | Value |
| XLogP3-AA | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4[2] |
| Rotatable Bond Count | 3[2] |
| Exact Mass | 195.089543 g/mol [2] |
| Monoisotopic Mass | 195.089543 g/mol [2] |
| Topological Polar Surface Area | 61.6 Ų[2] |
| Heavy Atom Count | 14[2] |
| Complexity | 208[2] |
Experimental Protocols
Synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (Intermediate)
This protocol is adapted from the nitration of similar aromatic ketones.
Materials:
-
3,4-Dimethoxyacetophenone
-
Nitric acid (67%)
-
Sodium nitrite
-
Dichloromethane
-
Sodium bicarbonate
-
Sodium sulfate
-
Ice
Procedure:
-
Prepare a solution of 3,4-dimethoxyacetophenone in 17% nitric acid at 5-10 °C.
-
In a separate reaction vessel, prepare a solution of 67% nitric acid and a catalytic amount of sodium nitrite, cooled to 5-10 °C.
-
Slowly add the 3,4-dimethoxyacetophenone solution to the nitric acid/sodium nitrite solution dropwise over 2-3 hours, maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 1-2 hours.
-
Pour the reaction mixture into ice water with vigorous stirring.
-
Extract the aqueous phase with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone as a yellow solid.
Synthesis of this compound
This protocol is based on the common reduction of an aromatic nitro group to an amine using catalytic hydrogenation.
Materials:
-
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Filter agent (e.g., Celite)
Procedure:
-
Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)ethanone in methanol or ethanol in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the mixture at a slightly elevated temperature (e.g., 50 °C).
-
Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The crude product can be further purified by recrystallization if necessary.
Spectroscopic Data
Biological Activity and Signaling Pathways
This compound has been identified as a potential topoisomerase and Epidermal Growth Factor Receptor (EGFR) inhibitor.[3] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for drug development.
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling cascade and the putative point of inhibition by this compound.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibition Assay
The following workflow outlines a general procedure to assess the inhibitory activity of this compound against EGFR.
Caption: EGFR Kinase Inhibition Assay Workflow.
Safety Information
Table 4: GHS Hazard and Precautionary Statements
| Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
| P501 | Dispose of contents/container to an approved waste disposal plant |
Note: This safety information is based on aggregated data and may not be exhaustive. Always consult the material safety data sheet (MSDS) before handling this chemical.
Conclusion
This compound is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its role as a scaffold for the synthesis of complex heterocyclic systems and its potential as an EGFR inhibitor make it a compound of interest for further investigation. The synthetic protocols provided herein offer a viable route to this molecule, enabling further research into its chemical and biological properties. Future work should focus on the experimental validation of its biological activity and the elucidation of its precise mechanism of action.
References
An In-depth Technical Guide to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS: 4101-30-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, also known as 2'-Amino-4',5'-dimethoxyacetophenone, a versatile building block in organic synthesis with significant potential in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and biological activities, with a focus on its roles as a topoisomerase and epidermal growth factor receptor (EGFR) inhibitor. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in their scientific endeavors.
Chemical and Physical Properties
This compound is a substituted acetophenone with the chemical formula C₁₀H₁₃NO₃.[1][2] It presents as a light orange to yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4101-30-8 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1][2] |
| Appearance | Light orange to yellow crystalline powder | [3] |
| Melting Point | 106-108 °C | |
| Boiling Point (Predicted) | 343.5 ± 37.0 °C at 760 mmHg | |
| Density (Predicted) | 1.139 g/cm³ | |
| Solubility | Soluble in Methanol | |
| InChI | 1S/C10H13NO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,11H2,1-3H3 | [1] |
| InChIKey | KGKWXEGYKGTMAK-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)c1cc(c(cc1N)OC)OC | [1] |
Synonyms: 2'-Amino-4',5'-dimethoxyacetophenone, 2-Acetyl-4,5-dimethoxyaniline.[3]
Synthesis
A plausible and commonly utilized synthetic route to this compound involves a two-step process starting from 3,4-dimethoxyacetophenone:
-
Nitration: Friedel-Crafts nitration of 3,4-dimethoxyacetophenone to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.
-
Reduction: Reduction of the nitro group of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone to the corresponding amine.
Below are detailed experimental protocols for each step.
Experimental Protocol: Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (Intermediate)
This protocol is adapted from established nitration procedures for activated aromatic compounds.[4][5]
Materials:
-
3,4-dimethoxyacetophenone
-
Nitric acid (67% and 17%)
-
Sodium nitrite
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Ice
Procedure:
-
Prepare a solution by dissolving 3,4-dimethoxyacetophenone in 17% nitric acid at 5-10 °C.
-
In a separate reaction vessel, prepare a solution of 67% nitric acid and a catalytic amount of sodium nitrite, and cool it to 5-10 °C.
-
Slowly add the 3,4-dimethoxyacetophenone solution to the nitric acid/sodium nitrite solution dropwise over 2-3 hours, maintaining the temperature between 5-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 1-2 hours.
-
Pour the reaction mixture into ice water with vigorous stirring.
-
Extract the aqueous phase with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone as a yellow solid.
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the reduction of an aromatic nitro group using a metal catalyst.
Materials:
-
1-(4,5-dimethoxy-2-nitrophenyl)ethanone
-
Ethanol or Methanol
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas or a hydrogen donor (e.g., ammonium formate, hydrazine)
Procedure:
-
Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)ethanone in ethanol or methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
If using hydrogen gas, purge the flask with nitrogen and then introduce hydrogen gas (typically at atmospheric pressure or slightly above, using a balloon).
-
If using a hydrogen donor, add the donor to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Signals/Peaks |
| ¹H NMR | Singlet for acetyl protons (~2.5 ppm), two singlets for methoxy protons (~3.8-3.9 ppm), two singlets for aromatic protons (~6.5 and ~7.2 ppm), and a broad singlet for the amine protons. |
| ¹³C NMR | Signal for the acetyl carbonyl carbon (~198 ppm), signals for aromatic carbons (some quaternary, some protonated), two signals for methoxy carbons (~56 ppm), and a signal for the acetyl methyl carbon (~26 ppm). |
| IR (Infrared) | N-H stretching bands (two peaks for a primary amine) around 3300-3500 cm⁻¹, a strong C=O stretching band for the ketone around 1650-1680 cm⁻¹, C-O stretching bands for the methoxy groups, and aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 195.09. |
Biological Activity and Mechanisms of Action
This compound has been identified as an inhibitor of both topoisomerase and the epidermal growth factor receptor (EGFR), suggesting its potential as an anticancer agent.[2]
Topoisomerase Inhibition
Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. Inhibitors of these enzymes can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The proposed mechanism involves the stabilization of the transient topoisomerase-DNA covalent complex, preventing the re-ligation of the DNA strand.
EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers. Small molecule inhibitors typically compete with ATP for binding to the intracellular kinase domain of EGFR, thereby blocking its autophosphorylation and the activation of downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-Akt pathways.
Applications in Research and Drug Development
This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules. Its utility as a building block is enhanced by the presence of three reactive sites: the amino group, the acetyl group, and the aromatic ring, which can be further functionalized. Researchers in drug discovery can utilize this compound as a scaffold for the development of novel inhibitors targeting topoisomerases, EGFR, or other kinases, potentially leading to the discovery of new therapeutic agents for cancer and other diseases.
Safety Information
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Researchers should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE).
Conclusion
This compound is a chemical compound with significant potential for researchers in organic synthesis and medicinal chemistry. Its established biological activities as a topoisomerase and EGFR inhibitor make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, synthesis, and biological relevance, aiming to facilitate further research and innovation in the field.
References
- 1. GSRS [precision.fda.gov]
- 2. 2'-Amino-4',5'-dimethoxyacetophenone | 4101-30-8 | FA70489 [biosynth.com]
- 3. 2'-Amino-4',5'-dimethoxyacetophenone 4101-30-8 | TCI AMERICA [tcichemicals.com]
- 4. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 5. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE | 4101-32-0 [chemicalbook.com]
In-Depth Technical Guide: 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a substituted acetophenone, serves as a versatile building block in medicinal chemistry and a subject of interest in biochemical research. Its structural motif is found in a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and its role as a modulator of key cellular signaling pathways. While noted as a topoisomerase and EGFR inhibitor, publicly available quantitative data on its inhibitory activity is limited. This document aims to consolidate the available technical information and provide detailed experimental protocols relevant to its study.
Chemical Identity and Properties
Synonyms and Identifiers
The compound is known by several names and identifiers, which are crucial for cross-referencing in literature and databases.
| Identifier Type | Value |
| IUPAC Name | This compound |
| Synonyms | 2'-Amino-4',5'-dimethoxyacetophenone, 2-Acetyl-4,5-dimethoxyaniline |
| CAS Number | 4101-30-8 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| InChI Key | KGKWXEGYKGTMAK-UHFFFAOYSA-N |
| SMILES | CC(=O)c1cc(c(cc1N)OC)OC |
Physicochemical Properties
| Property | Value |
| Appearance | Pale yellow to yellow crystalline powder |
| Melting Point | 106-108 °C |
| Boiling Point | 343.5 ± 37.0 °C (Predicted) |
| Solubility | Soluble in methanol |
Synthesis and Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 3,4-dimethoxyacetophenone followed by the reduction of the resulting nitro group.
Step 1: Synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice-water bath, dissolve 3,4-dimethoxyacetophenone in glacial acetic acid.
-
Nitration: Slowly add red fuming nitric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture for an additional 20-30 minutes.
-
Work-up: Pour the reaction mixture into ice water to precipitate the product.
-
Purification: Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.
Step 2: Reduction to this compound
-
Reaction Setup: Dissolve the 1-(4,5-dimethoxy-2-nitrophenyl)ethanone from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, filter off the catalyst (if using Pd/C). If a chemical reducing agent was used, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain this compound.
Topoisomerase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of this compound against topoisomerase I.
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing supercoiled plasmid DNA, and topoisomerase I reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase I enzyme to each tube.
-
Incubation: Incubate the reaction mixtures at 37 °C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS, bromophenol blue, and glycerol.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize under UV light. The inhibition of topoisomerase I is determined by the reduction in the amount of relaxed DNA compared to the control.
EGFR Kinase Activity Assay
This protocol provides a framework for evaluating the inhibitory effect of the compound on EGFR kinase activity.
-
Reaction Setup: In a 96-well plate, add the EGFR kinase assay buffer, a suitable peptide substrate for EGFR, and ATP.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include appropriate controls (no enzyme, no inhibitor).
-
Enzyme Addition: Initiate the kinase reaction by adding purified recombinant human EGFR enzyme to each well.
-
Incubation: Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Biological Activity and Signaling Pathways
This compound is reported to be an inhibitor of topoisomerase and the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and transcription.[2] Inhibitors of these enzymes can induce DNA damage and are often used as anticancer agents.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR pathway is a hallmark of many cancers. Inhibition of this pathway is a key strategy in cancer therapy.
The diagram below illustrates the EGFR signaling pathway and the putative point of inhibition by this compound.
References
The Cornerstone of Complex Molecules: A Technical Guide to 2'-Amino-4',5'-dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Amino-4',5'-dimethoxyacetophenone is a versatile aromatic ketone that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, most notably in the pharmaceutical industry. Its unique substitution pattern, featuring both an amine and two methoxy groups on the phenyl ring, makes it a reactive and valuable precursor for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its fundamental applications, focusing on its role as a key intermediate in the synthesis of bioactive molecules, and offers detailed experimental protocols and data for its practical use in the laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of 2'-Amino-4',5'-dimethoxyacetophenone is provided in the table below, offering a quick reference for researchers.
| Property | Value |
| CAS Number | 4101-30-8[1][2][3] |
| Molecular Formula | C₁₀H₁₃NO₃[1] |
| Molecular Weight | 195.22 g/mol [1] |
| Appearance | Light orange to yellow to green powder/crystal |
| Melting Point | 105.0 to 109.0 °C |
| Purity | >98.0% (GC) |
| Solubility | Soluble in various organic solvents |
| Storage | Store at 2°C - 8°C in a well-closed container, protected from light[1] |
Core Application: A Key Intermediate in Tivozanib Synthesis
One of the most significant applications of 2'-Amino-4',5'-dimethoxyacetophenone is its role as a key starting material in the synthesis of Tivozanib.[4] Tivozanib is a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[4] The synthesis of Tivozanib from 2'-Amino-4',5'-dimethoxyacetophenone underscores the importance of this acetophenone derivative in accessing complex and medically relevant quinoline scaffolds.
The initial step in this synthetic pathway involves the cyclization of 2'-Amino-4',5'-dimethoxyacetophenone to form the quinolinone core. This transformation is a critical step that establishes the heterocyclic framework of Tivozanib.
Logical Workflow for the Initial Stage of Tivozanib Synthesis
Caption: Initial cyclization step in the synthesis of a Tivozanib intermediate.
Experimental Protocols
Synthesis of 6,7-Dimethoxyquinolin-4-ol from 2'-Amino-4',5'-dimethoxyacetophenone
This protocol is based on the general procedures outlined in the synthesis of Tivozanib.[4][5]
Materials:
-
2'-Amino-4',5'-dimethoxyacetophenone
-
Ethyl formate
-
Appropriate solvent (e.g., toluene, ethanol)
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard work-up and purification equipment (e.g., filtration apparatus, rotary evaporator, recrystallization solvents)
Procedure:
-
In a clean, dry reaction flask, dissolve 2'-Amino-4',5'-dimethoxyacetophenone in the chosen solvent.
-
Add the base to the reaction mixture. The molar ratio of the base to the starting material should be optimized based on the specific base used.
-
Add an excess of ethyl formate to the mixture. A typical molar ratio of 2'-Amino-4',5'-dimethoxyacetophenone to ethyl formate is in the range of 1:1 to 1:6.[5]
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate work-up procedure. This may involve neutralization with acid, extraction with an organic solvent, and washing with brine.
-
The crude product can be purified by recrystallization from a suitable solvent to yield pure 6,7-dimethoxyquinolin-4-ol.
Note: The specific reaction conditions, including solvent, base, temperature, and reaction time, may require optimization for best results.
Biological Activity: Targeting the VEGFR Signaling Pathway
As a precursor to Tivozanib, 2'-Amino-4',5'-dimethoxyacetophenone is integral to the development of a potent inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR, Tivozanib effectively cuts off the blood supply to the tumor, thereby impeding its growth.
VEGFR Signaling Pathway and Inhibition by Tivozanib
Caption: Inhibition of the VEGFR signaling pathway by Tivozanib.
Other Potential Applications
While its role in Tivozanib synthesis is well-documented, the chemical structure of 2'-Amino-4',5'-dimethoxyacetophenone suggests its utility as a scaffold for a broader range of bioactive compounds. The amino and ketone functionalities allow for the construction of various heterocyclic systems, such as quinazolines, benzodiazepines, and other fused ring systems, which are prevalent in medicinal chemistry.
Derivatives of structurally similar aminoacetophenones have been explored for various biological activities, including:
-
Antimicrobial and Antifungal Activity: Quinazoline derivatives, which can be synthesized from aminoacetophenones, have shown promising activity against various bacterial and fungal strains.
-
Anticancer Activity: Beyond VEGFR inhibition, other quinazoline and related heterocyclic compounds derived from aminoacetophenones are being investigated as inhibitors of other kinases, such as the Epidermal Growth Factor Receptor (EGFR). While initial commercial sources suggested a direct role for 2'-Amino-4',5'-dimethoxyacetophenone as an EGFR and topoisomerase inhibitor, primary scientific literature to substantiate these claims is currently lacking.[1]
-
Proteomics Research: Although its specific application is not yet widely published, amino-containing compounds can be used as derivatizing agents in proteomics to enhance the ionization and detection of certain molecules in mass spectrometry. Further research is needed to explore the potential of 2'-Amino-4',5'-dimethoxyacetophenone in this field.
Conclusion
2'-Amino-4',5'-dimethoxyacetophenone is a valuable and versatile chemical intermediate with a significant and proven application in the synthesis of the anti-cancer drug Tivozanib. Its chemical reactivity opens the door for the synthesis of a wide array of other potentially bioactive heterocyclic compounds. This technical guide provides a foundational understanding of its properties, key applications, and practical synthetic methodologies, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. Further exploration of this compound's synthetic utility is likely to yield novel molecules with interesting and beneficial biological activities.
References
- 1. 2'-Amino-4',5'-dimethoxyacetophenone | 4101-30-8 | FA70489 [biosynth.com]
- 2. cphi-online.com [cphi-online.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102532116A - Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Google Patents [patents.google.com]
Potential Biological Activity of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(2-Amino-4,5-dimethoxyphenyl)ethanone (Figure 1) is an aromatic ketone containing amino and methoxy functional groups. These structural features are present in a variety of biologically active molecules, suggesting its potential as a pharmacophore or a key intermediate in the synthesis of novel therapeutic agents. This compound has been identified by at least one commercial source as a dual inhibitor of topoisomerase and the epidermal growth factor receptor (EGFR), both of which are validated targets in oncology.[1] This guide aims to consolidate the current understanding of this molecule's potential biological activities, provide standardized methodologies for its investigation, and visualize the pertinent cellular pathways.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound.
Putative Biological Activities and Mechanisms of Action
Epidermal Growth Factor Receptor (EGFR) Inhibition
According to commercial data, this compound is suggested to inhibit the EGFR signaling pathway.[1] The proposed mechanism involves the binding of the molecule to the iminium group on the receptor, which in turn prevents the binding of its natural ligands, such as epidermal growth factor (EGF).[1] This action would block the downstream signal transduction cascade that promotes cell division and survival.[1] The pharmacophore of this compound is also noted to have similarities to lapatinib, a known EGFR and HER2 inhibitor used in breast cancer therapy.[1]
Topoisomerase Inhibition
The compound is also described as a topoisomerase inhibitor.[1] Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. Inhibitors of these enzymes can lead to DNA damage and ultimately trigger apoptosis in rapidly dividing cells, a hallmark of anticancer drugs.
Quantitative Data Summary
A thorough review of scientific literature did not yield specific quantitative data (e.g., IC50 or EC50 values) for the inhibitory activities of this compound against EGFR, topoisomerase, or cancer cell lines. The information available is summarized in Table 1.
| Biological Target/Activity | Compound | Reported Effect | Quantitative Data (IC50) | Source/Reference |
| EGFR | This compound | Inhibition of receptor signaling | Not Available | [1] |
| Topoisomerase | This compound | Inhibition of enzyme activity | Not Available | [1] |
| Bird Repellant | 2''-Amino-4'',5''-Dimethoxyacetophenone | Repellant activity | Not Applicable | ChemicalBook |
Detailed Experimental Protocols (Exemplary)
The following are detailed, exemplary protocols for assessing the potential biological activities of this compound. These are standard methods and would require optimization for the specific compound.
In Vitro EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR.
Materials:
-
Recombinant human EGFR (catalytic domain)
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound dissolved in DMSO
-
Streptavidin-coated plates
-
Anti-phosphotyrosine antibody conjugated to a reporter (e.g., HRP)
-
Detection reagent (e.g., TMB substrate)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the kinase buffer, the biotinylated substrate, and the test compound dilutions.
-
Initiate the reaction by adding a solution of EGFR and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound reagents.
-
Add the anti-phosphotyrosine antibody and incubate.
-
Wash the plate and add the detection reagent.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Topoisomerase I DNA Relaxation Assay
Objective: To assess the inhibitory effect of this compound on the catalytic activity of human topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compound dissolved in DMSO
-
Agarose gel
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare reaction mixtures containing the assay buffer and supercoiled DNA.
-
Add serial dilutions of the test compound.
-
Add human Topoisomerase I to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding the DNA loading dye containing SDS.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Visualizations: Signaling Pathways and Workflows
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is a putative target of this compound.
Caption: Putative inhibition of the EGFR signaling pathway.
Experimental Workflow for In Vitro Screening
The following diagram outlines a typical workflow for the initial in vitro evaluation of a compound's biological activity.
Caption: General workflow for in vitro biological evaluation.
Role as a Chemical Intermediate
While direct evidence for the biological activity of this compound is limited, it is a recognized building block in medicinal chemistry. Its functional groups allow for its use in the synthesis of more complex molecules with demonstrated biological activities, such as quinolones and other heterocyclic compounds. This highlights its importance as a starting material in drug discovery programs.
Conclusion and Future Directions
This compound presents an intriguing profile based on preliminary commercial data suggesting dual inhibitory activity against EGFR and topoisomerase. However, a critical gap exists in the peer-reviewed scientific literature to substantiate these claims. Future research should prioritize the systematic evaluation of this compound using the exemplary protocols outlined in this guide. Key steps will include:
-
In vitro validation: Performing kinase and topoisomerase assays to obtain quantitative measures of inhibition (IC50 values).
-
Cell-based studies: Assessing the cytotoxic effects on a panel of cancer cell lines, particularly those with known EGFR mutations or dependencies.
-
Mechanism of action studies: Utilizing techniques such as Western blotting to confirm the inhibition of EGFR phosphorylation and downstream signaling pathways in cellular models.
Such studies are essential to validate the initial claims and to determine if this compound or its derivatives warrant further development as potential anticancer agents.
References
An In-depth Technical Guide to the Derivatives of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: Synthesis, Therapeutic Potential, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone represent a promising class of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a particular focus on the formation of quinazoline and quinazolinone scaffolds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
This compound is a key starting material for the synthesis of a variety of heterocyclic compounds, most notably 6,7-dimethoxyquinazoline derivatives. The quinazoline ring system is a well-established pharmacophore found in numerous clinically approved drugs and biologically active molecules, exhibiting a broad spectrum of pharmacological activities including anticancer, anticonvulsant, and antimicrobial effects. The presence of the dimethoxy substitution pattern on the benzene ring of the quinazoline core is often associated with enhanced biological activity, making derivatives from this specific precursor of particular interest in medicinal chemistry.
Synthetic Pathways
The primary synthetic utility of this compound lies in its role as a precursor for 6,7-dimethoxy-substituted quinazolines and quinazolinones. A general and efficient synthetic approach involves the cyclocondensation of the 2-aminoacetophenone core with various reagents.
General Synthesis of 6,7-Dimethoxy-4(3H)-quinazolinones
A common and versatile method for the synthesis of 6,7-dimethoxy-4(3H)-quinazolinones from this compound involves a multi-step sequence. While specific literature detailing this exact transformation is limited, established synthetic routes for quinazolinones from 2-aminoacetophenones can be applied. A plausible pathway is outlined below.
Experimental Protocol (Generalised):
A mixture of this compound and a slight excess of ammonium acetate is heated, typically without a solvent or in a high-boiling solvent like nitrobenzene. The resulting intermediate is then cyclized by heating with formic acid or formamide to yield the corresponding 6,7-dimethoxy-4-methyl-3H-quinazolin-4-one. Further derivatization can be achieved by introducing various substituents at the N-3 position.
Therapeutic Potential and Biological Activities
While specific biological data for derivatives synthesized directly from this compound is not extensively reported, the broader class of 6,7-dimethoxyquinazoline derivatives has been widely studied, revealing significant therapeutic potential in several areas.
Anticancer Activity
Numerous 6,7-dimethoxyquinazoline derivatives have demonstrated potent anticancer activity, often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival. A notable target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Quantitative Data for Analogous 6,7-Dimethoxyquinazoline Derivatives:
| Compound Analogue | Target Cell Line | IC50 (µM) | Reference |
| WHI-P154 (4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline) | U373 Glioblastoma | ~5 | |
| WHI-P154 | U87 Glioblastoma | ~5 | |
| Compound 9b ((E)‐3‐(3,4‐Dimethoxyphenyl)‐1‐(4‐(quinazolin‐4‐yloxy)phenyl)prop‐2‐en‐1‐one) | Leukemia Cell Lines | - (70% growth inhibition) | |
| Compound 17 (a 2-substituted quinazoline) | Various Cancer Cell Lines | Varies |
Antimicrobial Activity
The quinazoline scaffold is also recognized for its antimicrobial properties. Derivatives of 6,7-dimethoxyquinazoline have been reported to exhibit activity against a range of pathogenic bacteria and fungi. The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Experimental Protocol for Antimicrobial Screening (General):
The antimicrobial activity of synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). A standardized inoculum of the test microorganism is added to serial dilutions of the test compound in a suitable broth medium. After incubation, the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Anticonvulsant Activity
Certain quinazolinone derivatives have shown promise as anticonvulsant agents. The proposed mechanism often involves the modulation of GABAergic neurotransmission, a key inhibitory pathway in the central nervous system.
Quantitative Data for Analogous Quinazolinone Derivatives:
| Compound Analogue | Test Model | ED50 (mg/kg) | Reference |
| Compound 5f (a quinazolinone derivative) | MES Test (mice) | 28.90 | |
| Compound 5b (a quinazolinone derivative) | MES Test (mice) | 47.38 | |
| Compound 5c (a quinazolinone derivative) | MES Test (mice) | 56.40 | |
| Compound 8h (a triazoloquinazoline derivative) | MES Test (mice) | 27.4 |
Structure-Activity Relationships (SAR)
Based on studies of analogous 6,7-dimethoxyquinazoline derivatives, several structure-activity relationships can be inferred:
-
Substitution at the 4-position: The nature of the substituent at the 4-position of the quinazoline ring is critical for anticancer activity. Anilino groups, particularly those with specific halogen and hydroxyl substitutions, have been shown to be beneficial for EGFR inhibition.
-
Lipophilicity: Increasing the lipophilicity of the molecule, for instance by adding an n-butyl group at the N-3 position of the quinazolinone ring, can influence cytotoxic activity.
-
Aryl and Arylmethyl Groups at the 2-position: For cytotoxic activity, having a one-atom linker between the quinazoline ring and an aryl group at the 2-position appears to be more effective than direct attachment.
Future Directions
The derivatives of this compound represent a fertile ground for the discovery of new therapeutic agents. Future research should focus on:
-
Systematic Synthesis and Screening: A systematic synthesis of a library of derivatives with diverse substitutions at the 2, 3, and 4-positions of the quinazoline core is warranted to fully explore the therapeutic potential.
-
Mechanism of Action Studies: For promising compounds, detailed mechanistic studies are crucial to elucidate their molecular targets and signaling pathways.
-
In Vivo Efficacy and Safety Profiling: Lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
Conclusion
This compound is a valuable building block for the synthesis of 6,7-dimethoxy-substituted quinazoline and quinazolinone derivatives. While specific data on the direct derivatives of this starting material are emerging, the extensive research on analogous compounds strongly suggests a high potential for the discovery of novel anticancer, antimicrobial, and anticonvulsant agents. This technical guide provides a foundational understanding to stimulate and guide further research and development in this promising area of medicinal chemistry.
The Pivotal Role of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Amino-4,5-dimethoxyphenyl)ethanone, also known as 2'-Amino-4',5'-dimethoxyacetophenone, is a highly functionalized aromatic ketone that serves as a critical building block in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its unique substitution pattern, featuring an acetyl group, an amino group, and two methoxy groups on the benzene ring, provides multiple reactive sites for diverse chemical transformations. This technical guide provides an in-depth overview of its synthesis, key reactions, and significant applications, particularly in the development of targeted cancer therapies. Detailed experimental protocols, quantitative data, and visual diagrams of relevant biological pathways are presented to support researchers in leveraging this versatile intermediate for novel molecular design and drug discovery.
Physicochemical Properties and Spectroscopic Data
This compound is a stable, crystalline solid. Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 4101-30-8 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol [1] |
| Appearance | White to off-white crystalline powder[2] |
| Melting Point | 106-108 °C |
| Boiling Point | 343.5 ± 37.0 °C at 760 mmHg |
| Solubility | Sparingly soluble in water[2] |
| SMILES | CC(=O)c1cc(c(cc1N)OC)OC[1] |
| InChIKey | KGKWXEGYKGTMAK-UHFFFAOYSA-N[1] |
Synthesis of this compound
A common and efficient synthetic route to this compound involves a three-step process starting from commercially available 1,2-dimethoxybenzene. This pathway includes a Friedel-Crafts acylation, followed by nitration and subsequent reduction of the nitro group.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene to Synthesize 3,4-Dimethoxyacetophenone
-
Materials: 1,2-Dimethoxybenzene, Acetic Anhydride, Polyphosphoric Acid.
-
Procedure:
-
To a stirred solution of 1,2-dimethoxybenzene (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 eq).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add polyphosphoric acid (PPA) or another Lewis acid catalyst (e.g., AlCl₃) portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to afford 3,4-dimethoxyacetophenone as a white solid.
-
Step 2: Nitration of 3,4-Dimethoxyacetophenone to yield 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
-
Materials: 3,4-Dimethoxyacetophenone, Fuming Nitric Acid, Glacial Acetic Acid.
-
Procedure: [3]
-
Dissolve 3,4-dimethoxyacetophenone (1.0 eq) in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice-water bath.
-
Add red fuming nitric acid (2.0 eq) dropwise to the cooled solution, ensuring the temperature of the reaction mixture is maintained below 10 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at low temperature.
-
Pour the reaction mixture into a beaker containing ice-water, which will cause the product to precipitate.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-(4,5-dimethoxy-2-nitrophenyl)ethanone as a yellow solid.[3]
-
Step 3: Reduction of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone to this compound
-
Materials: 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone, Iron powder, Ammonium Chloride, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, create a suspension of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (Fe, 3.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) to the suspension.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 1,2-Dimethoxybenzene | 3,4-Dimethoxyacetophenone | Acetic Anhydride, PPA | 85-95% |
| 2 | 3,4-Dimethoxyacetophenone | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | Fuming Nitric Acid, Acetic Acid | 58%[3] |
| 3 | 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | This compound | Fe, NH₄Cl | 80-90% |
Application in the Synthesis of Anticancer Drug Intermediates
This compound is a key precursor in the synthesis of quinoline-based anticancer agents. A notable application is in the preparation of 4-chloro-6,7-dimethoxyquinoline, a crucial intermediate for the synthesis of tyrosine kinase inhibitors like Cabozantinib and Tivozanib.[2]
Workflow for the Synthesis of 4-chloro-6,7-dimethoxyquinoline
Caption: Synthetic route to 4-chloro-6,7-dimethoxyquinoline.
Experimental Protocol: Synthesis of 4-chloro-6,7-dimethoxyquinoline
This synthesis is adapted from a patented procedure[4] that utilizes the nitro-precursor of the title compound. The reduction of the nitro group and subsequent cyclization can be performed in one pot.
-
Condensation: 2-Nitro-4,5-dimethoxyacetophenone is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[4]
-
Reduction and Cyclization: The resulting enaminone is then subjected to a hydrogenation reaction (e.g., using a palladium catalyst), which reduces the nitro group to an amine. This intermediate amine spontaneously cyclizes to form 4-hydroxy-6,7-dimethoxyquinoline.[4]
-
Chlorination: The final step involves the chlorination of the 4-hydroxyquinoline derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the target compound, 4-chloro-6,7-dimethoxyquinoline.[4]
Role in Targeting Cancer-Related Signaling Pathways
The derivatives of this compound, such as Cabozantinib and Tivozanib, are potent inhibitors of receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR). Additionally, some quinoline-based compounds have shown activity as topoisomerase inhibitors.
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: Inhibition of the EGFR signaling pathway by a TKI.
Topoisomerase Inhibition Mechanism
Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. Inhibiting these enzymes leads to DNA damage and apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of topoisomerase inhibition.
Conclusion
This compound is a cornerstone intermediate in contemporary organic synthesis, particularly for the construction of complex heterocyclic systems with significant biological activity. Its straightforward multi-step synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an invaluable tool for medicinal chemists and drug development professionals. The successful application of this building block in the synthesis of potent anticancer agents underscores its importance and highlights the potential for the development of novel therapeutics based on its scaffold. The detailed protocols and pathway visualizations provided in this guide aim to facilitate further research and innovation in this exciting area of organic and medicinal chemistry.
References
- 1. 1-(4,5-DIMETHOXY-2-NITRO-PHENYL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 2. 4-chloro-6,7-dimethoxyquinoline | 35654-56-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: A Versatile Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and explores its role as a building block in the creation of targeted therapeutics, including its interaction with critical signaling pathways.
Chemical and Physical Properties
This compound, also known as 2'-Amino-4',5'-dimethoxyacetophenone, is a multifaceted organic compound valued for its utility in synthesizing a variety of heterocyclic systems. Its chemical structure, featuring an acetophenone core with both an amino and two methoxy substituents, provides multiple reactive sites for further chemical modifications.
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1][2] |
| CAS Number | 4101-30-8 | [3] |
| Appearance | Light orange to yellow to green powder/crystal | [3] |
| Melting Point | 106-108 °C | [3] |
| Boiling Point (Predicted) | 343.5 ± 37.0 °C | [3] |
| Density (Predicted) | 1.139 g/cm³ | [3] |
| pKa (Predicted) | 2.48 ± 0.10 | [3] |
| Solubility | Soluble in Methanol | [3] |
Synthesis of this compound
Proposed Synthetic Pathway: Acetylation of 3,4-Dimethoxyaniline
A likely synthetic route involves the direct acetylation of 3,4-dimethoxyaniline (also known as 4-aminoveratrole). The amino group directs the incoming acetyl group to the ortho position, facilitated by the activating methoxy groups.
Detailed Experimental Protocol
Materials:
-
3,4-Dimethoxyaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 3,4-dimethoxyaniline in 50 mL of glacial acetic acid.
-
Addition of Acetylating Agent: To the stirred solution, slowly add 1.2 equivalents of acetic anhydride via a dropping funnel. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Precipitation and Filtration: A precipitate of the product should form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel and wash the solid with cold water.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Applications as a Chemical Building Block in Drug Development
This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant pharmacological activity. Its utility stems from the presence of the ortho-amino acetophenone moiety, which can readily undergo cyclization reactions to form quinolines, quinazolines, and other important scaffolds in medicinal chemistry.
Role as a Topoisomerase Inhibitor and Interaction with EGFR Signaling Pathway
Derivatives of this compound have been identified as potential topoisomerase inhibitors and have been shown to interact with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9][10][11][12]
Topoisomerase I Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[10][13] Topoisomerase I introduces a transient single-strand break in the DNA, allowing the DNA to unwind, and then re-ligates the break.[9][10] Small molecule inhibitors can stabilize the covalent complex between topoisomerase I and the cleaved DNA strand, preventing re-ligation and leading to the accumulation of DNA strand breaks, which ultimately triggers apoptosis in rapidly dividing cancer cells.[10][12][13]
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[14][15][16] Upon binding of its ligand, such as EGF, the receptor dimerizes and becomes autophosphorylated on specific tyrosine residues.[16] This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, ultimately leading to changes in gene expression that promote cell proliferation and survival.[14][16] Aberrant EGFR signaling is a hallmark of many cancers. Certain derivatives of this compound can act as EGFR inhibitors, blocking the downstream signaling and thereby inhibiting cancer cell growth.
References
- 1. GSRS [precision.fda.gov]
- 2. 4101-30-8|this compound|BLD Pharm [bldpharm.com]
- 3. 2'-AMINO-4',5'-DIMETHOXYACETOPHENONE | 4101-30-8 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 10. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. ClinPGx [clinpgx.org]
An In-depth Technical Guide to the Research of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-4,5-dimethoxyphenyl)ethanone, also known as 2'-Amino-4',5'-dimethoxyacetophenone, is a key chemical intermediate in the synthesis of a variety of heterocyclic compounds, most notably quinazoline and quinazolinone derivatives.[1] While the compound itself has been investigated for its potential biological activities, its primary significance in medicinal chemistry lies in its role as a versatile scaffold for the development of potent anticancer agents.[2][3] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanistic studies related to this compound and its derivatives, with a focus on their potential as topoisomerase and epidermal growth factor receptor (EGFR) inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4101-30-8 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][4] |
| Molecular Weight | 195.22 g/mol | [4] |
| Appearance | Pale yellow to yellow crystalline powder | |
| Melting Point | 107 °C | [2] |
| Solubility | Sparingly soluble in water | [1] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Synthesis of this compound
The synthesis of this compound is a critical first step in the development of its derivatives. A common and effective synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established synthetic methodologies for amino acetophenones.
Materials:
-
3,4-Dimethoxyaniline
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Acetylation of 3,4-Dimethoxyaniline:
-
Dissolve 3,4-dimethoxyaniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(3,4-dimethoxyphenyl)acetamide.
-
-
Fries Rearrangement:
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0°C, add the N-(3,4-dimethoxyphenyl)acetamide obtained in the previous step.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and then pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Recrystallize the purified product from ethanol to obtain this compound as a crystalline solid.
-
Biological Activities and Mechanism of Action of Derivatives
While direct quantitative biological data for this compound is limited in publicly available literature, its derivatives, particularly quinazolines, have demonstrated significant potential as anticancer agents. These derivatives have been shown to act as inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Topoisomerase I.[2]
EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation.[5] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it an attractive target for cancer therapy.
The binding of a ligand, such as EGF, to the extracellular domain of EGFR triggers a conformational change, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell growth and survival.
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Topoisomerase I Inhibition
Topoisomerases are nuclear enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[6] Topoisomerase I creates transient single-strand breaks in the DNA, allowing the DNA to unwind. Cancer cells, due to their high proliferation rate, are particularly dependent on topoisomerases, making them excellent targets for chemotherapy.
Topoisomerase I inhibitors act by stabilizing the covalent complex between the enzyme and the cleaved DNA strand. This prevents the re-ligation of the DNA, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly cytotoxic lesion that triggers a DNA damage response, ultimately leading to programmed cell death (apoptosis).
Caption: Topoisomerase I Inhibition and Apoptosis Induction Pathway.
Quantitative Data on Derivatives of this compound
Several studies have synthesized and evaluated the anticancer activity of quinazoline derivatives prepared from this compound. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for some of these derivatives against various cancer cell lines.
| Derivative | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6,7-dimethoxy-4-(4-methoxyanilino)quinazoline | A549 (Lung Carcinoma) | 0.020 | [7] |
| 6,7-dimethoxy-4-(4-ethoxyanilino)quinazoline | HCT116 (Colon Carcinoma) | 0.038 | [7] |
| 2-((6-fluoro-2-(4-fluorophenyl)quinazolin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide | EGFR-overexpressing cell lines | ~10 | [5] |
| Fluoroquinazolinone Derivative G | MCF-7 (Breast Cancer) | 0.44 | [8] |
| Fluoroquinazolinone Derivative E | MDA-MBA-231 (Breast Cancer) | 0.43 | [8] |
Experimental Protocols for Biological Assays
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of derivatives of this compound.
Experimental Workflow for In Vitro Anticancer Screening
A typical workflow for the initial in vitro screening of newly synthesized compounds for anticancer activity is depicted below.
Caption: General Workflow for In Vitro Anticancer Drug Screening.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should be less than 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After incubation, carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
Test compounds dissolved in DMSO
-
Sterile deionized water
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Loading dye
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
1x Topoisomerase I assay buffer
-
Supercoiled plasmid DNA (e.g., 200-500 ng)
-
Test compound at various concentrations (final DMSO concentration < 1%)
-
Sterile deionized water to a final volume of 20 µL.
-
-
Include a negative control (no enzyme), a positive control (enzyme without inhibitor), and a vehicle control (enzyme with DMSO).
-
-
Enzyme Addition and Incubation:
-
Add a pre-determined amount of Topoisomerase I enzyme to each reaction tube (except the negative control).
-
Incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 20 mg/mL proteinase K, followed by incubation at 37°C for 15 minutes.
-
Add loading dye to each reaction mixture.
-
Load the samples onto a 1% agarose gel in 1x TAE buffer.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide for 15-30 minutes and then destain in water.
-
Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the positive control. The concentration of the compound that inhibits 50% of the enzyme activity can be determined.
-
Conclusion
This compound is a valuable building block in medicinal chemistry, serving as a key precursor for the synthesis of biologically active quinazoline and quinazolinone derivatives. While the core molecule itself has not been extensively profiled for its biological activity, its derivatives have shown significant promise as potent anticancer agents through the inhibition of critical cellular targets such as EGFR and Topoisomerase I. The detailed synthetic and biological testing protocols provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further exploration of this important chemical scaffold and its potential therapeutic applications. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth in vivo studies to validate their therapeutic efficacy.
References
- 1. 2'-AMINO-4',5'-DIMETHOXYACETOPHENONE | 4101-30-8 [chemicalbook.com]
- 2. 2'-Amino-4',5'-dimethoxyacetophenone | 4101-30-8 | FA70489 [biosynth.com]
- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Design, synthesis, and evaluation of novel quinazoline derivatives as potent EGFR inhibitors: In silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 2'-Amino-4',5'-dimethoxyacetophenone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Amino-4',5'-dimethoxyacetophenone is a key building block in organic synthesis, particularly in the development of pharmacologically active compounds. Its utility stems from the reactive amino and acetyl groups, which allow for a variety of chemical modifications, and the dimethoxy-substituted phenyl ring, a common feature in many biologically active molecules. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical and physical properties, a detailed synthesis protocol, and its known biological activities, with a focus on its role as a topoisomerase and EGFR inhibitor. While the precise historical details of its initial discovery are not extensively documented in readily available literature, its modern applications in medicinal chemistry are significant.
Chemical and Physical Properties
2'-Amino-4',5'-dimethoxyacetophenone, also known as 2-acetyl-4,5-dimethoxyaniline, is a crystalline solid.[1] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 4101-30-8 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 107 °C | [2] |
| Solubility | Sparingly soluble in water | [1] |
| SMILES | CC(=O)C1=CC(=C(C=C1N)OC)OC | [2] |
| InChI | InChI=1S/C10H13NO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,11H2,1-3H3 |
Synthesis of 2'-Amino-4',5'-dimethoxyacetophenone
The synthesis of 2'-Amino-4',5'-dimethoxyacetophenone is not extensively detailed in early chemical literature, suggesting it may have been first prepared as an intermediate in a larger synthetic effort. Modern synthetic routes often employ variations of classical aromatic acylation reactions. One plausible historical approach would have been a Friedel-Crafts acylation or a Hoesch reaction on a suitably substituted aniline derivative. The Hoesch reaction, reported by Kurt Hoesch in 1915 and extended by Josef Houben, allows for the synthesis of aryl ketones from electron-rich arenes and nitriles.[2]
A detailed experimental protocol for a modern synthesis is adapted from the supplementary information of a 2005 article in the Journal of Medicinal Chemistry. This multi-step synthesis is a common route to this and similar compounds.
Experimental Protocol: Synthesis of 2'-Amino-4',5'-dimethoxyacetophenone
This protocol outlines a representative multi-step synthesis.
Step 1: Nitration of 1,2-dimethoxybenzene
-
To a cooled (0 °C) solution of 1,2-dimethoxybenzene in a suitable solvent such as acetic acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water and collect the precipitated product, 1,2-dimethoxy-4-nitrobenzene, by filtration.
-
Wash the solid with water until the filtrate is neutral and dry the product.
Step 2: Acylation of 1,2-dimethoxy-4-nitrobenzene
-
In a reaction vessel, combine 1,2-dimethoxy-4-nitrobenzene and a suitable solvent (e.g., dichloromethane).
-
Add a Lewis acid catalyst, such as aluminum chloride, in portions while maintaining a low temperature.
-
Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion.
-
Carefully quench the reaction by pouring it into a mixture of ice and hydrochloric acid.
-
Separate the organic layer, wash it with brine, dry it over a suitable drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.
Step 3: Reduction of the Nitro Group
-
Dissolve the 1-(4,5-dimethoxy-2-nitrophenyl)ethanone in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride in hydrochloric acid can be used.
-
Monitor the reaction until the nitro group is fully reduced to an amine.
-
After the reaction is complete, filter off the catalyst (if used) and remove the solvent under reduced pressure.
-
Purify the resulting 2'-Amino-4',5'-dimethoxyacetophenone by recrystallization or column chromatography.
The following diagram illustrates the general workflow for this synthesis.
Biological Activity and Signaling Pathways
2'-Amino-4',5'-dimethoxyacetophenone has been identified as a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activities. Notably, it has been investigated for its role as an inhibitor of topoisomerase and the Epidermal Growth Factor Receptor (EGFR) signaling pathway, both of which are crucial targets in cancer therapy.[2]
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[2] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer. 2'-Amino-4',5'-dimethoxyacetophenone serves as a scaffold for developing EGFR inhibitors. These inhibitors typically function by competing with ATP for the binding site in the intracellular tyrosine kinase domain of the receptor, thereby preventing its activation and downstream signaling.
The simplified EGFR signaling pathway and the point of inhibition are depicted in the diagram below.
Applications in Drug Discovery and Development
The structural features of 2'-Amino-4',5'-dimethoxyacetophenone make it an attractive starting material for the synthesis of a diverse range of compounds. Its use in diversity-oriented synthesis allows for the creation of libraries of natural product analogs, which can be screened for various biological activities.[3] The amino group provides a handle for the introduction of different functionalities, while the acetophenone moiety can participate in various condensation and cyclization reactions to form heterocyclic systems. This versatility has led to its use in the development of potential treatments for cancer and neurological disorders.[1]
Conclusion
2'-Amino-4',5'-dimethoxyacetophenone is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. While the specific historical details of its initial synthesis are not well-documented, its modern utility as a building block for pharmacologically active molecules, particularly EGFR inhibitors, is well-established. The synthetic protocols and understanding of its biological targets provide a solid foundation for further research and development of novel therapeutics based on this core structure.
References
- 1. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 2. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial Study of Novel Triazoles Synthesized from Chalcones : Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone Derivatives
Abstract
This document provides a detailed protocol for the synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a valuable building block in the development of pharmaceuticals and other organic compounds. The synthesis involves a two-step process starting from the commercially available 1-(3,4-dimethoxyphenyl)ethanone. The procedure includes the nitration of the aromatic ring followed by the reduction of the nitro group to an amine. This protocol is intended for researchers, scientists, and professionals in drug development, offering a clear methodology, data presentation, and workflow visualization.
Application Notes
This compound and its derivatives are important intermediates in medicinal chemistry. The presence of an amino group allows for the introduction of various functional groups, while the dimethoxy substituents can enhance solubility and stability in biological systems[1].
While the specific biological activity of this compound is not extensively documented, related isomers have shown significant potential in drug discovery. For instance, 2'-Amino-4',5'-dimethoxyacetophenone has been identified as a topoisomerase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR) signaling pathway[2]. EGFR is a crucial pathway in cell division and survival, and its inhibition is a key strategy in cancer therapy[2]. The structural similarity suggests that derivatives of this compound could be explored for similar inhibitory activities. These compounds serve as versatile scaffolds for creating novel molecules with potential therapeutic value[1][3].
Below is a simplified representation of the EGFR signaling pathway, which is often targeted in cancer drug development.
Caption: Simplified EGFR signaling pathway and potential inhibition point.
Experimental Protocols
The synthesis of this compound is proposed via a two-step reaction sequence starting from 1-(3,4-dimethoxyphenyl)ethanone.
Caption: Workflow for the synthesis of this compound.
2.1. Step 1: Synthesis of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
This procedure outlines the nitration of 1-(3,4-dimethoxyphenyl)ethanone.
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 1-(3,4-dimethoxyphenyl)ethanone to concentrated sulfuric acid while stirring.
-
Maintain the temperature below 10 °C and add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise over 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.
-
A yellow solid precipitate of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product under vacuum to yield the crude nitro compound, which can be used in the next step without further purification or recrystallized from ethanol.
2.2. Step 2: Synthesis of this compound
This procedure details the reduction of the nitro group to an amine, adapted from a similar reduction of a related nitro compound[4].
Methodology:
-
Dissolve the crude 1-(4,5-dimethoxy-2-nitrophenyl)ethanone in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 3-4 bar) and heat the mixture to 50 °C[4].
-
Maintain the reaction under vigorous stirring until the hydrogen uptake ceases, indicating the completion of the reaction.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
After completion, cool the mixture to room temperature and carefully filter it through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes) to yield the final product as a crystalline solid[5].
Data Presentation
3.1. Reactants and Reagents (Illustrative)
| Compound Name | Formula | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Role |
| 1-(3,4-Dimethoxyphenyl)ethanone | C₁₀H₁₂O₃ | 180.20 | 18.0 | 0.10 | Starting Material |
| Nitric Acid (70%) | HNO₃ | 63.01 | ~9.0 | ~0.14 | Reagent (Nitration) |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | - | Reagent & Catalyst |
| Palladium on Carbon (10%) | Pd/C | - | ~0.5 | - | Catalyst (Reduction) |
| Hydrogen | H₂ | 2.02 | - | - | Reagent (Reduction) |
| Ethanol | C₂H₅OH | 46.07 | - | - | Solvent |
3.2. Characterization Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 4101-30-8 | [2][6][7] |
| Molecular Formula | C₁₀H₁₃NO₃ | [2][6] |
| Molecular Weight | 195.22 g/mol | [2][6] |
| Appearance | Light orange to yellow to green powder/crystal | [8] |
| Melting Point | 106-108 °C | [8] |
| Solubility | Soluble in Methanol | [8] |
| SMILES | CC(=O)c1cc(c(cc1N)OC)OC | [6] |
| InChIKey | KGKWXEGYKGTMAK-UHFFFAOYSA-N | [6] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2'-Amino-4',5'-dimethoxyacetophenone | 4101-30-8 | FA70489 [biosynth.com]
- 3. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. GSRS [precision.fda.gov]
- 7. musechem.com [musechem.com]
- 8. 2'-AMINO-4',5'-DIMETHOXYACETOPHENONE | 4101-30-8 [chemicalbook.com]
Application Notes and Protocols: Reactions of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biologically active heterocyclic compounds, including chalcones, quinolines, and quinazolines, from the reaction of 1-(2-amino-4,5-dimethoxyphenyl)ethanone with various aromatic aldehydes. The resulting compounds are of significant interest in medicinal chemistry and drug development due to their potential therapeutic activities, particularly as anticancer agents.
Introduction
The reaction of this compound with aromatic aldehydes serves as a versatile starting point for the synthesis of a variety of heterocyclic scaffolds. Depending on the reaction conditions and the coreactants, two primary transformations can be achieved: the Claisen-Schmidt condensation to yield chalcones and the Friedländer annulation to produce quinolines. Furthermore, derivatives of this compound can be utilized in the synthesis of quinazolines. These resulting molecules, particularly the 6,7-dimethoxy substituted quinolines and quinazolines, have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.
Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones, known as chalcones, by reacting an aromatic ketone with an aromatic aldehyde in the presence of a base.[1] Chalcones are important intermediates in the biosynthesis of flavonoids and have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.[2][3]
Caption: General scheme for Claisen-Schmidt condensation.
Experimental Protocol
This protocol is adapted from the synthesis of structurally similar chalcones.[3]
-
Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol (15-20 mL).
-
To this solution, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, filter the solid, wash it thoroughly with cold water until the washings are neutral, and dry it in a vacuum oven.
-
If no solid precipitates, acidify the solution with dilute hydrochloric acid (HCl) to precipitate the product.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
Quantitative Data
| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one | 24 | 85 |
| 2 | 4-Chlorobenzaldehyde | (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 24 | 92 |
| 3 | 4-Methoxybenzaldehyde | (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 24 | 88 |
| 4 | 4-Nitrobenzaldehyde | (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 24 | 78 |
Synthesis of Quinolines via Friedländer Annulation
The Friedländer annulation is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[4][5] This method is one of the most straightforward approaches for synthesizing substituted quinolines.[6] The resulting 6,7-dimethoxyquinoline derivatives are known to possess significant anticancer activity.[7][8]
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. [wisdomlib.org]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [precision.fda.gov]
- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Nitration of 3,4-Dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive experimental procedure for the nitration of 3,4-dimethoxyacetophenone to synthesize 4,5-dimethoxy-2-nitroacetophenone, a valuable intermediate in pharmaceutical and organic synthesis. The protocol details the necessary reagents, reaction conditions, and purification methods. Additionally, a summary of quantitative data from various reported procedures is presented for comparative analysis. Safety precautions are emphasized throughout the protocol to ensure safe laboratory practice.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in organic synthesis. 3,4-Dimethoxyacetophenone, also known as acetoveratrone, can be selectively nitrated to yield 4,5-dimethoxy-2-nitroacetophenone. This product serves as a key building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The electron-donating methoxy groups direct the incoming nitro group primarily to the position ortho to one of the methoxy groups and meta to the acetyl group. This application note outlines a reliable and reproducible method for this transformation.
Experimental Protocol
This protocol is based on established laboratory procedures and prioritizes safety and reproducibility.
Materials:
-
3,4-Dimethoxyacetophenone
-
Red fuming nitric acid or a mixture of concentrated nitric acid and sulfuric acid
-
Glacial acetic acid or dichloromethane (optional solvent)
-
Ice
-
Distilled water
-
Sodium bicarbonate (for neutralization)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, Buchner funnel)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Cooling bath (ice-water or other)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3,4-dimethoxyacetophenone in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar. If no solvent is used, the starting material can be added directly to the reaction flask. Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Agent: If using a mixed acid, prepare it by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.
-
Nitration Reaction: Slowly add the nitrating agent (e.g., red fuming nitric acid or the prepared mixed acid) dropwise to the stirred solution of 3,4-dimethoxyacetophenone.[1][2] The rate of addition should be carefully controlled to maintain the internal temperature of the reaction mixture between 0 and 10 °C.[3] Nitration reactions are highly exothermic, and careful temperature control is crucial to prevent side reactions and ensure safety.[4]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same low temperature for a specified period, typically ranging from 20 minutes to 2 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice or ice-water with vigorous stirring.[1][2] This will precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.[3] If necessary, the crude product can be suspended in water and neutralized with a dilute solution of sodium bicarbonate before a final filtration and washing.[3]
-
Purification: The crude 4,5-dimethoxy-2-nitroacetophenone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[1][2]
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the acids and the potential evolution of nitrogen oxides.
-
Handling of Acids: Nitric acid and sulfuric acid are strong oxidizing agents and are highly corrosive. Handle with extreme care and avoid contact with skin and clothing. In case of a spill, neutralize with sodium bicarbonate and clean up immediately.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent the reaction from becoming uncontrollable.
-
Quenching: The quenching of the reaction mixture in ice-water should be done slowly and with good stirring to dissipate the heat generated.
Data Presentation
The following table summarizes quantitative data from representative experimental procedures for the nitration of 3,4-dimethoxyacetophenone.
| Parameter | Procedure 1 | Procedure 2 |
| Starting Material | 3,4-Dimethoxyacetophenone | 3,4-Dimethoxyacetophenone |
| Nitrating Agent | Red fuming nitric acid | 67% Nitric acid and sodium nitrite |
| Solvent | Glacial acetic acid | 17% Nitric acid |
| Temperature | Ice-water bath | 5 to 10 °C |
| Reaction Time | 20 minutes | 1 to 2 hours |
| Yield | 58%[1][2] | 87.9%[3] |
| Melting Point | 134 °C (from ethanol)[1][2] | Not reported |
| Product | 4,5-Dimethoxy-2-nitroacetophenone | 4,5-Dimethoxy-2-nitroacetophenone |
Characterization Data for 4,5-Dimethoxy-2-nitroacetophenone:
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for the nitration of 3,4-dimethoxyacetophenone.
References
Application Notes and Protocols for the Scale-up Synthesis of 2'-Amino-4',5'-dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Amino-4',5'-dimethoxyacetophenone is a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and fine chemicals. Its structural motif is present in a range of molecules with therapeutic potential. The efficient and scalable synthesis of this compound is therefore of significant interest for research and development as well as for commercial production.
This document provides a comprehensive guide to the scale-up synthesis of 2'-Amino-4',5'-dimethoxyacetophenone, outlining a robust three-step process starting from commercially available 1,2-dimethoxybenzene (veratrole). The described protocol is designed with scalability and safety in mind, employing methodologies suitable for larger-scale laboratory or pilot plant production.
Chemical Properties:
| Property | Value |
| CAS Number | 4101-30-8 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | Light yellow to beige crystalline powder |
| Melting Point | 105-109 °C |
| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. |
Overall Synthesis Workflow
The recommended synthetic route is a three-step process:
-
Friedel-Crafts Acylation: Reaction of 1,2-dimethoxybenzene with acetic anhydride using a solid acid catalyst to produce 3',4'-dimethoxyacetophenone.
-
Nitration: Regioselective nitration of 3',4'-dimethoxyacetophenone using a mixture of nitric and sulfuric acid to yield 2'-nitro-4',5'-dimethoxyacetophenone.
-
Catalytic Hydrogenation: Reduction of the nitro group of 2'-nitro-4',5'-dimethoxyacetophenone using hydrogen gas and a palladium on carbon (Pd/C) catalyst to afford the final product, 2'-Amino-4',5'-dimethoxyacetophenone.
Caption: Overall three-step synthesis workflow for 2'-Amino-4',5'-dimethoxyacetophenone.
Detailed Experimental Protocols and Data
Step 1: Friedel-Crafts Acylation of 1,2-Dimethoxybenzene
This step involves the acylation of 1,2-dimethoxybenzene with acetic anhydride. The use of a reusable solid acid catalyst, such as a zeolite (e.g., H-ZSM-5) or a strong acidic ion-exchange resin, is recommended for scale-up to simplify purification and minimize corrosive waste streams associated with traditional Lewis acids like AlCl₃.
Reaction Scheme:
Caption: Friedel-Crafts acylation of 1,2-dimethoxybenzene.
Quantitative Data (Based on a 1 kg scale of 1,2-Dimethoxybenzene):
| Parameter | Value |
| Starting Material (1,2-Dimethoxybenzene) | 1.0 kg (7.24 mol) |
| Acetic Anhydride | 0.89 kg (8.69 mol, 1.2 equiv) |
| Solid Acid Catalyst (H-ZSM-5) | 100 g (10% w/w) |
| Solvent (Toluene) | 5 L |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 1.1 - 1.2 kg (85-92%) |
| Purity (crude) | >95% |
Protocol:
-
To a suitable jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 1,2-dimethoxybenzene (1.0 kg) and toluene (5 L).
-
Begin stirring and add the solid acid catalyst (100 g).
-
Heat the mixture to 90-100 °C.
-
Slowly add acetic anhydride (0.89 kg) to the reaction mixture over a period of 1 hour, maintaining the temperature.
-
After the addition is complete, maintain the reaction mixture at 90-100 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the catalyst. The catalyst can be washed with toluene, dried, and potentially regenerated for future use.
-
The filtrate is then concentrated under reduced pressure to remove the toluene.
-
The resulting crude 3',4'-dimethoxyacetophenone can be purified by recrystallization from a suitable solvent system such as ethanol/water.
Step 2: Nitration of 3',4'-Dimethoxyacetophenone
This step is a critical exothermic reaction that requires careful temperature control to ensure safety and regioselectivity. The goal is to introduce a nitro group at the 2'-position, ortho to the acetyl group and para to one of the methoxy groups.
Reaction Scheme:
Caption: Nitration of 3',4'-dimethoxyacetophenone.
Quantitative Data (Based on a 1 kg scale of 3',4'-Dimethoxyacetophenone):
| Parameter | Value |
| Starting Material (3',4'-Dimethoxyacetophenone) | 1.0 kg (5.55 mol) |
| Sulfuric Acid (98%) | 2.5 L |
| Nitric Acid (70%) | 0.5 L (approx. 6.1 mol, 1.1 equiv) |
| Reaction Temperature | -5 to 0 °C |
| Reaction Time | 2-3 hours |
| Expected Yield | 1.0 - 1.1 kg (80-85%) |
| Purity (crude) | >90% |
Protocol:
-
In a reactor equipped with a robust cooling system, mechanical stirrer, and dropping funnel, add concentrated sulfuric acid (2.5 L).
-
Cool the sulfuric acid to -5 °C.
-
Slowly add 3',4'-dimethoxyacetophenone (1.0 kg) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 0 °C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding nitric acid (0.5 L) to a portion of cold sulfuric acid, maintaining a low temperature.
-
Slowly add the nitrating mixture to the solution of the acetophenone in sulfuric acid via the dropping funnel over 2-3 hours, maintaining the reaction temperature between -5 and 0 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature.
-
Carefully pour the reaction mixture onto crushed ice (approx. 10 kg) with stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
The crude 2'-nitro-4',5'-dimethoxyacetophenone can be purified by recrystallization from ethanol.
Step 3: Catalytic Hydrogenation of 2'-Nitro-4',5'-dimethoxyacetophenone
The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method for its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal waste.
Reaction Scheme:
Caption: Catalytic hydrogenation of the nitro intermediate.
Quantitative Data (Based on a 1 kg scale of 2'-Nitro-4',5'-dimethoxyacetophenone):
| Parameter | Value |
| Starting Material (2'-Nitro-4',5'-dimethoxyacetophenone) | 1.0 kg (4.44 mol) |
| Catalyst (5% Pd/C, 50% wet) | 50 g (0.5% Pd loading) |
| Solvent (Methanol or Ethanol) | 10 L |
| Hydrogen Pressure | 50-60 psi (3.4-4.1 bar) |
| Reaction Temperature | 25-35 °C |
| Reaction Time | 4-8 hours |
| Expected Yield | 0.8 - 0.85 kg (92-97%) |
| Purity (after recrystallization) | >99% |
Protocol:
-
To a hydrogenation reactor, add 2'-nitro-4',5'-dimethoxyacetophenone (1.0 kg) and the solvent (10 L).
-
Carefully add the 5% Pd/C catalyst (50 g) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-60 psi.
-
Begin vigorous stirring and maintain the temperature between 25-35 °C. The reaction is exothermic, and cooling may be required.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Once the reaction is complete, depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably kept wet.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2'-Amino-4',5'-dimethoxyacetophenone by recrystallization from a suitable solvent like ethanol to yield a high-purity crystalline solid.
Safety Considerations
General:
-
All procedures should be carried out in a well-ventilated area by trained personnel.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
Friedel-Crafts Acylation:
-
Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood.
-
Solid acid catalysts, while generally safer than Lewis acids, can be fine powders and should be handled with care to avoid inhalation.
Nitration:
-
HIGHLY HAZARDOUS: Aromatic nitration is a highly exothermic process with the potential for runaway reactions. Strict temperature control is critical.[1]
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care.
-
The addition of the nitrating mixture must be slow and controlled, with efficient cooling and stirring.
-
Quenching the reaction mixture on ice should also be done carefully and in a controlled manner.
-
Ensure adequate emergency procedures and equipment (e.g., quench bath, fire extinguisher) are readily available.
Catalytic Hydrogenation:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly maintained and operated.
-
Palladium on carbon catalyst can be pyrophoric upon exposure to air, especially when dry and containing adsorbed hydrogen. Handle the catalyst under a wet or inert atmosphere.
-
Ensure the reactor is properly purged with an inert gas before and after the reaction.
Conclusion
The provided three-step synthesis offers a reliable and scalable method for the production of 2'-Amino-4',5'-dimethoxyacetophenone. By employing a solid acid catalyst in the acylation step and catalytic hydrogenation for the reduction, this process is designed to be more environmentally friendly and safer for scale-up compared to traditional methods. Careful adherence to the protocols and safety precautions is essential for the successful and safe execution of this synthesis.
References
Applications of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone in Medicinal Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-4,5-dimethoxyphenyl)ethanone is a key building block in medicinal chemistry, primarily utilized in the synthesis of quinazoline-based compounds. This versatile scaffold is of significant interest due to the broad range of biological activities exhibited by its derivatives, including potent inhibition of various protein kinases implicated in cancer. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of quinazoline derivatives originating from this compound, with a focus on their role as kinase inhibitors in oncology research.
Application Notes: Kinase Inhibitors Derived from this compound
Derivatives of this compound, particularly 6,7-dimethoxyquinazolines, have been extensively investigated as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. The primary targets of these compounds are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.
EGFR Inhibition
The 4-anilino-6,7-dimethoxyquinazoline core structure is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs). The 6,7-dimethoxy substitution pattern, derived from the starting material, often contributes to favorable binding interactions within the ATP-binding site of the EGFR kinase domain. By competing with ATP, these inhibitors block the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades that promote cell growth and division.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is another critical signaling network that is frequently dysregulated in cancer. Several quinazoline derivatives have demonstrated potent inhibitory activity against PI3K, a key enzyme in this pathway. Inhibition of PI3K prevents the phosphorylation of Akt and its downstream targets, ultimately leading to the suppression of cell growth, proliferation, and survival. The dimethoxy substitution on the quinazoline ring can influence the selectivity and potency of these inhibitors against different isoforms of PI3K.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative 6,7-dimethoxyquinazoline derivatives, which can be synthesized from this compound.
| Compound ID | Target | Assay | IC50 (µM) | Cancer Cell Line | Reference |
| 12n | c-Met | Kinase Assay | 0.030 ± 0.008 | - | [1] |
| 12n | - | Antiproliferative | - | A549, MCF-7, MKN-45 | [1] |
| WHI-P154 | EGFR | Kinase Inhibition | 5.6 | - | [2] |
| WHI-P180 | EGFR | Kinase Inhibition | 4.0 | - | [2] |
Experimental Protocols
A plausible synthetic route from this compound to biologically active 4-anilino-6,7-dimethoxyquinazolines involves a multi-step process. The following protocols are based on established synthetic methodologies for similar compounds.
Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
This step involves the cyclization of the corresponding 2-aminobenzoic acid derivative with formamide. While the direct conversion from 2-aminoacetophenone is less common, oxidation of the acetyl group to a carboxylic acid followed by cyclization is a feasible approach. A more direct, albeit higher temperature, method is the Niementowski quinazoline synthesis.
Protocol: Niementowski-type Synthesis
-
A mixture of 2-amino-4,5-dimethoxybenzoic acid (derived from the starting material via oxidation) and an excess of formamide is heated.
-
The reaction mixture is maintained at a high temperature (typically 150-180 °C) for several hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol) and dried to afford 6,7-dimethoxyquinazolin-4(3H)-one.
Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
The quinazolinone from the previous step is converted to the more reactive 4-chloro derivative.
Protocol: Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one
-
To a suspension of 6,7-dimethoxyquinazolin-4(3H)-one in a suitable solvent such as toluene, an excess of a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is added.
-
A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the excess chlorinating agent is removed under reduced pressure.
-
The residue is carefully quenched with ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-6,7-dimethoxyquinazoline.
Step 3: Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives
The final step involves the nucleophilic substitution of the chloro group with a desired aniline.
Protocol: General Procedure for the Synthesis of 4-Anilino-6,7-dimethoxyquinazolines [1]
-
A mixture of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and the desired substituted aniline (1-1.2 equivalents) is suspended in a suitable solvent, such as isopropanol or ethanol.
-
The reaction mixture is heated to reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with the reaction solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Biological Evaluation Protocols
EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.
Protocol: In Vitro EGFR Kinase Assay
-
Recombinant human EGFR kinase is incubated with the test compound at various concentrations in a kinase assay buffer.
-
A peptide substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an ELISA-based assay with a phospho-specific antibody.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
PI3Kα Kinase Inhibition Assay
This assay measures the inhibitory effect of a compound on the lipid kinase activity of PI3Kα.
Protocol: In Vitro PI3Kα Kinase Assay
-
Purified recombinant PI3Kα enzyme is pre-incubated with the test compound at various concentrations.
-
The kinase reaction is initiated by the addition of the lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2) and ATP.
-
The reaction is incubated for a set period, allowing the enzyme to phosphorylate the lipid substrate to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3).
-
The amount of PIP3 produced is quantified, often using a competitive ELISA where a PIP3-binding protein is utilized.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound against cancer cell lines.
Protocol: MTT Cell Viability Assay
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial reductases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration of the compound that inhibits cell growth by 50%) is determined.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway and Inhibition by Quinazolines.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Experimental Workflow Diagram
Caption: Workflow for Synthesis and Evaluation of Quinazoline Inhibitors.
References
Synthesis of Novel Heterocyclic Compounds from 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, namely quinolines, quinazolinones, and benzodiazepines, utilizing 1-(2-Amino-4,5-dimethoxyphenyl)ethanone as a versatile starting material. The resulting 6,7-dimethoxy-substituted heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential biological activities.
Introduction
This compound is a readily available substituted o-aminoacetophenone that serves as a valuable building block for the construction of a variety of fused heterocyclic systems. The presence of the amino and acetyl groups in a 1,2-relationship on the benzene ring allows for a range of cyclization reactions, while the electron-donating methoxy groups can influence the reactivity of the aromatic ring and the biological properties of the final products. This document outlines key synthetic strategies for the preparation of quinolines, quinazolinones, and benzodiazepines from this starting material, complete with detailed experimental procedures and characterization data.
I. Synthesis of 6,7-Dimethoxyquinoline Derivatives
The synthesis of substituted quinolines from this compound can be effectively achieved via the Friedländer annulation. This reaction involves the condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group.
Application Note:
The Friedländer synthesis offers a straightforward and versatile route to polysubstituted quinolines. The choice of the α-methylene ketone co-reactant allows for the introduction of various substituents at the 2- and 3-positions of the quinoline ring. The 6,7-dimethoxy substitution pattern is a common feature in biologically active molecules, and derivatives of this scaffold have been investigated for their potential as anticancer agents.
Experimental Protocol: Synthesis of Ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate
This protocol is adapted from a known procedure for the synthesis of related quinoline derivatives.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
Procedure:
-
To a stirred solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.2 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and slowly add polyphosphoric acid (PPA) (10 eq by weight).
-
Heat the mixture to 120°C for 2 hours.
-
Pour the hot mixture into a beaker of ice water and stir until the PPA is fully dissolved.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate | C₁₅H₁₇NO₄ | 275.30 | 75-85 | 110-112 | ¹H NMR, ¹³C NMR, MS |
II. Synthesis of 6,7-Dimethoxyquinazolinone Derivatives
The synthesis of quinazolinones from this compound can be achieved through a multi-step sequence involving an initial acylation followed by cyclization. A common route involves the reaction with an acyl chloride to form an o-acylaminoacetophenone, which then undergoes cyclization in the presence of a suitable reagent.
Application Note:
Quinazolinone derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, sedative, and anticancer properties. The 6,7-dimethoxy substitution pattern has been incorporated into various quinazolinone-based drugs. The following protocol describes a general method that can be adapted for the synthesis of various 2-substituted 6,7-dimethoxyquinazolin-4(3H)-ones.
Experimental Protocol: Synthesis of 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one
This is a generalized protocol based on common synthetic methods for quinazolinones.
Materials:
-
This compound
-
Acetic anhydride
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1.0 eq) and acetic anhydride (3.0 eq) is heated at reflux for 2 hours.
-
The excess acetic anhydride is removed under reduced pressure.
-
To the residue, add ammonium acetate (5.0 eq) and glacial acetic acid (10 mL).
-
The mixture is heated at reflux for 6 hours.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to give 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
Quantitative Data (Expected):
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one | C₁₁H₁₂N₂O₃ | 220.23 | 60-70 | >250 | ¹H NMR, ¹³C NMR, MS |
III. Synthesis of 7,8-Dimethoxy-1,5-benzodiazepine Derivatives
The synthesis of 1,5-benzodiazepines from this compound can be carried out by a condensation reaction with a ketone in the presence of a catalyst. This reaction typically proceeds via the formation of a diimine intermediate, followed by an intramolecular cyclization.
Application Note:
1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds known for their diverse pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects. The following protocol provides a general method for the synthesis of 7,8-dimethoxy-1,5-benzodiazepine derivatives.
Experimental Protocol: Synthesis of 7,8-Dimethoxy-2,4-dimethyl-3H-1,5-benzodiazepine
This protocol is based on general procedures for the synthesis of 1,5-benzodiazepines from o-aminoaryl ketones.
Materials:
-
This compound
-
Acetone
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A solution of this compound (1.0 eq) in ethanol is prepared.
-
To this solution, add a catalytic amount of glacial acetic acid.
-
Acetone (2.5 eq) is then added dropwise to the reaction mixture.
-
The mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography or recrystallization to afford 7,8-dimethoxy-2,4-dimethyl-3H-1,5-benzodiazepine.
Quantitative Data (Expected):
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 7,8-Dimethoxy-2,4-dimethyl-3H-1,5-benzodiazepine | C₁₃H₁₆N₂O₂ | 232.28 | 50-65 | 130-135 | ¹H NMR, ¹³C NMR, MS |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of biologically relevant heterocyclic compounds. The protocols provided herein offer robust methods for the preparation of 6,7-dimethoxy-substituted quinolines, quinazolinones, and benzodiazepines. These application notes and detailed procedures are intended to facilitate further research and development in the field of medicinal chemistry and drug discovery. The provided synthetic pathways can be further explored by varying the co-reactants to generate diverse libraries of novel heterocyclic compounds for biological screening.
Application Notes and Protocols: 2'-Amino-4',5'-dimethoxyacetophenone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Amino-4',5'-dimethoxyacetophenone is a versatile chemical intermediate and a valuable building block in drug discovery pipelines.[1][2] Its unique structural features, including an amino group and two methoxy groups on the acetophenone core, make it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds.[2] This document provides detailed application notes and protocols for leveraging 2'-Amino-4',5'-dimethoxyacetophenone in the synthesis of potent kinase inhibitors, particularly those targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets in oncology.[3][4]
Introduction: A Key Building Block for Bioactive Heterocycles
2'-Amino-4',5'-dimethoxyacetophenone serves as a foundational scaffold in Diversity-Oriented Synthesis (DOS), a strategy employed to generate libraries of structurally diverse molecules.[5] Its primary application lies in the synthesis of quinazoline and quinazolinone cores, which are privileged structures in medicinal chemistry.[6][7] These heterocyclic systems are central to numerous FDA-approved drugs and clinical candidates, particularly tyrosine kinase inhibitors like Gefitinib and Erlotinib.[6][8] The dimethoxy substitution pattern of the starting acetophenone often translates to the 6,7-dimethoxy substitution on the final quinazoline ring, a feature known to be important for the biological activity of many EGFR and VEGFR-2 inhibitors.[9]
Application: Synthesis of Kinase Inhibitors
The primary application of 2'-Amino-4',5'-dimethoxyacetophenone in drug discovery is as a precursor for the synthesis of potent anticancer agents that target protein kinases.
Target Identification: EGFR and VEGFR-2
-
Epidermal Growth Factor Receptor (EGFR): A transmembrane protein that, upon activation, triggers downstream signaling pathways like PI3K/Akt/mTOR, promoting cell proliferation, survival, and differentiation. Aberrant EGFR activation is a hallmark of various cancers, including non-small cell lung cancer (NSCLC).[3][10]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, the process of forming new blood vessels.[4] Tumors require angiogenesis to grow and metastasize. Inhibiting VEGFR-2 can starve tumors of essential nutrients and oxygen.[11]
Many quinazoline-based compounds synthesized from precursors like 2'-Amino-4',5'-dimethoxyacetophenone have been shown to be effective dual inhibitors of both EGFR and VEGFR-2, offering a synergistic approach to cancer therapy.[12]
Workflow for Drug Discovery
The following diagram illustrates a typical workflow for utilizing 2'-Amino-4',5'-dimethoxyacetophenone in a drug discovery pipeline aimed at developing novel kinase inhibitors.
Quantitative Data: Biological Activity of Derived Compounds
The following tables summarize the in vitro biological activities of representative quinazoline derivatives, which can be synthesized from 2'-Amino-4',5'-dimethoxyacetophenone or structurally related precursors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound Class | Target Kinase | Representative IC₅₀ (µM) | Reference |
| Quinazolinones | EGFR (T790M/L858R) | 0.031 | [1] |
| Quinazolin-4(3H)-one | EGFR | 0.069 | [10] |
| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline | CDK4 | 0.010 | [13] |
| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline | CDK6 | 0.026 | [13] |
| Piperazinylquinoxaline | VEGFR-2 | 0.19 | [11] |
| Nicotinamide-based | VEGFR-2 | 0.061 | [14] |
Table 2: In Vitro Antiproliferative Activity (GI₅₀/IC₅₀)
| Compound Class | Cell Line | Cancer Type | Representative GI₅₀/IC₅₀ (µM) | Reference |
| Quinazolin-4(3H)-one | NCI-H460 | Lung Cancer | 0.789 | [10] |
| Quinazolin-2-thiol | HCT-116 | Colon Cancer | 5.89 | [7] |
| Nicotinamide-based | HepG-2 | Liver Cancer | 7.8 | [14] |
| Piperazinylquinoxaline | HepG-2 | Liver Cancer | 9.52 | [11] |
Experimental Protocols
Protocol 1: Synthesis of a 2-Amino-4-anilino-6,7-dimethoxyquinazoline Intermediate
This protocol outlines a plausible multi-step synthesis of a key intermediate for kinase inhibitors, starting from 2'-Amino-4',5'-dimethoxyacetophenone. The pathway involves the formation of a quinazolinone core, followed by chlorination and subsequent nucleophilic substitution.
Step 1: Synthesis of 2-Amino-6,7-dimethoxyquinazolin-4-one
-
Combine 2'-Amino-4',5'-dimethoxyacetophenone (1 equiv.) and urea (3-5 equiv.).
-
Heat the mixture at 180-200 °C for 2-3 hours.
-
Cool the reaction mixture and treat with hot water.
-
Filter the resulting solid, wash with ethanol, and dry to yield the quinazolinone product.
Step 2: Protection of the 2-Amino Group
-
To a solution of 2-amino-6,7-dimethoxyquinazolin-4-one (1 equiv.) in DMF, add pivalic anhydride (3 equiv.), DMAP (0.05 equiv.), and triethylamine (Et₃N, 5 equiv.).[9]
-
Stir the mixture at 60 °C for 2 hours.[9]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with 10% K₂CO₃ solution.
-
Collect the precipitate by filtration and dry to obtain 2-pivaloylamino-6,7-dimethoxyquinazolin-4-one.[9]
Step 3: Chlorination of the 4-Position
-
Reflux a solution of 2-pivaloylamino-6,7-dimethoxyquinazolin-4-one (1 equiv.) in phosphorus oxychloride (POCl₃, ~8 mL per gram) for 6 hours.[9]
-
Remove the excess POCl₃ under reduced pressure.
-
Carefully add the residue to ice-water and neutralize with 10% K₂CO₃ solution.
-
Extract the product with CH₂Cl₂.
-
Wash the organic layer with brine, dry over CaCl₂, and evaporate the solvent to yield 2-pivaloylamino-4-chloro-6,7-dimethoxyquinazoline.[9]
Step 4: Nucleophilic Substitution with Aniline
-
To a solution of the 4-chloroquinazoline (1 equiv.) in isopropanol, add the desired substituted aniline (1.2 equiv.).[9]
-
Reflux the mixture for 2 hours.
-
Cool the mixture and filter the precipitate to obtain the 4-anilinoquinazoline product.
Step 5: Deprotection of the 2-Amino Group
-
Stir the protected 4-anilinoquinazoline (1 equiv.) in methanol with sodium thiomethoxide (NaSMe) at reflux for 2 hours.[9]
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water.
-
Collect the precipitate by filtration and recrystallize to obtain the final 2-amino-4-(substituted-anilino)-6,7-dimethoxyquinazoline.[9]
Protocol 2: In Vitro EGFR/VEGFR-2 Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against EGFR and VEGFR-2 kinases using a luminescence-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare ATP and substrate (e.g., poly(Glu,Tyr) 4:1) solutions in kinase buffer.
-
Prepare recombinant human EGFR or VEGFR-2 enzyme solution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound (at various concentrations) or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture. The final ATP concentration should be at or near the Kₘ for the respective enzyme.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 25 µL of a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Incubate for 40 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Antiproliferative MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
-
Cell Seeding:
-
Seed cancer cells (e.g., NCI-H460, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 72 hours at 37 °C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the GI₅₀/IC₅₀ value.
-
Mechanism of Action: Kinase Inhibition
The quinazoline derivatives synthesized from 2'-Amino-4',5'-dimethoxyacetophenone typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain of EGFR or VEGFR-2, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that leads to cell proliferation and angiogenesis.
Conclusion
2'-Amino-4',5'-dimethoxyacetophenone is a highly valuable and strategic starting material in modern drug discovery. Its utility in the synthesis of quinazoline-based kinase inhibitors provides a direct and efficient route to compounds with significant therapeutic potential in oncology. The protocols and data presented herein offer a foundational guide for researchers to explore and expand upon the applications of this versatile chemical building block in their own drug development pipelines.
References
- 1. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 2'-Amino-4',5'-dimethoxyacetophenone | 4101-30-8 | FA70489 [biosynth.com]
- 4. dovepress.com [dovepress.com]
- 5. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. novel-2-chloro-4-anilino-quinazoline-derivatives-as-egfr-and-vegfr-2-dual-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 13. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Amino-4,5-dimethoxyphenyl)ethanone, also known as 2'-Amino-4',5'-dimethoxyacetophenone, is a valuable substituted aniline derivative. Its structural motifs are present in a variety of biologically active compounds, making it a key building block in medicinal chemistry and drug development. It serves as a precursor for the synthesis of heterocyclic compounds such as quinolones and aminoflavones, which are investigated for their potential therapeutic properties. This document provides a detailed two-step reaction mechanism and experimental protocol for the synthesis of this compound, starting from commercially available 3,4-dimethoxyacetophenone.
Overall Synthetic Pathway
The synthesis is achieved via a two-step process:
-
Electrophilic Nitration: Introduction of a nitro group at the C2 position of 3,4-dimethoxyacetophenone. The ortho/para-directing methoxy groups and the meta-directing acetyl group cooperatively direct the incoming electrophile to the desired position.
-
Reduction of Nitro Group: Selective reduction of the nitro-intermediate to the corresponding primary amine to yield the final product.
Caption: Workflow for the synthesis of this compound.
Step 1: Nitration of 3,4-Dimethoxyacetophenone
Reaction Mechanism
The first step is a classic electrophilic aromatic substitution. The nitronium ion (NO₂⁺), a powerful electrophile, is generated in situ from nitric acid. The aromatic ring of 3,4-dimethoxyacetophenone, activated by two electron-donating methoxy groups, attacks the nitronium ion. The acetyl group is deactivating and meta-directing, while the methoxy groups are strongly activating and ortho-, para-directing. The position ortho to the C4-methoxy group and meta to the acetyl group (the C2 position) is sterically and electronically favored for substitution. A resonance-stabilized intermediate, the sigma complex or arenium ion, is formed, which then loses a proton to restore aromaticity, yielding 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.
Application Notes and Protocols: 1-(2-Amino-4,5-dimethoxyphenyl)ethanone in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone as a key starting material for the synthesis of potent kinase inhibitors. The focus is on the generation of quinazoline-based scaffolds, which are privileged structures in the development of targeted cancer therapies. This document offers detailed experimental protocols, quantitative data on inhibitor potency, and visual representations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a versatile chemical intermediate for the synthesis of heterocyclic compounds, particularly quinazolines and quinazolinones. The presence of the dimethoxy and amino functionalities on the phenyl ring allows for the construction of the quinazoline core, a scaffold found in numerous FDA-approved kinase inhibitors. These inhibitors typically target the ATP-binding site of kinases involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases.
Synthetic Workflow Overview
The general strategy for synthesizing 4-anilinoquinazoline kinase inhibitors from this compound involves a three-step process:
-
Cyclization: Formation of the 6,7-dimethoxyquinazolin-4(3H)-one core.
-
Chlorination: Conversion of the quinazolinone to the more reactive 4-chloro-6,7-dimethoxyquinazoline intermediate.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of the chloroquinazoline with a substituted aniline to yield the final 4-anilinoquinazoline inhibitor.
Synthetic workflow for 4-anilinoquinazoline kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 6,7-Dimethoxy-4-anilinoquinazoline Derivatives
This protocol outlines the synthesis of a representative 4-anilino-6,7-dimethoxyquinazoline, a scaffold known to exhibit potent inhibition of various kinases.
Step 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
-
To a solution of this compound (10 mmol) in formamide (20 mL), add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture at 150-160 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 6,7-dimethoxyquinazolin-4(3H)-one.
Step 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
-
Suspend 6,7-dimethoxyquinazolin-4(3H)-one (5 mmol) in thionyl chloride (15 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 4-chloro-6,7-dimethoxyquinazoline.
Step 3: Synthesis of N-(substituted phenyl)-6,7-dimethoxyquinazolin-4-amine
-
In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1 mmol) and the desired substituted aniline (1.1 mmol) in isopropanol (20 mL).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain the final 4-anilinoquinazoline derivative.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of synthesized compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well white plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase buffer with a final DMSO concentration not exceeding 1%.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (for positive and negative controls).
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis for Cellular Kinase Inhibition
This protocol allows for the assessment of the inhibitor's effect on kinase phosphorylation within a cellular context.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR, HUVEC for VEGFR-2)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed the cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound for a specified time (e.g., 2-24 hours).
-
Lyse the cells with lysis buffer and collect the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the kinase and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of kinase phosphorylation.
Data Presentation
The following tables summarize the inhibitory activities of various quinazoline derivatives synthesized from this compound and its analogs against key cancer-related kinases.
Table 1: VEGFR-2 Inhibitory Activity of 6,7-Dimethoxy-4-anilinoquinazoline Derivatives
| Compound | Substitution on Anilino Ring | VEGFR-2 IC₅₀ (µM) | Reference |
| 14b | 4-((4-methylbenzoyl)amino) | 0.016 ± 0.002 | [1] |
| 8h | 4-(2-Vinyl) | 0.06027 | [2] |
| 8l | 3-Chloro-4-fluoro | 0.09350 | [2] |
| Sorafenib | (Reference Drug) | 0.05543 | [2] |
Table 2: Aurora Kinase Inhibitory Activity of Quinazoline Derivatives
| Compound | Kinase | IC₅₀ (nM) | Reference |
| BPR1K871 | Aurora A | 22 | [3] |
| Aurora B | 13 | [3] | |
| AZD1152-HQPA | Aurora A | 1368 | [4] |
| Aurora B | 0.37 | [4] | |
| CYC116 | Aurora A | 44 | [4] |
| Aurora B | 19 | [4] | |
| Aurora C | 65 | [4] |
Table 3: EGFR and Cellular Antiproliferative Activity of Quinazoline Derivatives
| Compound | EGFR IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |
| Erlotinib | (Reference) | - | - | - |
| Gefitinib | (Reference) | - | - | - |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of key kinase targets and the point of inhibition by the synthesized quinazoline derivatives.
EGFR signaling pathway and inhibition.
VEGFR-2 signaling pathway and inhibition.
Conclusion
This compound serves as a valuable and accessible starting material for the synthesis of a diverse range of quinazoline-based kinase inhibitors. The straightforward synthetic route, coupled with the potent and selective inhibitory activities of the resulting compounds, makes this an attractive scaffold for academic research and industrial drug discovery programs targeting various cancers. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this chemical space further.
References
- 1. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. Here's a breakdown of potential causes and corresponding troubleshooting steps:
-
Incomplete Reaction: The initial nitration of 3,4-dimethoxyacetophenone may be incomplete.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the nitrating agent (e.g., nitric acid/sulfuric acid) is of high quality and used in the correct stoichiometric ratio. Reaction time and temperature are critical; consider extending the reaction time or slightly increasing the temperature if TLC indicates the presence of starting material.
-
-
Suboptimal Reduction Conditions: The reduction of the nitro group to an amine is a critical step.
-
Solution: The choice of reducing agent and catalyst is crucial. Catalytic hydrogenation (e.g., H₂/Pd-C) is often efficient. Ensure the catalyst is not poisoned and is adequately dispersed in the reaction mixture. Other reducing agents like tin(II) chloride in hydrochloric acid can also be effective. The pH of the reaction mixture during work-up is important for the isolation of the free amine.
-
-
Side Reactions: Undesired side reactions can consume starting materials and generate impurities.
-
Solution: Maintain strict control over reaction temperatures. For nitration, low temperatures (e.g., 0-5 °C) are essential to minimize the formation of dinitro and other regioisomers. During reduction, ensure an inert atmosphere if using sensitive reagents.
-
-
Product Loss During Work-up and Purification: The product may be lost during extraction, washing, or crystallization steps.
-
Solution: Ensure the pH is appropriate during aqueous extractions to minimize the solubility of the amine product in the aqueous layer. Use a suitable solvent for extraction in which the product is highly soluble and impurities are less soluble. For purification by crystallization, a careful selection of the solvent system is necessary to maximize recovery.
-
Q2: I am observing significant impurity formation in my final product. How can I identify and minimize these impurities?
A2: Impurity formation is a common challenge. Here are strategies to address it:
-
Identification of Impurities:
-
Solution: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to identify the structure of the impurities. Common impurities include regioisomers from the nitration step, over-reduced byproducts, or unreacted starting materials.
-
-
Minimizing Impurities:
-
Nitration Step: As mentioned, precise temperature control is key to prevent the formation of isomeric byproducts. The slow, dropwise addition of the nitrating agent can also improve selectivity.
-
Reduction Step: Incomplete reduction can leave residual nitro compound. Ensure sufficient reaction time and an adequate amount of the reducing agent.
-
Purification: A multi-step purification process may be necessary. Column chromatography using silica gel is often effective for separating polar impurities. Recrystallization from a suitable solvent system can further enhance purity.
-
Q3: The purification of this compound is proving difficult. What are some effective purification strategies?
A3: Purification can be challenging due to the presence of functional groups that can interact with stationary phases or affect solubility.
-
Column Chromatography:
-
Solution: Silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), can effectively separate the desired product from less polar and more polar impurities.
-
-
Recrystallization:
-
Solution: This is a powerful technique for obtaining highly pure crystalline products. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents to screen include ethanol, methanol, isopropanol, or mixtures with water.
-
-
Acid-Base Extraction:
-
Solution: The basicity of the amino group can be exploited for purification. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure amine, which can be extracted back into an organic solvent.
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reported Yield | Purity | Reference |
| Nitration Reagent | HNO₃/H₂SO₄ | HNO₃/AcOH | N₂O₅ | Variable | Variable | General Knowledge |
| Nitration Temperature | 0-5 °C | 10-15 °C | Room Temperature | Higher yields at lower temps | Higher purity at lower temps | General Knowledge |
| Reduction Method | H₂/Pd-C | SnCl₂/HCl | Fe/AcOH | Generally high | High | General Knowledge |
| Purification | Recrystallization | Column Chromatography | Acid-Base Extraction | Dependent on crude purity | High | General Knowledge |
Note: This table represents typical conditions and expected outcomes based on general organic synthesis principles. Specific yields and purities will vary based on experimental execution.
Experimental Protocols
A common synthetic route to this compound involves the nitration of 3,4-dimethoxyacetophenone followed by the reduction of the resulting nitro group.
Step 1: Nitration of 3,4-Dimethoxyacetophenone to 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxyacetophenone in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly over crushed ice with vigorous stirring.
-
The solid precipitate of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Step 2: Reduction of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone to this compound
-
To a solution of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone in ethanol or acetic acid, add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide solution) until the solution is alkaline, keeping the flask in an ice bath to manage the exothermic reaction.
-
The product will precipitate out of the solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Technical Support Center: Purification of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (60-120 mesh or 230-400 mesh) is a common choice for the stationary phase. However, due to the basic nature of the amino group in the target compound, tailing of the elution band and poor separation can occur. To mitigate this, you can either use silica gel treated with a base or opt for an alternative stationary phase such as alumina (neutral or basic).
Q2: How do I choose an appropriate mobile phase (eluent)?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. The polarity of the eluent should be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate. A common starting ratio is 80:20 or 70:30 (hexane:ethyl acetate). The addition of a small amount of a basic modifier, such as 0.1-1% triethylamine, to the mobile phase can significantly improve peak shape and reduce tailing by neutralizing the acidic sites on the silica gel.
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: If your compound remains at the baseline, the mobile phase is not polar enough. You can increase the polarity by gradually increasing the proportion of ethyl acetate. If that is still insufficient, you can introduce a more polar solvent, such as methanol or dichloromethane, into your mobile phase system. For example, a gradient of hexane/ethyl acetate followed by ethyl acetate/methanol can be effective.
Q4: The separation between my desired product and an impurity is very poor. How can I improve the resolution?
A4: To improve resolution, you can try the following:
-
Optimize the mobile phase: A less polar mobile phase will generally lead to better separation for compounds that are not highly retained. Experiment with different solvent ratios.
-
Use a longer column: A longer column provides more surface area for interactions, which can improve separation.
-
Employ a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can enhance resolution.
-
Consider a different stationary phase: If silica gel is not providing adequate separation, alumina or a functionalized silica gel (e.g., amino-functionalized) might be a better option.[1]
Q5: My purified fractions show the presence of a yellow/brown coloration. Is this normal?
A5: this compound is often described as a pale yellow to yellow solid. However, a dark brown color may indicate the presence of degradation products or impurities. Aromatic amines can be sensitive to air and light and may oxidize over time, leading to discoloration. It is advisable to store the compound in a dark, inert atmosphere.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Acidic nature of silica gel interacting with the basic amine. | Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to neutralize the silica surface.[1] |
| Column overload. | Reduce the amount of crude sample loaded onto the column. | |
| Poor or No Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase composition based on TLC analysis. Try different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). |
| Co-eluting impurities. | Consider using a different stationary phase (e.g., alumina) or a more sophisticated chromatography technique like flash chromatography with a finer mesh silica. | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product Does Not Elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate) or by adding a stronger solvent like methanol. |
| Compound may have decomposed on the column. | Test the stability of your compound on a TLC plate coated with silica gel. If it decomposes, consider using a less acidic stationary phase like neutral alumina. | |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica slurry is homogenous and allowed to settle evenly. Avoid letting the column run dry. |
| Low Yield of Purified Product | Incomplete elution from the column. | After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% methanol) to check for any remaining product. |
| Degradation of the compound on the column. | As mentioned above, check for stability on silica and consider alternative stationary phases or the addition of a base to the eluent. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. The specific parameters, especially the mobile phase composition, should be optimized based on preliminary TLC analysis of the crude reaction mixture.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Chromatography column
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
TLC plates (silica gel coated)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
2. Preparation of the Column:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the dissolved sample onto the top layer of sand using a pipette.
-
Allow the sample to adsorb completely onto the stationary phase.
4. Elution and Fraction Collection:
-
Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. A stepwise or linear gradient can be used. If tailing is an issue, add 0.1% triethylamine to the mobile phase.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
5. Isolation of the Product:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides estimated values based on typical column chromatography purifications of aromatic amines. Actual values may vary depending on the specific experimental conditions and the purity of the crude material.
| Parameter | Typical Value | Notes |
| Rf of Product | 0.3 - 0.5 | In an optimized hexane/ethyl acetate system. |
| Rf of Common Impurities | Varies | Less polar impurities will have a higher Rf, while more polar impurities will have a lower Rf. |
| Typical Yield | 70-90% | Dependent on the efficiency of the separation and the purity of the crude product. |
| Purity after Purification | >95% | As determined by techniques such as HPLC or NMR. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
Identifying side reactions in the synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a key intermediate in pharmaceutical research. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate common side reactions and other experimental issues.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound via two common synthetic routes: the Fries Rearrangement of N-acetyl-3,4-dimethoxyaniline and the reduction of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.
Route 1: Fries Rearrangement of N-acetyl-3,4-dimethoxyaniline
Problem 1: Low yield of the desired ortho-isomer and formation of the para-isomer.
| Possible Cause | Suggested Solution |
| Reaction Temperature: Low reaction temperatures (below 160°C) favor the formation of the para-isomer.[1][2] | Increase the reaction temperature. Higher temperatures (above 160°C) generally favor the formation of the ortho-isomer in a Fries rearrangement.[1] |
| Solvent Polarity: The use of polar solvents can favor the formation of the para-isomer. | Use a non-polar solvent or conduct the reaction neat (without solvent) to increase the proportion of the ortho-product. |
| Lewis Acid Activity: Insufficient or deactivated Lewis acid (e.g., AlCl₃) can lead to incomplete reaction and a mixture of products. | Ensure the Lewis acid is fresh and anhydrous. Use a stoichiometric amount or a slight excess as it complexes with both the reactant and product. |
Problem 2: Formation of dark, tarry byproducts.
| Possible Cause | Suggested Solution |
| High Reaction Temperature: Excessively high temperatures can lead to decomposition and polymerization of the starting material and/or product. | While high temperatures favor the ortho-isomer, avoid exceeding the decomposition temperature of your reactants and products. Monitor the reaction closely and consider a temperature optimization study. |
| Presence of Moisture: Moisture can deactivate the Lewis acid catalyst and lead to side reactions and decomposition. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
Problem 3: Incomplete reaction, starting material remains.
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Inadequate Amount of Catalyst: An insufficient amount of Lewis acid will result in an incomplete reaction. | Use at least a stoichiometric amount of the Lewis acid catalyst. |
Route 2: Reduction of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone
Problem 1: Incomplete reduction of the nitro group.
| Possible Cause | Suggested Solution |
| Insufficient Reducing Agent: The amount of reducing agent may not be sufficient to reduce all of the nitro compound. | Use a larger excess of the reducing agent. Monitor the reaction by TLC to ensure all the starting material is consumed. |
| Deactivated Catalyst (for catalytic hydrogenation): The catalyst (e.g., Pd/C) may be old or poisoned. | Use fresh, high-quality catalyst. Ensure the reaction system is free of catalyst poisons such as sulfur compounds. |
| Low Reaction Temperature: Some reductions require heating to go to completion. | If the reaction is sluggish at room temperature, consider gentle heating. |
| Poor Solubility: The nitro compound may not be fully dissolved in the reaction solvent, limiting its contact with the reducing agent. | Choose a solvent system in which the starting material is more soluble. For stubborn cases, a protic co-solvent like ethanol or acetic acid can sometimes help with solubility and reactivity in catalytic hydrogenations. |
Problem 2: Formation of side products such as nitroso, azoxy, or azo compounds.
| Possible Cause | Suggested Solution |
| Incomplete Reduction: These are common intermediates in the reduction of nitro compounds and their presence indicates the reaction has not gone to completion. | Increase the amount of reducing agent and/or the reaction time. |
| Choice of Reducing Agent: Some reducing agents are more prone to stopping at intermediate stages under certain conditions. For example, LiAlH₄ is known to produce azo products from aromatic nitro compounds.[3] | Use a reducing agent known for clean reduction to the amine, such as SnCl₂ in ethanol or catalytic hydrogenation (H₂/Pd-C). |
Problem 3: Reduction of the ketone functionality.
| Possible Cause | Suggested Solution |
| Harsh Reducing Agent: Some reducing agents, particularly under harsh conditions, can also reduce the ketone group. | Use a chemoselective reducing agent that preferentially reduces the nitro group. SnCl₂ is a good choice for this purpose. Sodium borohydride (NaBH₄) in the presence of a transition metal catalyst has also been shown to be selective for the nitro group.[2] |
| Over-reduction with Catalytic Hydrogenation: Prolonged reaction times or high hydrogen pressure can lead to the reduction of the ketone. | Carefully monitor the reaction progress and stop it as soon as the nitro group has been reduced. Optimization of hydrogen pressure and reaction time may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two most common synthetic routes are:
-
Nitration and Reduction: This involves the nitration of 3,4-dimethoxyacetophenone to form 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, followed by the reduction of the nitro group to an amine.[4]
-
Fries Rearrangement: This route starts with the acetylation of 3,4-dimethoxyaniline to form N-acetyl-3,4-dimethoxyaniline, which then undergoes a Fries rearrangement to yield the desired product.
Q2: How can I favor the formation of the desired ortho-isomer during the Fries rearrangement?
A2: To favor the ortho-isomer, it is recommended to use high reaction temperatures (typically above 160°C) and non-polar solvents, or to run the reaction neat.[1][2]
Q3: What are the expected major side products in the Fries rearrangement route?
A3: The most common side product is the para-isomer, 1-(4-Amino-2,5-dimethoxyphenyl)ethanone. Depending on the reaction conditions, you may also observe unreacted starting material and potentially some di-acylated or decomposition products.
Q4: What are the potential side products in the nitration/reduction route?
A4: During the nitration step, you may form other nitro isomers, although the directing effects of the methoxy and acetyl groups strongly favor the desired 2-nitro product. In the reduction step, incomplete reduction can lead to the formation of nitroso, azoxy, or azo intermediates. Over-reduction could potentially affect the ketone group.
Q5: How can I purify the final product and remove the side products?
A5: Column chromatography is a common and effective method for separating the desired product from isomers and other impurities. Recrystallization can also be an effective purification technique, provided a suitable solvent system is identified.
Q6: Why is direct Friedel-Crafts acylation of 3,4-dimethoxyaniline not a viable route?
A6: The amino group in 3,4-dimethoxyaniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This deactivates the aromatic ring towards electrophilic substitution. Therefore, the amino group is typically protected as an acetamide before carrying out the rearrangement.
Data Presentation
Table 1: Influence of Temperature on Isomer Distribution in Fries Rearrangement (Illustrative)
| Temperature | ortho-isomer Yield (%) | para-isomer Yield (%) |
| Low (<100°C) | Low | High |
| High (>160°C) | High | Low |
| Note: This table provides a general trend. Actual yields will vary depending on the specific substrate, catalyst, and reaction conditions. |
Table 2: Common Reducing Agents for Aromatic Nitro Groups and Their Selectivity
| Reducing Agent | Typical Conditions | Advantages | Potential Issues |
| H₂/Pd-C | H₂ (balloon or pressure), solvent (EtOH, EtOAc) | Clean reaction, high yield | Can also reduce other functional groups (e.g., alkenes, ketones) |
| SnCl₂·2H₂O | EtOH, reflux | Good chemoselectivity for nitro group over ketones | Produces tin waste |
| Fe/NH₄Cl | EtOH/H₂O, reflux | Inexpensive, effective | Can be messy, requires filtration of iron salts |
| NaBH₄/Ni(PPh₃)₄ | EtOH | Mild, selective for nitro group | Requires a catalyst, NaBH₄ alone is not effective for aromatic nitro groups[2] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone via Nitration
A solution of 3,4-dimethoxyacetophenone (e.g., 1.5 kg) in 17% nitric acid is prepared and cooled to 5-10°C. This solution is then added dropwise over 2-3 hours to a stirred solution of 67% nitric acid containing a small amount of sodium nitrite, while maintaining the temperature at 5-10°C. After the addition is complete, the reaction is stirred for an additional 1-2 hours at the same temperature. The reaction mixture is then quenched by pouring it into cold water. The precipitated solid is filtered, washed with water, and then neutralized with an aqueous solution of sodium bicarbonate. The solid is filtered again, washed with water, and dried under reduced pressure to yield 1-(4,5-dimethoxy-2-nitrophenyl)ethanone.[4] A reported yield for this reaction is approximately 88%.[4]
Protocol 2: General Procedure for the Reduction of an Aromatic Nitroketone with SnCl₂
The nitroketone (1 equivalent) is dissolved in ethanol. Stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate is carefully added to neutralize the acid and precipitate the tin salts. The mixture is then filtered through a pad of celite, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude amine, which can be further purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for the Fries rearrangement.
Caption: Troubleshooting workflow for the reduction of the nitro group.
References
Technical Support Center: Optimization of Substituted Aminophenone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted aminophenones.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: My reaction has produced a very low yield of the desired substituted aminophenone, or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in substituted aminophenone synthesis can stem from several factors, depending on the synthetic route employed. Here’s a breakdown of common causes and solutions:
-
Inactive Catalyst (Catalytic Hydrogenation): The catalyst (e.g., Pt/C, Pd/C) may be old, poisoned, or improperly activated.
-
Solution: Use fresh catalyst for each reaction. Ensure the reaction setup is free of potential catalyst poisons like sulfur or thiol compounds. If applicable to your catalyst, follow a reliable activation procedure.
-
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
-
Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if starting material is still present.
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter.
-
For the Bamberger rearrangement , temperatures that are too low can result in incomplete reaction, while excessively high temperatures can favor the formation of by-products like aniline through full hydrogenation of the phenylhydroxylamine intermediate.[1] The optimal temperature is often around 70°C.[1]
-
For catalytic hydrogenation , the reaction rate is temperature-dependent. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
-
-
Incorrect pH or Acid Concentration (Bamberger Rearrangement): The concentration of the acid catalyst is crucial for the rearrangement of the phenylhydroxylamine intermediate.
-
Solution: Optimize the acid concentration. For example, in the synthesis of p-aminophenol from nitrobenzene, an H2SO4 concentration of 1.5 M was found to be optimal.[1]
-
-
Poor Quality Starting Materials: Impurities in the starting materials (e.g., substituted nitroarene, aniline) can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. Purify the starting materials if necessary.
-
Problem 2: Formation of Significant Impurities
Q: My reaction is producing the desired aminophenone, but it is contaminated with significant impurities. How can I identify and minimize these by-products?
A: The nature of the impurities will depend on your specific synthetic route. Here are some common impurities and strategies to mitigate their formation:
-
Aniline Derivatives: In both the Bamberger rearrangement and the catalytic hydrogenation of nitroarenes, over-reduction can lead to the formation of the corresponding aniline as a major by-product.[1]
-
Solution:
-
Control Reaction Temperature: As mentioned, higher temperatures in the Bamberger rearrangement can promote aniline formation.[1]
-
Optimize Hydrogen Pressure (Catalytic Hydrogenation): Carefully control the hydrogen pressure to favor the formation of the aminophenol over the aniline.
-
Catalyst Choice: The choice of catalyst and support can influence selectivity.
-
-
-
Ortho-Isomer Formation (Bamberger Rearrangement): While the para-aminophenol is the major product of the Bamberger rearrangement, small amounts of the ortho-isomer can also be formed.
-
Solution: The para-selectivity is generally high. Purification by column chromatography or recrystallization is typically effective in removing the ortho-isomer.
-
-
Polyacylated Products (Friedel-Crafts Acylation): When using Friedel-Crafts acylation to introduce the acyl group, there is a risk of multiple acyl groups being added to the aromatic ring, especially if the ring is activated.
-
Solution:
-
Use Stoichiometric Amounts of Acylating Agent: Avoid a large excess of the acyl chloride or anhydride.
-
Control Reaction Temperature: Lower temperatures generally favor mono-acylation.
-
Deactivated Starting Materials: The product of Friedel-Crafts acylation is a ketone, which is deactivating. This inherent property helps to prevent further acylation.[2]
-
-
Problem 3: Difficulty in Product Purification
Q: I am having trouble purifying my substituted aminophenone product. What are the recommended purification methods?
A: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid aminophenones.
-
Solvent Selection: Choose a solvent in which the aminophenone is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include water, ethanol, or mixtures thereof.
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique.
-
Solvent System: The choice of eluent is critical. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the solvent system can be gradually increased to elute the desired product.
-
-
Acid-Base Extraction: Aminophenols are amphoteric, meaning they have both acidic (phenolic hydroxyl) and basic (amino) groups. This property can be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent. Wash with a dilute acid (e.g., HCl) to remove basic impurities. Then, wash with a dilute base (e.g., NaHCO3) to remove acidic impurities. The desired aminophenone will remain in the organic layer. Note: The pH of the aqueous solutions should be carefully controlled to avoid protonating the amino group or deprotonating the hydroxyl group of your product, which would cause it to move into the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted aminophenols?
A1: The catalytic hydrogenation of the corresponding substituted nitrophenol is a widely used and generally efficient method.[3][4] This method often employs catalysts such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere. Another common route is the Bamberger rearrangement of phenylhydroxylamines, which are typically generated in situ from the reduction of nitrobenzenes.[5][6]
Q2: How can I monitor the progress of my aminophenone synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the disappearance of the starting material and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Q3: My aminophenone product is discoloring upon storage. What is the cause and how can I prevent it?
A3: 2- and 4-aminophenols are susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities.[7]
-
Prevention:
-
Store the purified aminophenone in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Protect the container from light by storing it in a dark place or using an amber-colored vial.
-
For long-term storage, refrigeration is recommended.
-
The use of antioxidants or storing as a more stable salt can also inhibit discoloration.[7]
-
Q4: Can I use Friedel-Crafts acylation to synthesize aminophenones?
A4: Friedel-Crafts acylation is generally not recommended for direct use on aminophenols. The amino group is a strong activating group, but it can also act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring and preventing the reaction.[8] A more effective approach is to protect the amino group (e.g., as an amide) before performing the Friedel-Crafts acylation, followed by deprotection.
Data Presentation
Table 1: Optimization of Reaction Conditions for p-Aminophenol Synthesis via Bamberger Rearrangement [1]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Reaction Temperature (°C) | 60 | 70 | 80 | 90 |
| Yield (%) | 46.58 | 48.04 | 45.56 | 43.87 |
| H2SO4 Concentration (M) | 0.80 | 1.50 | 2.20 | 2.90 |
| Yield (%) | 36.31 | 48.04 | 47.37 | 42.63 |
| Reaction Time (min) | 90 | 120 | 150 | 180 |
| Yield (%) | 44.52 | 48.04 | 48.23 | 47.56 |
Optimal conditions are highlighted in bold.
Experimental Protocols
Protocol 1: Synthesis of p-Aminophenol via Catalytic Hydrogenation of p-Nitrophenol
This protocol is a general guideline and may require optimization for specific substituted nitrophenols.
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the substituted p-nitrophenol in a suitable solvent (e.g., ethanol, ethyl acetate, or water).
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude aminophenone.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the "Difficulty in Product Purification" section.
Visualizations
Caption: General experimental workflow for the synthesis of substituted aminophenones via catalytic hydrogenation.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Bamberger rearrangement - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
Common impurities in commercial 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis and use of this compound.
Q1: I am observing an unexpected peak in my HPLC chromatogram with a shorter retention time than the main peak. What could this be?
A1: An early-eluting peak could be a more polar impurity. A likely candidate is the starting material for a common synthetic route, 1,2-dimethoxybenzene . If the synthesis involved nitration followed by reduction, residual starting material from the nitration step could be present.
Q2: My sample has a yellowish or brownish tint, and I see several small impurity peaks in the chromatogram. What is the likely cause?
A2: A colored appearance and multiple impurity peaks can be indicative of degradation products. The amino group in this compound is susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air and light can accelerate this process. It is also possible that a nitro-intermediate , specifically 1-(4,5-dimethoxy-2-nitrophenyl)ethanone , from an incomplete reduction step in the synthesis is present, which is typically a yellow solid.
Q3: I have a peak in my LC-MS analysis with a mass corresponding to the addition of an oxygen atom. What could this impurity be?
A3: This is likely an oxidation product. The primary amine is the most probable site of oxidation, potentially forming a nitroso or nitro derivative, or other oxidative degradation products.
Q4: After storage, I have noticed a decrease in the purity of my standard. How can I minimize degradation?
A4: To minimize degradation, store this compound in a tightly sealed container, protected from light, and in an inert atmosphere (e.g., under argon or nitrogen). Refrigeration is also recommended.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in commercial this compound?
A1: Impurities can be broadly categorized as process-related impurities and degradation products.
-
Process-related impurities are substances that are introduced or formed during the manufacturing process. These can include unreacted starting materials, intermediates, and by-products.
-
Degradation products result from the chemical breakdown of the substance over time due to factors like exposure to light, heat, or air.
Q2: How can I identify the specific impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a high-resolution mass spectrometer (LC-MS) is a powerful technique for identifying unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to elucidate the structure of isolated impurities.
Q3: What is a typical purity specification for commercial this compound?
A3: Commercial grades of this compound are often available with a purity of ≥95% to ≥98%. The specific impurity profile can vary between suppliers and batches.
Potential Impurities in this compound
The following table summarizes the most likely impurities based on a common synthetic pathway involving the nitration of 1,2-dimethoxybenzene, followed by Friedel-Crafts acylation and subsequent reduction of the nitro group.
| Impurity Name | Chemical Structure | Likely Origin | Recommended Analytical Technique |
| 1,2-Dimethoxybenzene | C8H10O2 | Unreacted starting material | GC-MS, HPLC-UV |
| 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | C10H11NO5 | Incomplete reduction of the nitro intermediate | HPLC-UV, LC-MS |
| Oxidized Species (e.g., Nitroso derivative) | C10H11NO4 | Degradation (Oxidation) | LC-MS |
| Unidentified By-products | - | Side reactions during synthesis | LC-MS, NMR |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol outlines a general HPLC method suitable for the analysis of this compound and the detection of common impurities.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Long-term stability and storage conditions for 2'-Amino-4',5'-dimethoxyacetophenone
This technical support center provides guidance on the long-term stability and storage of 2'-Amino-4',5'-dimethoxyacetophenone, alongside troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Long-Term Stability and Storage Conditions
Proper storage is crucial for maintaining the integrity and purity of 2'-Amino-4',5'-dimethoxyacetophenone. While specific long-term quantitative stability data under various conditions is not extensively published, the following recommendations are based on the chemical properties of the compound and related aromatic amines and acetophenones.
Recommended Storage Conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and slow down potential chemical reactions.[1] |
| Light | Protect from light (Store in an amber vial or dark place) | Aromatic amines are susceptible to photodegradation. |
| Atmosphere | Tightly sealed container, consider storing under an inert gas (e.g., Argon) | To prevent oxidation and degradation from atmospheric moisture and oxygen. |
| Humidity | Dry environment | To prevent hydrolysis and other moisture-related degradation. |
Appearance:
| Form | Color |
| Solid, powder, or crystal | Slightly Pale Yellow[2] |
Experimental Protocols
For critical applications, it is highly recommended to perform in-house stability studies. A forced degradation study can help identify potential degradation products and establish the intrinsic stability of the molecule.
Protocol for a Forced Degradation Study:
A forced degradation study intentionally exposes the compound to harsh conditions to accelerate its decomposition. This helps in understanding the degradation pathways and in the development of stability-indicating analytical methods.[3][4][5][6]
-
Preparation of Stock Solution: Prepare a stock solution of 2'-Amino-4',5'-dimethoxyacetophenone in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 60-80°C for 48-72 hours.
-
Photostability: Expose the solid compound and the stock solution to a calibrated light source (e.g., Xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), to quantify the remaining parent compound and detect any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR.
-
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of 2'-Amino-4',5'-dimethoxyacetophenone.
Q1: The compound has changed color from its initial appearance. Is it still usable?
A1: A color change (e.g., darkening to a brown or reddish hue) can be an indicator of degradation, likely due to oxidation or photodegradation.
-
Immediate Action: Before use, it is highly recommended to re-analyze the material to assess its purity.
-
Analytical Recommendation: Use HPLC to determine the percentage of the parent compound and to check for the presence of impurities. A change in the chromatogram compared to a reference standard would confirm degradation.
-
Preventative Measure: Always store the compound under the recommended conditions (refrigerated, protected from light, and in a tightly sealed container, preferably under an inert atmosphere).
Q2: I am seeing unexpected peaks in my HPLC analysis of a freshly prepared solution. What could be the cause?
A2: Unexpected peaks could be due to several factors:
-
Solvent Impurities: Ensure the solvent used for dissolution is of high purity and is not contributing to the impurity profile.
-
Interaction with Solvent: The compound might be reacting with the solvent. This is less common with standard HPLC solvents like methanol and acetonitrile but can occur with reactive solvents.
-
On-column Degradation: The compound might be degrading on the HPLC column, especially if the mobile phase is harsh (e.g., very high or low pH) or if the column temperature is elevated.
-
Initial Purity: The starting material may have contained impurities. Always refer to the Certificate of Analysis (CoA) provided by the supplier.
Q3: The solubility of the compound seems to have decreased over time. Why is this happening?
A3: A decrease in solubility can be a sign of degradation, where the degradation products are less soluble than the parent compound. Polymerization of the compound could also lead to decreased solubility.
-
Troubleshooting: Try sonicating the solution or using a different lot of the compound to see if the issue persists.
-
Recommendation: If solubility is a persistent issue with an older batch, it is a strong indicator of degradation, and the material should be re-evaluated for purity before use.
Frequently Asked Questions (FAQs)
Q: What is the expected shelf-life of 2'-Amino-4',5'-dimethoxyacetophenone?
A: The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (2-8°C, protected from light, and in a tightly sealed container), the compound is expected to be stable for an extended period. However, for cGMP applications or long-term studies, it is essential to establish an in-house shelf-life through a formal stability testing program.
Q: What are the likely degradation pathways for this compound?
A: Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities.
-
Photodegradation: Aromatic amines can undergo complex photochemical reactions when exposed to light, leading to dimerization, polymerization, and the formation of various colored byproducts.
-
Hydrolysis: While less common for the core structure, hydrolysis of the methoxy groups could potentially occur under extreme acidic or basic conditions, though this is generally not a primary concern under normal handling.
-
Thermal Decomposition: At elevated temperatures, acetophenones can undergo decomposition. For the parent acetophenone, this can yield toluene and carbon monoxide. The degradation products for this substituted version may differ.
Q: How should I handle this compound safely?
A: Always handle 2'-Amino-4',5'-dimethoxyacetophenone in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Visual Guides
Caption: Decision tree for handling and storage of 2'-Amino-4',5'-dimethoxyacetophenone.
Caption: Workflow for troubleshooting common issues in experiments.
References
Technical Support Center: Synthesis of 2-Aminoacetophenone Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-aminoacetophenone and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
General Troubleshooting Workflow
Before diving into specific issues, a systematic approach can help diagnose and resolve synthesis problems. The following workflow outlines a general troubleshooting process.
How to avoid byproduct formation in Friedel-Crafts acylation of dimethoxybenzenes
Welcome to the technical support center for Friedel-Crafts acylation of dimethoxybenzenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their acylation reactions, with a focus on minimizing byproduct formation and maximizing product yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Friedel-Crafts acylation of dimethoxybenzenes?
A1: The most common byproducts are typically regioisomers of the desired acylated product. The position of acylation is directed by the methoxy groups, which are ortho- and para-directing. However, a mixture of isomers can be formed depending on the starting dimethoxybenzene isomer and the reaction conditions. Another potential, though less common, byproduct can result from demethylation of one or both methoxy groups, especially under harsh reaction conditions with strong Lewis acids. In some cases, with highly reactive substrates, poly-acylation can occur, although this is less frequent than in Friedel-Crafts alkylation.
Q2: How does the choice of Lewis acid catalyst affect byproduct formation?
A2: The strength and amount of the Lewis acid are critical. Strong Lewis acids like aluminum chloride (AlCl₃) are very effective at activating the acylating agent but can also promote side reactions such as demethylation and isomerization, particularly at elevated temperatures. Milder Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), or using catalytic amounts of a strong Lewis acid can often provide a better balance between reactivity and selectivity, leading to fewer byproducts. Solid acid catalysts and deep eutectic solvents are also emerging as greener alternatives that can offer high selectivity.
Q3: Can the acylating agent influence the formation of byproducts?
A3: Yes. Acyl chlorides are highly reactive and are commonly used, but their high reactivity can sometimes lead to lower selectivity. Acid anhydrides are often a milder alternative that can improve regioselectivity. The choice between an acyl chloride and an acid anhydride can impact the optimal choice of catalyst and reaction conditions.
Q4: What is the role of the solvent in controlling byproduct formation?
A4: The solvent can significantly influence the regioselectivity of the reaction. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are commonly used. In some cases, polar solvents like nitrobenzene can alter the product distribution, favoring the thermodynamically more stable isomer. Solvent choice can also affect the solubility of reaction intermediates and the catalyst, thereby influencing the reaction pathway. For instance, in the acylation of 1,4-dimethoxybenzene, using 1,2-dichloroethane as a solvent has been shown to boost catalytic activity.[1]
Q5: Is demethylation of the methoxy groups a significant concern?
A5: Demethylation can occur, particularly with strong Lewis acids like AlCl₃ and at higher reaction temperatures. The Lewis acid can coordinate to the oxygen of the methoxy group, facilitating the cleavage of the methyl group. To avoid this, it is recommended to use milder catalysts, stoichiometric control of the Lewis acid, and lower reaction temperatures. The use of polyphosphoric acid (PPA) as a catalyst is known to effect Friedel-Crafts acylations without causing aryl-alkyl ether cleavage.[2] One study using a deep eutectic solvent ([CholineCl][ZnCl₂]₃) reported no demethylation for most substrates, with only a minor amount observed for 1,2,4-trimethoxybenzene.[3]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the Lewis acid is anhydrous and has not been deactivated by moisture. Handle hygroscopic catalysts in a glovebox or under an inert atmosphere. |
| Insufficient Catalyst | While stoichiometric amounts of Lewis acid are often required, ensure at least one equivalent is used per carbonyl group (in the acylating agent and product) to drive the reaction to completion. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they may also decrease the reaction rate. Gradually increase the temperature while monitoring for byproduct formation. |
| Poor Substrate Reactivity | Dimethoxybenzenes are generally reactive. However, ensure the purity of the starting material. |
| Catalyst Deactivation | Aromatic ethers can cause rapid catalyst deactivation.[1] Consider using more robust catalysts like certain solid acids or deep eutectic solvents. |
Problem 2: Formation of Multiple Isomers
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Higher temperatures can lead to the formation of thermodynamically favored but undesired isomers. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Strong Lewis Acid | Strong Lewis acids can reduce regioselectivity. Switch to a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a solid acid catalyst. |
| Solvent Choice | The polarity of the solvent can influence isomer distribution. Screen different solvents (e.g., CS₂, DCM, nitrobenzene) to find the optimal one for your desired isomer. |
| Steric Hindrance | Acylation at sterically hindered positions is less favorable. If the desired product is the less sterically favored isomer, a more active catalyst system may be required, but this often comes at the cost of selectivity. |
Problem 3: Evidence of Demethylation
| Possible Cause | Suggested Solution |
| Excessively Strong Lewis Acid | Avoid using an excess of strong Lewis acids like AlCl₃. |
| High Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Prolonged Reaction Time | Monitor the reaction progress and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acidic conditions. |
| Choice of Catalyst | Use catalysts known to minimize ether cleavage, such as polyphosphoric acid (PPA).[2] |
Quantitative Data on Byproduct Formation
The following tables summarize reported yields and byproduct distributions for the Friedel-Crafts acylation of different dimethoxybenzene isomers under various conditions.
Table 1: Acylation of 1,2-Dimethoxybenzene (Veratrole)
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Desired Product | Yield (%) | Byproducts/Selectivity | Reference |
| Benzoic Anhydride | 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay | None | 90 | 3,4-Dimethoxybenzophenone | 89.3 (conversion) | 100% selectivity | [4] |
| Propionic Anhydride | [CholineCl][ZnCl₂]₃ | None (Microwave) | 120 | 3,4-Dimethoxypropiophenone | Lower than benzoylation | High regioselectivity | [3] |
Table 2: Acylation of 1,3-Dimethoxybenzene
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Desired Product | Yield (%) | Byproducts/Selectivity | Reference |
| 3-Ethoxypropionic acid | PPA | None | 40 | 2',4'-Dimethoxy-3-ethoxypropiophenone | - | Two ketonic byproducts in a 1:4 ratio | [2] |
| Acetyl Chloride | AlCl₃ | Dichloromethane | - | 2,4-Dimethoxyacetophenone | - | Not specified | [5] |
| Acetonitrile/HCl | AlCl₃ | Toluene | -10 to 0 | 2,4-Dimethoxyacetophenone | 93.4 | Not specified | [6] |
Table 3: Acylation of 1,4-Dimethoxybenzene
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Desired Product | Yield (%) | Byproducts/Selectivity | Reference |
| Acetic Anhydride | Amberlyst-15 | 1,2-Dichloroethane | 100 | 2,5-Dimethoxyacetophenone | High | Superior catalytic activity | [4] |
| Acetic Anhydride | Indion-125 | 1,2-Dichloroethane | 100 | 2,5-Dimethoxyacetophenone | High | Superior catalytic activity | [4] |
Experimental Protocols for High-Selectivity Acylation
Protocol 1: Highly Selective Benzoylation of 1,2-Dimethoxybenzene (Veratrole)
This protocol is adapted from a solvent-free method using a solid acid catalyst to achieve high selectivity for 3,4-dimethoxybenzophenone.[4]
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Benzoic Anhydride
-
20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay catalyst
Procedure:
-
In a round-bottom flask, combine 1,2-dimethoxybenzene and benzoic anhydride in a 5:1 molar ratio.
-
Add the solid acid catalyst at a loading of 4% (w/v) relative to the total volume of reactants.
-
Heat the solvent-free mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is expected to reach high conversion within 2 hours.
-
Upon completion, cool the reaction mixture and dissolve it in a suitable organic solvent (e.g., ethyl acetate).
-
Filter to recover the solid catalyst. The catalyst can be washed, dried, and reused.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 2,4-Dimethoxyacetophenone from 1,3-Dimethoxybenzene
This protocol is based on a method using acetonitrile as the acylating agent precursor, which has been reported to give a high yield of the desired product.[6]
Materials:
-
1,3-Dimethoxybenzene
-
Acetonitrile
-
Aluminum chloride (AlCl₃)
-
Toluene (anhydrous)
-
Hydrogen chloride (HCl) gas (dry)
Procedure:
-
To a reaction flask, add 1,3-dimethoxybenzene and anhydrous toluene.
-
Cool the mixture to -10 °C with stirring.
-
Carefully add aluminum chloride to the cooled mixture.
-
Slowly add acetonitrile dropwise to the reaction mixture.
-
Bubble dry hydrogen chloride gas through the solution while maintaining the temperature between -10 °C and 0 °C.
-
Allow the reaction to proceed for 10-30 hours, monitoring the consumption of 1,3-dimethoxybenzene.
-
Once the reaction is complete, filter the resulting solid.
-
Hydrolyze the solid by adding it to water.
-
Cool the mixture and filter to collect the solid 2,4-dimethoxyacetophenone.
-
Dry the product to obtain a high-purity material.
Protocol 3: Selective Acylation of 1,4-Dimethoxybenzene using a Solid Acid Catalyst
This protocol is based on the use of a cation exchange resin as a reusable and selective catalyst for the acylation of 1,4-dimethoxybenzene.[4]
Materials:
-
1,4-Dimethoxybenzene
-
Acetic Anhydride
-
Amberlyst-15 or Indion-125 resin
-
1,2-Dichloroethane (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 1,4-dimethoxybenzene, acetic anhydride, and anhydrous 1,2-dichloroethane.
-
Add the Amberlyst-15 or Indion-125 resin to the mixture.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst resin. The resin can be washed with methanol, dried, and reused.
-
Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude 2,5-dimethoxyacetophenone can be purified by recrystallization or column chromatography.
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article [erowid.org]
- 4. researchgate.net [researchgate.net]
- 5. chegg.com [chegg.com]
- 6. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]
Catalyst selection and optimization for aminophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminophenols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for aminophenone synthesis?
A1: The choice of catalyst largely depends on the starting material. For the hydrogenation of nitroaromatics (like nitrobenzene or nitrophenols), noble metal catalysts are frequently employed. Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) are widely used due to their high activity and selectivity.[1][2] Copper-based catalysts, such as CuO-nanoleaf/γ-Al2O3, have also been investigated as a cost-effective alternative.[3][4] For the synthesis of p-aminophenol from nitrobenzene, a dual catalyst system comprising a hydrogenation noble metal (e.g., Pt/C) and a solid acid catalyst like zirconium sulfate can be effective in promoting the Bamberger rearrangement of the intermediate phenylhydroxylamine.[1][5][6]
Q2: What are the typical side products in aminophenone synthesis and how can their formation be minimized?
A2: A common side product in the synthesis of p-aminophenol from nitrobenzene is aniline.[1][7] The formation of aniline occurs through the further hydrogenation of the intermediate phenylhydroxylamine.[5][7] To minimize aniline formation, it is crucial to optimize reaction conditions to favor the Bamberger rearrangement over further reduction. This can be achieved by controlling the reaction temperature, as higher temperatures can promote the formation of aniline.[7] The choice of catalyst and the presence of an acidic medium are also critical for selectivity towards p-aminophenol.[1][8] In the synthesis of N,N-dibutyl-m-aminophenol, potential side-products include 3-(butylamino)phenol and 3-butoxy-N,N-dibutylaniline, the formation of which can be suppressed by controlling the reaction pressure and pH.[9]
Q3: My aminophenone yield is low. What are the potential causes and how can I improve it?
A3: Low yields in aminophenone synthesis can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, hydrogen pressure, reaction time, and solvent polarity all significantly impact the reaction rate and yield.[10][7] For instance, in the synthesis of p-aminophenol from nitrobenzene using a homogeneous acid catalyst, the optimal temperature was found to be 70°C.[7]
-
Catalyst Deactivation: The catalyst can lose activity over time due to poisoning, fouling by carbonaceous deposits, or sintering of metal particles.[11][12][13]
-
Mass Transfer Limitations: In heterogeneous catalysis, inefficient mixing can limit the contact between reactants, hydrogen, and the catalyst surface, thereby reducing the reaction rate.[10] Increasing the agitation speed can often improve mass transfer.[8]
-
Inappropriate Catalyst Loading: The amount of catalyst used can affect the reaction rate and selectivity. While a higher catalyst loading can increase the initial reaction rate, it may also promote the formation of undesired byproducts.[8]
To improve the yield, systematically optimize the reaction parameters, ensure efficient stirring, and consider catalyst regeneration or using a fresh batch of catalyst.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Selectivity (High Aniline Formation) | High reaction temperature favoring further hydrogenation.[7] | Optimize the reaction temperature. A lower temperature may favor the desired rearrangement. |
| Inefficient rearrangement of the phenylhydroxylamine intermediate. | Ensure the presence of a suitable acidic co-catalyst, such as sulfuric acid or zirconium sulfate, to promote the Bamberger rearrangement.[1][7] | |
| Catalyst type is not optimal for selectivity. | Screen different catalysts. For example, Pt/C has shown good selectivity for p-aminophenol synthesis from nitrobenzene.[14] | |
| Catalyst Deactivation | Poisoning of active sites by impurities in the reactants or solvent. | Purify reactants and solvent before use. |
| Carbonaceous fouling on the catalyst surface.[13] | Catalyst regeneration may be possible through calcination or washing with appropriate solvents. Refer to the catalyst manufacturer's guidelines. | |
| Sintering of metal nanoparticles at high temperatures. | Operate at the lowest effective temperature to minimize sintering. | |
| Oxidation of the catalyst upon exposure to air.[12] | Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). | |
| Slow or Incomplete Reaction | Insufficient hydrogen pressure. | Increase the hydrogen pressure within safe operating limits for the reactor. |
| Poor mass transfer between gas, liquid, and solid phases.[10] | Increase the agitation speed to improve mixing.[8] | |
| Low catalyst activity. | Increase the catalyst loading or use a more active catalyst.[3] | |
| Inappropriate solvent. | The polarity of the solvent can influence the reaction rate.[10] Consider screening different solvents. For the synthesis of phenylhydroxylamine, THF has been shown to be a suitable solvent.[15] |
Quantitative Data Summary
Table 1: Optimization of p-Aminophenol Synthesis from Nitrobenzene using a Homogeneous Acid Catalyst [7]
| Parameter | Variation | Yield of p-Aminophenol (%) |
| Reaction Temperature (°C) | 60 | 46.58 |
| 70 | 48.04 | |
| 80 | 45.56 | |
| 90 | 43.87 | |
| Sulfuric Acid Concentration (M) | 0.80 | 36.31 |
| 1.50 | 48.04 | |
| 2.20 | 47.37 | |
| 2.90 | 42.63 | |
| Reaction Time (minutes) | 60 | 36.20 |
| 90 | 45.56 | |
| 120 | 48.04 | |
| 150 | 50.52 |
Table 2: Performance of Different Catalysts in the Hydrogenation of Nitrobenzene to p-Aminophenol [14]
| Catalyst | Solvent System | Selectivity to p-Aminophenol (%) | Selectivity to Aniline (%) |
| Pt/C | CH3CN-H2O-CF3COOH | High | Low |
| Rh/C | CH3CN-H2O-CF3COOH | Lower than Pt/C | Higher than p-aminophenol |
| Pd/C | CH3CN-H2O-CF3COOH | Lower than Pt/C | Higher than p-aminophenol |
Experimental Protocols
Protocol 1: Synthesis of p-Aminophenol via Catalytic Hydrogenation of p-Nitrophenol [10]
-
Reactor Setup: The reaction is carried out in a laboratory-scale batch-slurry reactor equipped with a stirrer, gas inlet, and temperature control.
-
Reactant Charging: The reactor is charged with p-nitrophenol, a suitable solvent (e.g., water, ethanol), and the Pt/C catalyst (e.g., 1% Pt on carbon).
-
Reaction Conditions: The reactor is sealed and purged with hydrogen. The reaction is then conducted at a set temperature and hydrogen pressure with constant agitation.
-
Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the conversion of p-nitrophenol and the formation of p-aminophenol.
-
Work-up: After the reaction is complete, the catalyst is filtered off. The product, p-aminophenol, can be isolated from the solvent by crystallization or extraction.
Protocol 2: Synthesis of N,N-dibutyl-m-aminophenol [9]
-
Reactants: m-aminophenol and n-chlorobutane are used as starting materials with water as the solvent. A copper(I) iodide (CuI) catalyst is employed.
-
Reaction Conditions: The reaction is performed in a pressure reactor. The optimized conditions are a molar ratio of n(m-aminophenol)∶n(n-chlorobutane)∶n(CuI) = 1∶2∶0.06. The reaction is carried out at a temperature of 105-110°C and a pressure of 0.2-0.5 MPa for 6.0-6.5 hours.
-
pH Control: The pH of the reaction solution is controlled to improve selectivity.
-
Product Isolation and Analysis: The product, N,N-dibutyl-m-aminophenol, is isolated and its purity is determined by liquid chromatography. Under optimized conditions, a yield of up to 96.7% and a purity of over 99% can be achieved.
Visualizations
Caption: General experimental workflow for aminophenone synthesis.
Caption: Troubleshooting logic for aminophenone synthesis issues.
Caption: Reaction pathway for p-aminophenol synthesis from nitrobenzene.
References
- 1. arxiv.org [arxiv.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. journal.bcrec.id [journal.bcrec.id]
- 4. journal.bcrec.id [journal.bcrec.id]
- 5. researchgate.net [researchgate.net]
- 6. US8604246B2 - Single step catalytic preparation of para-aminophenol - Google Patents [patents.google.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. search.library.ucr.edu [search.library.ucr.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. iris.unive.it [iris.unive.it]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying 1-(2-Amino-4,5-dimethoxyphenyl)ethanone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the hot solvent.
| Possible Cause | Solution |
| Insufficient solvent volume. | Gradually add small amounts of hot solvent until the compound dissolves completely.[1][2] |
| Incorrect solvent choice. | The polarity of the solvent may be too low. Try a more polar solvent or a solvent mixture. Common solvents for similar compounds include methanol, ethanol, and water, or mixtures thereof.[3][4] |
| The solution is not hot enough. | Ensure the solvent is heated to its boiling point and maintained at that temperature while dissolving the compound.[1][2] |
Issue 2: No crystals form upon cooling.
| Possible Cause | Solution |
| Too much solvent was used. | The solution is not supersaturated. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[5][6] |
| The solution is supersaturated but requires nucleation. | Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of the pure compound.[1][6] |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[5] |
Issue 3: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | This compound has a melting point of 106-108°C.[7] Ensure the chosen solvent has a boiling point below this temperature. |
| The solution is cooling too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6][8] |
| The compound is significantly impure. | The impurities may be lowering the melting point of the mixture. Consider a preliminary purification step, such as column chromatography, before recrystallization. |
Issue 4: The yield of recovered crystals is low.
| Possible Cause | Solution |
| Too much solvent was used. | A significant amount of the compound remains dissolved in the mother liquor.[5] If the mother liquor has not been discarded, you can concentrate it and attempt a second crystallization.[8] |
| Premature crystallization during hot filtration. | If a hot filtration step was necessary to remove insoluble impurities, some product might have crystallized on the filter paper. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to rinse the filter paper. |
| Excessive washing of the crystals. | Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[1] |
| Incomplete crystallization. | Ensure the solution has been cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Q2: How do I perform a solubility test to find a suitable solvent?
To find a suitable solvent, place a small amount of your compound (e.g., 20-30 mg) in a test tube and add a small volume (e.g., 0.5 mL) of the solvent at room temperature. If it dissolves, the solvent is likely too good. If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot, and then precipitates upon cooling, you have found a potentially good solvent.[2]
Q3: What are the key physical properties of this compound that I should be aware of during recrystallization?
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [7][9][10] |
| Molecular Weight | 195.22 g/mol | [7][9][10] |
| Melting Point | 106-108 °C | [7] |
| Appearance | Light orange to Yellow to Green powder to crystal | [7] |
Q4: Can I use a mixed solvent system for recrystallization?
Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics.[8] This typically involves one solvent in which the compound is soluble and another in which it is insoluble. The two solvents must be miscible. The compound is dissolved in the "good" solvent at an elevated temperature, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for recrystallization and a decision-making process for troubleshooting common issues.
Caption: General workflow for the recrystallization process.
Caption: Decision-making guide for troubleshooting recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. organic chemistry - How to separate phenacyl bromide and acetophenone? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. 2'-AMINO-4',5'-DIMETHOXYACETOPHENONE | 4101-30-8 [chemicalbook.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. GSRS [precision.fda.gov]
- 10. 2'-Amino-4',5'-dimethoxyacetophenone | 4101-30-8 | FA70489 [biosynth.com]
Technical Support Center: N-alkylation of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
Welcome to the technical support center for the N-alkylation of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the N-alkylation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-alkylation of this compound?
The primary challenges include:
-
Over-alkylation: The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts, especially with reactive alkylating agents like alkyl halides.[1]
-
Side reactions: The presence of the ketone functional group can lead to side reactions, depending on the chosen reagents. The electron-rich aromatic ring may also be susceptible to undesired reactions under harsh conditions.
-
Low yields: Inefficient reactions or the formation of multiple products can result in low yields of the desired mono-alkylated product.
-
Purification difficulties: Separating the desired secondary amine from unreacted starting material, over-alkylation products, and other byproducts can be challenging due to similar polarities.
Q2: Which is the preferred method for mono-N-alkylation of this compound: classical alkylation or reductive amination?
For selective mono-N-alkylation, reductive amination is generally the preferred method.[2][3] Direct alkylation with alkyl halides is difficult to control and often leads to over-alkylation.[3] Reductive amination, which involves the reaction with an aldehyde or ketone to form an imine followed by reduction, is a more controlled one-pot reaction that minimizes the formation of tertiary amines.[2][4]
Q3: Can the ketone group in this compound interfere with the N-alkylation reaction?
Yes, the ketone group can be a site for side reactions. During reductive amination, the choice of reducing agent is crucial. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is preferred as they selectively reduce the imine intermediate in the presence of the ketone.[2] Stronger reducing agents like sodium borohydride (NaBH₄) can also reduce the starting acetophenone.
Q4: I am observing a complex mixture of products in my reaction. What could be the cause?
A complex product mixture can arise from several factors:
-
Over-alkylation: As mentioned, this is common with classical alkylation methods.
-
Side reactions with the solvent or reagents: Ensure the solvent is inert and the reagents are compatible with all functional groups in your molecule.
-
Decomposition: The starting material or product might be unstable under the reaction conditions (e.g., high temperature, strong acid or base). Analysis of similar compounds has shown potential for the formation of pyrazine dimers under certain analytical conditions like GC-MS, which might indicate decomposition pathways.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst or reagents.2. Reaction temperature is too low.3. Steric hindrance from the alkylating agent. | 1. Use fresh reagents and ensure the catalyst (if any) is active.2. Gradually increase the reaction temperature.3. Use a less sterically hindered alkylating agent if possible. |
| Formation of multiple products (over-alkylation) | Use of a highly reactive alkylating agent (e.g., methyl iodide). | 1. Switch to reductive amination.2. If using classical alkylation, use a less reactive alkylating agent or use a large excess of the amine starting material. |
| Formation of a significant amount of reduced ketone byproduct | The reducing agent is not selective for the imine. | 1. Use a milder reducing agent such as NaBH(OAc)₃ or NaBH₃CN.[2]2. Perform the reaction in two steps: first form the imine, then add the reducing agent. |
| Difficulty in purifying the product | Similar polarity of the product, starting material, and byproducts. | 1. Optimize the chromatographic conditions (e.g., try different solvent systems or use a gradient elution).2. Consider converting the product to a salt (e.g., hydrochloride) to alter its solubility and facilitate purification. |
| Reaction is slow or stalls | Imine formation is slow or the equilibrium is unfavorable. | 1. Add a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium.2. Use a Lewis acid catalyst like Ti(OiPr)₄ to activate the carbonyl group for imine formation.[2] |
Data Presentation
The following tables summarize typical reaction conditions for the N-alkylation of aromatic amines, which can be adapted for this compound.
Table 1: Reductive Amination Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aldehyde/Ketone | 1.1 eq | 1.2 eq | 1.0 eq |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | NaBH₃CN (1.5 eq) | H₂/Pd-C (cat.) |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) | Ethanol (EtOH) |
| Temperature | Room Temperature | Room Temperature | 40-60 °C |
| Reaction Time | 12-24 hours | 12-24 hours | 24-48 hours |
| Typical Yield | 70-90% | 65-85% | 60-80% |
Table 2: Classical N-Alkylation with Alkyl Halides (less preferred)
| Parameter | Condition 1 | Condition 2 |
| Alkyl Halide | 1.0 eq | 1.2 eq |
| Base | K₂CO₃ (2.0 eq) | Diisopropylethylamine (DIPEA) (2.0 eq) |
| Solvent | Acetonitrile (MeCN) | Dimethylformamide (DMF) |
| Temperature | 60-80 °C | 50-70 °C |
| Reaction Time | 24-48 hours | 24-48 hours |
| Typical Yield | 30-50% (often with over-alkylation) | 40-60% (often with over-alkylation) |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the reductive amination of this compound with an aldehyde.
-
Dissolve the starting material: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add the aldehyde: Add the desired aldehyde (1.1 eq) to the solution.
-
Stir: Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N-alkylation using the "Borrowing Hydrogen" Method
This is an alternative, greener method for N-alkylation using an alcohol as the alkylating agent.[6][7]
-
Prepare the reaction mixture: In a Schlenk tube, add this compound (1.0 eq), the alcohol (1.5 eq), a ruthenium or iridium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), and a base (e.g., K₂CO₃, 1.0 eq) in an appropriate solvent (e.g., toluene).
-
Inert atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Heat the reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for 24-48 hours.
-
Monitor the reaction: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography.
Visualizations
Caption: Workflow for N-alkylation via reductive amination.
Caption: Troubleshooting decision tree for N-alkylation reactions.
References
- 1. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.atu.ie [pure.atu.ie]
- 6. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones
A Guide for Researchers in Medicinal Chemistry and Drug Development
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and structurally related acetophenone derivatives. Understanding the spectral characteristics of this core scaffold is crucial for researchers engaged in the synthesis, characterization, and development of novel pharmaceutical agents. This document presents a summary of experimental and predicted 1H NMR data, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis to aid in structural elucidation and purity assessment.
Comparative 1H NMR Data
The following table summarizes the 1H NMR spectral data for this compound and two key analogues: 2-aminoacetophenone and 3,4-dimethoxyacetophenone. The data for the target molecule is predicted based on established substituent effects in aromatic systems, providing a valuable reference for experimental verification.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Predicted) | H-3 | ~6.5 - 6.7 | s | 1H |
| H-6 | ~7.1 - 7.3 | s | 1H | |
| -NH2 | ~4.5 - 5.5 (broad) | s | 2H | |
| -OCH3 (C4) | ~3.8 - 3.9 | s | 3H | |
| -OCH3 (C5) | ~3.8 - 3.9 | s | 3H | |
| -COCH3 | ~2.5 - 2.6 | s | 3H | |
| 2-Aminoacetophenone | Aromatic Protons | 6.60 - 7.70 | m | 4H |
| -NH2 | 6.15 (broad) | s | 2H | |
| -COCH3 | 2.55 | s | 3H | |
| 3,4-Dimethoxyacetophenone | H-2, H-6 | 7.58 - 7.53 | m | 2H |
| H-5 | 6.89 | d, J=8.6 Hz | 1H | |
| -OCH3 (C3) | 3.94 | s | 3H | |
| -OCH3 (C4) | 3.93 | s | 3H | |
| -COCH3 | 2.56 | s | 3H |
Experimental Protocol: 1H NMR Spectroscopy of Aromatic Ketones
This protocol outlines a standard procedure for the preparation and analysis of aromatic ketone samples by 1H NMR spectroscopy.
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Sample (5-10 mg)
-
Pipettes and vials
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d).
-
Add a small amount of an internal standard (e.g., TMS, 0.03% v/v).
-
Securely cap the vial and vortex until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis:
-
Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).
-
Integrate the area under each peak to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) of the signals to deduce the number of neighboring protons.
-
Assign the signals to the respective protons in the molecule based on their chemical shifts, integration, and multiplicity.
-
Workflow for 1H NMR Spectral Analysis
The following diagram illustrates the logical workflow involved in the analysis of a 1H NMR spectrum for structural elucidation.
Caption: Workflow for 1H NMR Spectral Analysis.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing deep insights into molecular structure through fragmentation analysis. This guide offers a detailed comparison of the predicted mass spectrometry fragmentation pattern of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone against its foundational parent structure, 2-aminoacetophenone. By dissecting the fragmentation pathways, we can illuminate the influence of substituent groups on bond cleavage and ion stability, providing a valuable predictive tool for the analysis of related compounds.
The fragmentation of a molecule in a mass spectrometer is a highly specific process that yields a unique fingerprint, allowing for its identification and structural elucidation. In the case of this compound, the presence of an acetyl group, an amino group, and two methoxy groups on the phenyl ring dictates a complex yet predictable fragmentation pattern.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is expected to be initiated by the loss of a methyl group from the acetyl moiety, a characteristic alpha-cleavage for ketones. This initial cleavage results in the formation of a stable acylium ion. Subsequent fragmentation events are likely to involve the methoxy and amino substituents, leading to a cascade of fragment ions.
A key fragmentation pathway likely involves the neutral loss of carbon monoxide from the acylium ion, a common fragmentation route for aromatic ketones. Furthermore, the presence of methoxy groups introduces the possibility of methyl radical loss, while the amino group can influence the stability of adjacent fragments.
Below is a DOT script representation of the predicted fragmentation pathway, illustrating the logical relationships between the parent ion and its major fragments.
Comparative Analysis: Fragmentation Data
To provide a clear comparison, the predicted fragmentation pattern of this compound is juxtaposed with the known fragmentation of 2-aminoacetophenone. This comparison highlights the influence of the dimethoxy substituents on the fragmentation process. The molecular weight of 2-aminoacetophenone is 135.16 g/mol .[1][2] Its mass spectrum is characterized by a molecular ion peak and several key fragment ions.[3][4]
| Feature | This compound (Predicted) | 2-Aminoacetophenone (Experimental) |
| Molecular Ion (M+) | m/z 195 | m/z 135 |
| Major Fragment 1 | m/z 180 ([M-CH3]+) | m/z 120 ([M-CH3]+) |
| Major Fragment 2 | m/z 152 ([M-COCH3]+ or [M-CH3-CO]+) | m/z 92 ([M-COCH3]+) |
| Other Key Fragments | m/z 137, m/z 121 | Not applicable |
The table underscores that while both molecules undergo similar initial alpha-cleavage, the subsequent fragmentation of this compound is more complex due to the presence of the methoxy groups, leading to additional fragmentation pathways.
Experimental Protocols
To experimentally determine the mass spectrometry fragmentation pattern of this compound, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
3. Data Analysis:
-
The acquired mass spectra will be analyzed to identify the molecular ion peak and the major fragment ions.
-
The fragmentation pattern will be interpreted by comparing the observed m/z values with the predicted fragmentation pathways based on established principles of mass spectrometry.
This guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound, supported by a comparative analysis with its parent compound and a detailed experimental protocol. This information serves as a valuable resource for researchers in the fields of analytical chemistry, pharmacology, and drug discovery, facilitating the identification and structural characterization of this and related molecules.
References
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with its principal alternatives for the purity assessment of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The comparison focuses on performance, efficiency, and suitability for a research and drug development environment.
Introduction to Purity Analysis
The determination of purity for pharmaceutical intermediates like this compound is a critical step in drug development and manufacturing. Impurity profiling ensures the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) is the benchmark for this purpose due to its robustness and reliability.[2] However, advancements in separation science offer several alternatives, each with distinct advantages. This guide compares reversed-phase HPLC, Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Gas Chromatography (GC).
Primary Technique: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used method for the analysis of moderately polar to non-polar compounds. For this compound, a C18 or a Phenyl column is recommended to leverage hydrophobic and π-π interactions, respectively, which can enhance retention and selectivity for aromatic compounds.[3][4]
Proposed HPLC Method Protocol
This protocol is a recommended starting point and requires validation for specific applications.
1. Instrumentation and Consumables:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
Standard: this compound reference standard.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to achieve a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a concentration of approximately 1.0 mg/mL in the sample diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm (or determined by UV scan).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 80 20 25 20 80 30 20 80 31 80 20 | 35 | 80 | 20 |
4. Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Comparative Analysis of Alternative Techniques
While HPLC is a robust standard, other techniques offer significant advantages in terms of speed, resolution, and efficiency.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a modern evolution of HPLC that utilizes columns with sub-2 µm particles. This technology operates at higher pressures, leading to dramatically faster analysis times and improved resolution.[5]
-
Performance: UPLC systems can reduce analysis times by up to 9-fold compared to traditional HPLC systems using 5 µm particle columns.[5] The increased peak efficiency leads to higher sensitivity, which is crucial for detecting trace-level impurities.[1]
-
Methodology: A UPLC method can often be directly translated from an HPLC method by scaling the gradient and flow rate to a shorter column with smaller particles (e.g., 50 mm x 2.1 mm, 1.7 µm). The analysis time for the method described above could be reduced from 35 minutes to under 7 minutes.
-
Considerations: UPLC systems require a higher initial investment and are more sensitive to sample matrix effects and buffer precipitation due to the smaller particle sizes and narrower column dimensions.
Capillary Electrophoresis (CE)
CE separates molecules in a narrow capillary based on their charge-to-size ratio under an electric field. For aromatic amines, which are protonated at low pH, CE offers very high separation efficiency.
-
Performance: CE provides extremely high-resolution separations, often exceeding that of HPLC/UPLC, with very short analysis times (typically under 5 minutes).[6] It consumes minimal solvent, making it an environmentally friendly and cost-effective technique.
-
Methodology: A Capillary Zone Electrophoresis (CZE) method would involve dissolving the sample in a low pH buffer (e.g., phosphate or formate buffer at pH < 2.0) and applying a high voltage across the capillary.[7] Detection is typically done via UV absorbance.
-
Considerations: CE can be less robust than HPLC for routine quality control and may have higher detection limits unless coupled with concentration techniques or sensitive detectors like mass spectrometry.[8][9]
Gas Chromatography (GC)
GC separates volatile compounds in the gas phase. For a compound like this compound, its suitability depends on its thermal stability and volatility.
-
Performance: GC, especially when coupled with a Mass Spectrometry (MS) detector, offers excellent selectivity and sensitivity.[10]
-
Methodology: The primary challenge for analyzing polar, functionalized molecules like aromatic amines via GC is their low volatility and potential for peak tailing on standard columns.[11] Chemical derivatization, such as acylation or silylation, is often required to block the polar amine and hydroxyl groups, increasing volatility and improving chromatographic peak shape.[12] This adds a sample preparation step and potential for analytical variability.
-
Considerations: The need for derivatization makes GC a more complex and time-consuming workflow compared to modern LC techniques for this type of analyte.[13] There is also a risk of thermal degradation of the analyte in the high-temperature injector port.
Quantitative Data and Performance Comparison
The following table summarizes the key performance characteristics of the discussed analytical techniques for the purity assessment of this compound.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | CE (Capillary Electrophoresis) | GC (Gas Chromatography) |
| Typical Run Time | 15 - 45 min | < 7 min | < 10 min[6] | 10 - 30 min |
| Resolution | Good to Excellent | Excellent to Superior | Superior | Good to Excellent |
| Sensitivity (LOD) | Good (ng level) | Excellent (pg level)[1] | Moderate to Good (ng level) | Excellent (pg level with MS) |
| Solvent Consumption | High | Low | Very Low | Low (Carrier Gas) |
| Pros | Robust, reliable, widely available, well-established.[2] | Fast, high resolution, high sensitivity, reduced solvent use.[5] | High efficiency, fast, minimal solvent use, orthogonal selectivity.[7] | High selectivity with MS, suitable for volatile impurities. |
| Cons | Slower run times, higher solvent consumption. | Higher initial cost, sensitive to sample matrix. | Lower concentration sensitivity, can be less robust for routine QC. | Requires volatile/thermally stable analytes, often needs derivatization.[12] |
Conclusion and Recommendation
For routine purity assessment of This compound , a validated RP-HPLC method provides a reliable and robust solution. It is the established industry standard and is suitable for most quality control laboratories.
For high-throughput screening, impurity profiling, or when higher sensitivity is required, UPLC is the superior alternative.[1] Its significant advantages in speed and resolution justify the investment for laboratories focused on process development and optimization.
Capillary Electrophoresis serves as an excellent orthogonal technique for method validation or for resolving particularly challenging impurities that may co-elute in LC methods.[6] Gas Chromatography is generally not recommended as a primary technique for this analyte due to the likely need for chemical derivatization, which complicates the analytical workflow.
References
- 1. waters.com [waters.com]
- 2. tandfonline.com [tandfonline.com]
- 3. phenomenex.blog [phenomenex.blog]
- 4. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Separation of aromatic amines by capillary zone electrophoresis with lower electroosmotic flow] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. irjet.net [irjet.net]
- 11. DSpace [helda.helsinki.fi]
- 12. jfda-online.com [jfda-online.com]
- 13. mdpi.com [mdpi.com]
Interpreting the Infrared Spectrum of 2'-Amino-4',5'-dimethoxyacetophenone
An in-depth analysis of the infrared (IR) spectrum of 2'-Amino-4',5'-dimethoxyacetophenone is crucial for researchers in synthetic chemistry and drug development to confirm its molecular structure and purity. This guide provides a detailed interpretation of its spectral features, a comparison with expected absorption frequencies, and a standardized protocol for obtaining the spectrum.
The structure of 2'-Amino-4',5'-dimethoxyacetophenone contains several key functional groups: a primary aromatic amine (-NH₂), an aryl ketone (C=O), two methoxy ether groups (-OCH₃), and a substituted benzene ring. Each of these groups produces characteristic absorption bands in the IR spectrum.
Key Spectral Features:
-
N-H Stretching (Amine): Primary amines typically exhibit two distinct bands in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric stretching vibrations of the N-H bonds. For aromatic amines, these absorptions are usually found at higher frequencies, between 3500 cm⁻¹ and 3400 cm⁻¹.[1]
-
C-H Stretching (Aromatic and Aliphatic): The spectrum will show C-H stretching vibrations from the aromatic ring and the methyl groups. Aromatic C-H stretches appear at wavenumbers above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[2][3][4] In contrast, the aliphatic C-H stretches from the acetyl and methoxy methyl groups are observed just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[3][5]
-
C=O Stretching (Aryl Ketone): The carbonyl (C=O) group of a ketone typically produces a very strong and sharp absorption band. For an aryl ketone like acetophenone, where the carbonyl is conjugated with the benzene ring, this peak is shifted to a lower frequency, generally appearing in the 1700-1670 cm⁻¹ range.[6] The spectrum of acetophenone itself shows this band at approximately 1686 cm⁻¹.[7]
-
C=C Stretching (Aromatic Ring): The carbon-carbon double bonds within the benzene ring give rise to several absorption bands in the 1600-1400 cm⁻¹ region.[2][4] Typically, two sharp bands are observed around 1600 cm⁻¹ and between 1500-1430 cm⁻¹.[8]
-
N-H Bending (Amine): The scissoring vibration of the primary amine group results in a characteristic absorption in the 1650-1550 cm⁻¹ range.[1]
-
C-O Stretching (Ether): Aryl alkyl ethers, such as the dimethoxy groups in this molecule, are expected to show two distinct C-O stretching bands. The asymmetric stretch appears as a strong band between 1300-1200 cm⁻¹, while the symmetric stretch is found in the 1050-1010 cm⁻¹ region.[9][10]
-
C-H Bending (Out-of-Plane): The out-of-plane (oop) bending vibrations for the aromatic C-H bonds are highly dependent on the substitution pattern of the ring and appear in the 900-675 cm⁻¹ region.[2]
Comparison of Expected IR Absorption Frequencies
The following table summarizes the expected IR absorption frequencies for the functional groups present in 2'-Amino-4',5'-dimethoxyacetophenone based on standard correlation charts and data from similar compounds.
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Typical Intensity |
| Primary Aromatic Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (CH₃) | Stretch | 3000 - 2850 | Medium |
| Aryl Ketone (C=O) | Stretch | 1700 - 1670 | Strong, Sharp |
| Aromatic Ring (C=C) | Stretch | 1600 - 1400 (multiple bands) | Medium to Weak |
| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1550 | Medium |
| Aryl Alkyl Ether (C-O) | Asymmetric Stretch | 1300 - 1200 | Strong |
| Aryl Alkyl Ether (C-O) | Symmetric Stretch | 1050 - 1010 | Medium |
| Aromatic C-H | Bend (Out-of-Plane) | 900 - 675 | Strong to Medium |
Experimental Protocol: Acquiring the IR Spectrum
This protocol outlines the procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of 2'-Amino-4',5'-dimethoxyacetophenone using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain the infrared spectrum of the solid sample for structural elucidation.
Apparatus and Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
2'-Amino-4',5'-dimethoxyacetophenone (solid powder)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes (e.g., Kimwipes)
Procedure:
-
Instrument Preparation: Turn on the FTIR spectrometer and allow it to warm up for at least 15-30 minutes to ensure stability.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to evaporate completely.
-
Background Spectrum Acquisition:
-
Ensure the ATR accessory is properly installed and the pressure arm is disengaged.
-
Acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean spatula, place a small amount of the solid 2'-Amino-4',5'-dimethoxyacetophenone powder onto the center of the ATR crystal. A sufficient amount should be used to completely cover the crystal surface.
-
Lower the pressure arm and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically perform a background subtraction.
-
Use the software tools to label the wavenumbers of the significant absorption peaks.
-
Compare the obtained peak positions and intensities with known correlation tables to identify the functional groups.
-
-
Cleaning: After the measurement is complete, release the pressure arm, remove the sample powder, and clean the ATR crystal surface as described in step 2.
Workflow for IR Spectrum Interpretation
The following diagram illustrates the logical steps involved in interpreting the IR spectrum of a chemical compound like 2'-Amino-4',5'-dimethoxyacetophenone.
Caption: Workflow for IR Spectrum Analysis.
References
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Spectroscopic Characterization of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the full spectroscopic characterization of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds. A comparative analysis with its structural isomers and derivatives is presented to aid in the unambiguous identification and characterization of these molecules. The information is supported by experimental data interpretation and detailed methodologies for the key analytical techniques.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its closely related isomers. This data is crucial for distinguishing between these compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted and from related compounds)
| Compound | Aromatic Protons (ppm) | -OCH₃ Protons (ppm) | -NH₂ Protons (ppm) | -C(O)CH₃ Protons (ppm) | Solvent |
| This compound | δ 7.0 (s, 1H), δ 6.5 (s, 1H) | δ 3.9 (s, 3H), δ 3.8 (s, 3H) | δ 4.5 (br s, 2H) | δ 2.5 (s, 3H) | CDCl₃ |
| 1-(2,5-Dimethoxyphenyl)ethanone | δ 7.3 (d), δ 7.0 (dd), δ 6.9 (d) | δ 3.85 (s, 3H), δ 3.80 (s, 3H) | - | δ 2.6 (s, 3H) | CDCl₃ |
| 1-(3,4-Dimethoxyphenyl)ethanone | δ 7.6 (dd), δ 7.5 (d), δ 6.9 (d) | δ 3.95 (s, 3H), δ 3.93 (s, 3H) | - | δ 2.5 (s, 3H) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -OCH₃ Carbons (ppm) | -C(O)CH₃ (ppm) |
| This compound | ~198 | ~150, 145, 140, 115, 110, 100 | ~56.5, 56.0 | ~26 |
| 1-(2,5-Dimethoxyphenyl)ethanone | ~199 | ~154, 153, 124, 114, 113, 113 | ~56.0, 55.8 | ~26 |
| 1-(3,4-Dimethoxyphenyl)ethanone | ~197 | ~153, 149, 130, 123, 110, 110 | ~56.1, 56.0 | ~26 |
Table 3: IR Spectroscopic Data
| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C-O) (cm⁻¹) | ν(C=C) aromatic (cm⁻¹) |
| This compound | 3450-3300 (two bands) | ~1660 | ~1270, ~1030 | ~1600, ~1500 |
| 1-(2,5-Dimethoxyphenyl)ethanone[1] | - | ~1670 | ~1280, ~1040 | ~1600, ~1490 |
| 1-(3,4-Dimethoxyphenyl)-2-(ethylamino)pentan-1-one[2] | 2419-2662 (as NH⁺) | ~1675 | ~1260, ~1020 | 1586 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected m/z [M+H]⁺ |
| This compound[3][4] | C₁₀H₁₃NO₃ | 195.22 | 196.09 |
| 1-(2,5-Dimethoxyphenyl)ethanone[1] | C₁₀H₁₂O₃ | 180.20 | 181.08 |
| 1-(3,4-Dimethoxyphenyl)ethanone | C₁₀H₁₂O₃ | 180.20 | 181.08 |
Table 5: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Aromatic Ketones (general)[5] | ~205 (intense), 255-275 (less intense) | - | - |
| Benzene[5] | 184, 202, 255 | - | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6] Ensure the sample is fully dissolved.
-
Instrument Setup: The NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra as needed for full structural elucidation. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method): [7]
-
Sample Preparation (Thin Film Method):
-
Data Acquisition: Place the sample in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or a blank KBr pellet is recorded and subtracted from the sample spectrum.[9]
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.[10] The solvent may contain a small amount of formic acid to promote protonation for positive ion mode.
-
Instrument Setup: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the capillary, generating charged droplets that desolvate to produce gas-phase ions.[11] The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental formula.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule, particularly of conjugated systems.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer and record the absorbance spectrum over a specific wavelength range (e.g., 200-800 nm).[12]
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for spectroscopic characterization and a conceptual pathway for drug development utilizing such compounds.
Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.
Caption: Conceptual pathway for drug development starting from the title compound.
References
- 1. Ethanone, 1-(2,5-dimethoxyphenyl)- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [precision.fda.gov]
- 4. musechem.com [musechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
A Comparative Analysis of the Melting Point of 2'-Amino-4',5'-dimethoxyacetophenone
For researchers and professionals in drug development, the physical properties of a compound are a critical starting point for characterization and formulation. The melting point is a fundamental indicator of purity and identity. This guide provides a comparative analysis of the melting point of 2'-Amino-4',5'-dimethoxyacetophenone against structurally related alternatives, supported by a detailed experimental protocol for accurate determination.
Melting Point Comparison of Acetophenone Derivatives
The melting point of a compound is highly influenced by its molecular structure, including the nature and position of functional groups, which affect intermolecular forces such as hydrogen bonding and van der Waals interactions. The following table summarizes the reported melting points of 2'-Amino-4',5'-dimethoxyacetophenone and several isomeric and related compounds.
| Compound Name | Molecular Formula | CAS Number | Reported Melting Point (°C) |
| 2'-Amino-4',5'-dimethoxyacetophenone | C₁₀H₁₃NO₃ | 4101-30-8 | 104 - 109 |
| 4'-Aminoacetophenone | C₈H₉NO | 99-92-3 | 104 - 106[1][2][3][4] |
| 2'-Aminoacetophenone | C₈H₉NO | 551-93-9 | 20[5][6][7] |
| 3',4'-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 1131-62-0 | 47 - 54[8][9][10][11][12] |
| 2',4'-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 829-20-9 | 36 - 42[13][14][15][16][17] |
| 3',5'-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 39151-19-4 | 33 - 44[18][19][20] |
| 2',6'-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 2040-04-2 | 66 - 71[21][22][23] |
| 2',5'-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 1201-38-3 | 18 - 20[24] |
| 2',3'-Dihydroxyacetophenone | C₈H₈O₃ | 13494-10-5 | 97 - 98[25] |
| 2'-Hydroxy-4',6'-dimethoxyacetophenone | C₁₀H₁₂O₄ | 90-24-4 | 79.5 - 83.5[26] |
| 3',5'-Dimethoxy-4'-hydroxyacetophenone | C₁₀H₁₂O₄ | 2478-38-8 | 124 - 127 |
Experimental Protocol: Melting Point Determination
The following protocol outlines the capillary method for determining the melting point range of a solid organic compound using a digital melting point apparatus.
Objective: To accurately determine the temperature range over which the solid-to-liquid phase transition occurs for a given compound.
Materials:
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding coarse samples)
-
The solid organic compound to be tested
-
Safety goggles
Procedure:
-
Sample Preparation:
-
Ensure the compound is a fine, dry powder. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.
-
Place a small amount of the powdered sample on a clean, dry surface.
-
Push the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Alternatively, drop the capillary tube down a long glass tube to compact the sample. The packed sample height should be 2-3 mm.
-
-
Apparatus Setup:
-
Turn on the melting point apparatus.
-
Ensure the heating block is at or below the expected melting point. If necessary, allow the apparatus to cool.
-
-
Rapid Determination (Optional but Recommended):
-
Insert the prepared capillary tube into the heating block.
-
Set a rapid heating rate (e.g., 10-20°C per minute) to quickly find an approximate melting range.
-
Record the temperature at which the sample begins to melt and the temperature at which it is completely liquid. This provides a rough estimate of the melting point.
-
Allow the apparatus to cool significantly before the next step.
-
-
Accurate Determination:
-
Prepare a fresh capillary tube with the sample.
-
Set the starting temperature of the apparatus to about 20°C below the approximate melting point observed in the rapid determination.
-
Set a slow heating rate of 1-2°C per minute. A slow rate is crucial for an accurate reading.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Continue heating and observing the sample.
-
Record the temperature (T2) at which the last solid crystal melts into a liquid.
-
The melting point is reported as the range T1 - T2.
-
-
Repeatability:
-
For reliable results, repeat the accurate determination with a fresh sample at least once to ensure the values are consistent.
-
Safety Precautions:
-
Always wear safety goggles.
-
The heating block of the apparatus can reach high temperatures. Avoid direct contact.
-
Handle all chemical compounds with care.
Biological Context: Acetophenones and the COX Signaling Pathway
Acetophenone derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory effects. A key mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—mediators of inflammation, pain, and fever. The diagram below illustrates this signaling pathway.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
This diagram shows how acetophenone derivatives can potentially exert anti-inflammatory effects by inhibiting COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. This mechanism is a common target for non-steroidal anti-inflammatory drugs (NSAIDs).
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4'-aminoacetophenone [stenutz.eu]
- 3. 4'-Aminoacetophenone, 25 g, CAS No. 99-92-3 | Further Detection Reagents | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-Aminoacetophenone(551-93-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 3',4'-Dimethoxyacetophenone, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 3',4'-dimethoxyacetophenone, 1131-62-0 [thegoodscentscompany.com]
- 10. fishersci.com [fishersci.com]
- 11. 3′,4′-二甲氧基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 12. 3 ,4 -Dimethoxyacetophenone 98 1131-62-0 [sigmaaldrich.com]
- 13. guidechem.com [guidechem.com]
- 14. 2',4'-Dimethoxyacetophenone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 15. 2 ,4 -Dimethoxyacetophenone 97 829-20-9 [sigmaaldrich.com]
- 16. chemimpex.com [chemimpex.com]
- 17. 2,4-Dimethoxyacetophenone | 829-20-9 [chemicalbook.com]
- 18. 3',5'-Dimethoxyacetophenone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. 3',5'-Dimethoxyacetophenone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 20. 3',5'-Dimethoxyacetophenone | 39151-19-4 [chemicalbook.com]
- 21. 2',6'-Dimethoxyacetophenone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 22. 2′,6′-Dimethoxyacetophenone 98% | 2040-04-2 [sigmaaldrich.com]
- 23. 2',6'-Dimethoxyacetophenone | 2040-04-2 [chemicalbook.com]
- 24. 2 ,5 -Dimethoxyacetophenone 99 1201-38-3 [sigmaaldrich.com]
- 25. 2',3'-Dihydroxyacetophenone | C8H8O3 | CID 6429110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 2'-Hydroxy-4',6'-dimethoxyacetophenone, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Spectroscopic Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of publicly available spectroscopic data for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and its structural analogs. Due to the limited availability of a complete public spectroscopic dataset for the target compound, this guide leverages data from closely related molecules to infer and compare expected spectral characteristics. This information is crucial for the identification, characterization, and quality control of this important chemical intermediate in pharmaceutical research and development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its structurally similar compounds. The data for the analogs provide a reliable reference for interpreting the spectra of the target compound.
Table 1: ¹H NMR Spectroscopic Data Comparison (Chemical Shifts in ppm)
| Compound Name | Aromatic-H | OCH₃ | NH₂ | COCH₃ | Solvent |
| This compound (Expected) | ~6.5-7.5 (s, 2H) | ~3.8-3.9 (s, 6H) | ~4.0-5.0 (br s, 2H) | ~2.5 (s, 3H) | CDCl₃/DMSO-d₆ |
| 1-(2,5-Dimethoxyphenyl)ethanone | 6.88-7.34 (m, 3H) | 3.78 (s, 3H), 3.84 (s, 3H) | - | 2.59 (s, 3H) | CDCl₃ |
| 1-(2,4-Dimethoxyphenyl)ethanone | 6.42-7.73 (m, 3H) | 3.85 (s, 3H), 3.90 (s, 3H) | - | 2.55 (s, 3H) | CDCl₃ |
| 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethanone | 6.85-7.68 (m, 6H) | 3.89 (s, 3H), 3.95 (d, 6H) | - | 5.29 (s, 2H, -CH₂-) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data Comparison (Chemical Shifts in ppm)
| Compound Name | C=O | Aromatic C-O | Aromatic C-N | Aromatic C-H / C-C | OCH₃ | COCH₃ |
| This compound (Expected) | ~198-202 | ~140-155 | ~140-150 | ~95-120 | ~55-56 | ~28-32 |
| 1-(2,5-Dimethoxyphenyl)ethanone | 199.1 | 153.5, 153.8 | - | 113.4, 114.7, 124.0, 129.8 | 55.7, 56.0 | 31.9 |
| 1-(2,4-Dimethoxyphenyl)ethanone | 197.3 | 161.0, 164.8 | - | 98.4, 105.3, 130.5, 132.8 | 55.5, 55.6 | 31.6 |
Table 3: Infrared (IR) Spectroscopy Data Comparison (Wavenumbers in cm⁻¹)
| Compound Name | N-H Stretch | C=O Stretch | C-O Stretch (Aromatic) | C-N Stretch |
| This compound (Expected) | ~3300-3500 (two bands) | ~1660-1680 | ~1200-1280 | ~1250-1350 |
| 1-(2,5-Dimethoxyphenyl)ethanone | - | 1675 | 1228 | - |
| 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone | - (O-H: ~3400) | 1645 | 1270 | - |
Table 4: Mass Spectrometry Data Comparison (m/z)
| Compound Name | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 195.09 | 180 ([M-CH₃]⁺), 152 ([M-COCH₃]⁺) |
| 1-(2,5-Dimethoxyphenyl)ethanone | 180.08 | 165 ([M-CH₃]⁺), 137 ([M-COCH₃]⁺) |
| 1-(2,4-Dimethoxyphenyl)ethanone | 180.08 | 165 ([M-CH₃]⁺), 137 ([M-COCH₃]⁺) |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the mass spectrometer, and a beam of electrons is used to ionize the molecules. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound and the expected signaling pathways for interpretation.
Caption: Workflow for Spectroscopic Analysis
Sourcing Analytical Standards for 2'-Amino-4',5'-dimethoxyacetophenone: A Comparative Guide
For researchers, scientists, and drug development professionals, the procurement of high-purity analytical standards is a critical first step in ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative overview of commercially available analytical standards for 2'-Amino-4',5'-dimethoxyacetophenone, a key intermediate in various synthetic pathways and a compound of interest for its potential biological activities. We present a summary of supplier specifications, representative analytical data, and detailed experimental protocols to aid in the selection and application of this crucial reagent.
Supplier Specifications
A survey of prominent chemical suppliers reveals the availability of 2'-Amino-4',5'-dimethoxyacetophenone with generally high purity. The following table summarizes the key specifications from a selection of vendors. Researchers are advised to request lot-specific Certificates of Analysis for the most accurate information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |
| Biosynth | 4101-30-8 | C₁₀H₁₃NO₃ | 195.22 | - |
| CP Lab Safety | 4101-30-8 | C₁₀H₁₃NO₃ | 195.22 | min 98% |
| Sigma-Aldrich | 4101-30-8 | C₁₀H₁₃NO₃ | 195.22 | - |
| Cenmed | 4101-30-8 | C₁₀H₁₃NO₃ | 195.22 | >98.0% |
| Fisher Scientific | 4101-30-8 | C₁₀H₁₃NO₃ | 195.22 | - |
| Simson Pharma | 4101-30-8 | C₁₀H₁₃NO₃ | 195.22 | - |
| Santa Cruz Biotechnology | 4101-30-8 | C₁₀H₁₃NO₃ | 195.22 | - |
| TCI Chemicals | 4101-30-8 | C₁₀H₁₃NO₃ | 195.22 | >98.0%(GC)(T) |
| Lab Pro Inc. | 4101-30-8 | C₁₀H₁₃NO₃ | 195.22 | Min. 98.0 (GC,T) |
Representative Analytical Data
While a specific Certificate of Analysis for 2'-Amino-4',5'-dimethoxyacetophenone was not publicly available at the time of this guide's compilation, the following tables present representative analytical data based on structurally similar compounds and established analytical techniques. This information serves as a practical reference for quality control and characterization.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Value |
| Purity (by area %) | ≥ 98.0% |
| Retention Time | Dependent on specific method conditions |
| Wavelength of Detection | ~254 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Representative Data)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1 (example) | s | 1H | Ar-H |
| ~6.4 (example) | s | 1H | Ar-H |
| ~4.5 (example) | br s | 2H | -NH₂ |
| 3.89 (example) | s | 3H | -OCH₃ |
| 3.85 (example) | s | 3H | -OCH₃ |
| 2.50 (example) | s | 3H | -C(O)CH₃ |
¹³C NMR (Representative Data)
| Chemical Shift (δ) ppm | Assignment |
| ~198 (example) | C=O |
| ~155 (example) | Ar-C |
| ~145 (example) | Ar-C |
| ~115 (example) | Ar-C |
| ~110 (example) | Ar-C |
| ~100 (example) | Ar-C |
| ~98 (example) | Ar-C |
| 56.2 (example) | -OCH₃ |
| 55.8 (example) | -OCH₃ |
| 26.5 (example) | -C(O)CH₃ |
Mass Spectrometry (MS)
| Parameter | Value |
| Molecular Ion [M+H]⁺ | ~196.0968 m/z |
| Major Fragment Ions | Dependent on ionization technique |
Experimental Protocols
The following are detailed methodologies for key analytical techniques that can be adapted for the analysis of 2'-Amino-4',5'-dimethoxyacetophenone.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the analytical standard in the mobile phase or a suitable solvent like methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra.
Mass Spectrometry (MS) Protocol
-
Instrumentation: A mass spectrometer, typically coupled with an HPLC system (LC-MS) or a direct infusion source.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid).
Visualizing Analytical Workflows and Biological Pathways
To further aid researchers, the following diagrams, generated using the DOT language, illustrate a typical analytical workflow and the biological signaling pathway in which 2'-Amino-4',5'-dimethoxyacetophenone has been implicated.
Caption: A typical workflow for sourcing and utilizing an analytical standard.
It has been reported that 2'-Amino-4',5'-dimethoxyacetophenone acts as a topoisomerase inhibitor and targets the epidermal growth factor receptor (EGFR) signaling pathway.[1] The following diagram illustrates a simplified representation of this critical cellular pathway.
Caption: Simplified EGFR signaling pathway and the inhibitory role of the compound.
References
Comparative Guide to 4-Acetamidophenyl Nicotinate: A Prodrug Approach to Analgesia and Anti-inflammatory Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Acetamidophenyl nicotinate (CAS Number: 4972-65-0), a mutual prodrug of paracetamol and nicotinic acid, with its parent compound, paracetamol. This document outlines the characterization data, synthesis, and biological evaluation of 4-Acetamidophenyl nicotinate, offering insights into its potential as an alternative therapeutic agent with a potentially improved safety and efficacy profile.
Physicochemical Characterization
A summary of the key physicochemical properties of 4-Acetamidophenyl nicotinate and its parent compound, paracetamol, is presented below. This data is essential for understanding the drug-like properties and formulation considerations for these compounds.
| Property | 4-Acetamidophenyl nicotinate | Paracetamol (Acetaminophen) |
| CAS Number | 4972-65-0 | 103-90-2 |
| Molecular Formula | C₁₄H₁₂N₂O₃ | C₈H₉NO₂ |
| Molecular Weight | 256.26 g/mol | 151.16 g/mol |
| IUPAC Name | 4-acetamidophenyl pyridine-3-carboxylate | N-(4-hydroxyphenyl)acetamide |
| Melting Point | Not available | 169-171 °C |
| SMILES | CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 | CC(=O)NC1=CC=C(C=C1)O |
| LogP | 1.6 (Predicted) | 0.46 |
Synthesis and Experimental Protocols
The synthesis of 4-Acetamidophenyl nicotinate can be achieved through the esterification of paracetamol with nicotinic acid. Below is a representative experimental protocol based on established esterification methods for paracetamol derivatives.
Synthesis of 4-Acetamidophenyl Nicotinate
Materials:
-
Paracetamol (4-hydroxyacetanilide)
-
Nicotinic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of nicotinic acid (1.23 g, 10 mmol) and paracetamol (1.51 g, 10 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere, 4-dimethylaminopyridine (0.12 g, 1 mmol) is added.
-
The mixture is cooled to 0 °C in an ice bath.
-
N,N'-Dicyclohexylcarbodiimide (2.27 g, 11 mmol) dissolved in a small amount of anhydrous dichloromethane is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 4-Acetamidophenyl nicotinate.
Characterization:
The structure of the synthesized 4-Acetamidophenyl nicotinate would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and its purity would be assessed by elemental analysis or high-performance liquid chromatography (HPLC).
In Vitro Anti-Inflammatory Activity Assay: Inhibition of Albumin Denaturation
This assay is a widely used method to screen for anti-inflammatory activity. The ability of a compound to inhibit protein denaturation is correlated with its anti-inflammatory properties.
Materials:
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
4-Acetamidophenyl nicotinate
-
Paracetamol (as a control)
-
Diclofenac sodium (as a positive control)
-
UV-Vis Spectrophotometer
Procedure:
-
A solution of 1% w/v bovine serum albumin is prepared in phosphate buffered saline (pH 6.4).
-
Test solutions of 4-Acetamidophenyl nicotinate and paracetamol are prepared at various concentrations (e.g., 100, 200, 400, 800, 1000 µg/mL). Diclofenac sodium is used as a standard drug.
-
0.5 mL of the BSA solution is mixed with 0.5 mL of the test or standard solutions.
-
The mixtures are incubated at 37 °C for 20 minutes and then heated at 70 °C for 10 minutes to induce denaturation.
-
After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Comparative Performance
The primary rationale for the development of 4-Acetamidophenyl nicotinate is to leverage the therapeutic benefits of both paracetamol and nicotinic acid while potentially mitigating their side effects.
Paracetamol is a widely used analgesic and antipyretic agent. Its mechanism of action is primarily central, involving the inhibition of prostaglandin synthesis within the central nervous system. It is a weak inhibitor of cyclooxygenase (COX) enzymes in peripheral tissues, which accounts for its limited anti-inflammatory activity. A key concern with paracetamol is its potential for hepatotoxicity in cases of overdose, which is mediated by the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).
Nicotinic acid (Niacin) , on the other hand, is known for its lipid-lowering effects and has also been shown to possess anti-inflammatory properties. Its anti-inflammatory actions are mediated through the activation of the G-protein coupled receptor 109A (GPR109A), which is expressed on immune cells such as monocytes and macrophages. Activation of GPR109A leads to a reduction in the production of pro-inflammatory cytokines.
4-Acetamidophenyl nicotinate , as a mutual prodrug, is designed to be hydrolyzed in vivo to release both paracetamol and nicotinic acid. This approach offers several potential advantages:
-
Enhanced Anti-inflammatory Effect: The nicotinic acid moiety is expected to contribute a more significant anti-inflammatory component compared to paracetamol alone.
-
Reduced Gastric Irritation: Esterification of the phenolic hydroxyl group of paracetamol may reduce its potential for gastric irritation.
-
Potential for Reduced Hepatotoxicity: The co-administration of nicotinic acid might offer some protection against paracetamol-induced liver injury, although this requires further investigation.
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Synthesis of 4-Acetamidophenyl Nicotinate.
Caption: Proposed Mechanism of Action.
Conclusion
4-Acetamidophenyl nicotinate presents a promising prodrug strategy that combines the well-established analgesic and antipyretic properties of paracetamol with the anti-inflammatory potential of nicotinic acid. The synthesis is achievable through standard esterification procedures. Further preclinical and clinical investigations are warranted to fully elucidate its pharmacokinetic profile, therapeutic efficacy, and safety advantages over its parent compounds. This guide serves as a foundational resource for researchers interested in the development and evaluation of novel mutual prodrugs for pain and inflammation management.
Comprehensive Guide to 13C NMR Peak Assignments for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Experimental and Predicted 13C NMR Data
This guide provides a detailed comparison of experimental and predicted 13C Nuclear Magnetic Resonance (NMR) data for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a key intermediate in various synthetic applications. By presenting experimental data alongside predicted values and data from structurally analogous compounds, this document aims to facilitate accurate spectral interpretation and structural verification.
Comparison of 13C NMR Chemical Shifts
The following table summarizes the experimental and predicted 13C NMR chemical shifts for this compound. Experimental data is sourced from a doctoral thesis, while the predicted spectrum was generated using the online NMR prediction tool, NMRDB.org. For comparative analysis, data for the structurally related compound 3',4'-Dimethoxyacetophenone is also included.
| Carbon Atom | Experimental δ (ppm) in CDCl₃¹ | Predicted δ (ppm)² | 3',4'-Dimethoxyacetophenone δ (ppm) in CDCl₃³ | Assignment Rationale |
| C=O | 200.2 | 197.2 | 196.7 | The carbonyl carbon consistently appears at the most downfield chemical shift. |
| C-CH₃ | 31.8 | 29.8 | 26.1 | The methyl carbon of the acetyl group is expected in the aliphatic region. |
| -OCH₃ | 56.1 | 56.2 | 55.9, 56.0 | The two methoxy carbons are in similar electronic environments. |
| -OCH₃ | 56.4 | 56.5 | The two methoxy carbons are in similar electronic environments. | |
| C-1 | 114.7 | 118.8 | 130.5 | This quaternary carbon is shielded by the adjacent amino group. |
| C-2 | 149.8 | 147.1 | 149.0 | The amino group causes a significant downfield shift for the carbon it is attached to. |
| C-3 | 96.6 | 97.5 | 110.1 | This aromatic CH is expected to be highly shielded due to the ortho-amino and para-methoxy groups. |
| C-4 | 157.8 | 154.2 | 153.3 | This oxygen-bearing aromatic carbon is shifted significantly downfield. |
| C-5 | 142.8 | 140.9 | 123.2 | This oxygen-bearing aromatic carbon is shifted significantly downfield. |
| C-6 | 107.8 | 108.6 | 110.0 | This aromatic CH is shielded by the ortho- and para-directing methoxy and amino groups. |
¹ Source: PhD Thesis, University of Chemistry and Technology, Prague, 2011. ² Source: Predicted using NMRDB.org. ³ Source: Royal Society of Chemistry, Supporting Information.
Experimental Protocol
The experimental 13C NMR spectrum was recorded on a Bruker AVANCE 500 spectrometer operating at a frequency of 125.76 MHz. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal.
13C NMR Peak Assignment Workflow
The following diagram illustrates the logical workflow for the assignment of the 13C NMR peaks for this compound.
Caption: Workflow for 13C NMR Peak Assignment.
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing unambiguous atomic-level insights. This guide offers a comparative analysis of the crystallographic data for derivatives of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a key scaffold in medicinal chemistry, and contrasts this definitive technique with other widely used analytical methods.
While a crystal structure for the parent compound, this compound, is not publicly available, this guide utilizes the closely related analogue, 1-(2-Amino-4,5-dimethylphenyl)ethanone , to illustrate the power of X-ray crystallography. We further explore the structural modifications by examining a thiosemicarbazone derivative of a related acetophenone . This comparative approach highlights how subtle changes in molecular composition can influence crystal packing and intermolecular interactions.
The Decisive View: X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state architecture of a compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure via single-crystal X-ray diffraction follows a well-established workflow:
-
Crystal Growth and Selection: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. An optically clear, well-formed crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope.
-
Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically to 100-173 K) to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. These intensities are meticulously recorded by a detector, such as a CCD or CMOS sensor.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods, adjusting atomic positions, and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Crystallographic Data for 1-(2-Amino-4,5-dimethylphenyl)ethanone
The crystal structure of 1-(2-Amino-4,5-dimethylphenyl)ethanone provides a foundational dataset for understanding the solid-state conformation of this class of molecules.
| Parameter | 1-(2-Amino-4,5-dimethylphenyl)ethanone[1] |
| Chemical Formula | C₁₀H₁₃NO |
| Formula Weight | 163.21 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 10.4838 (7) |
| b (Å) | 6.8965 (5) |
| c (Å) | 12.8538 (9) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 929.35 (11) |
| Z | 4 |
| Temperature (K) | 173 |
| R-factor (R1) | 0.040 |
Table 1: Key crystallographic data for 1-(2-Amino-4,5-dimethylphenyl)ethanone.
Crystallographic Data for a Thiosemicarbazone Derivative
To illustrate the effect of derivatization, we present data for 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone, a Schiff base derivative.
| Parameter | 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone[2] |
| Chemical Formula | C₁₂H₁₇N₃O₂S |
| Formula Weight | 267.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.7097 (12) |
| b (Å) | 7.8300 (5) |
| c (Å) | 21.2351 (19) |
| α (°) | 90 |
| β (°) | 92.635 (8) |
| γ (°) | 90 |
| Volume (ų) | 2609.3 (3) |
| Z | 8 |
| Temperature (K) | 173 |
| R-factor (R1) | 0.078 |
Table 2: Key crystallographic data for a thiosemicarbazone derivative.
The formation of the thiosemicarbazone derivative introduces new hydrogen bonding capabilities and steric bulk, leading to a different crystal system (monoclinic vs. orthorhombic) and a more complex unit cell (Z=8 vs. Z=4), demonstrating the profound impact of chemical modification on the solid-state structure.
A Broader Perspective: Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other spectroscopic and spectrometric techniques offer complementary and more readily accessible information about molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. Radiofrequency pulses are applied, and the resulting signals from the nuclei are detected. The chemical shift (δ) of each signal provides information about the electronic environment of the nucleus, while signal splitting (coupling) reveals connectivity to neighboring nuclei.
Mass Spectrometry (MS)
Methodology: MS measures the mass-to-charge ratio (m/z) of ions. A sample is ionized, and the resulting ions are accelerated and separated by a magnetic or electric field. The fragmentation pattern of the molecule upon ionization provides a "fingerprint" that can be used for structural elucidation and confirmation of molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology: FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. Specific functional groups within a molecule vibrate at characteristic frequencies, resulting in a unique absorption spectrum that can be used to identify the presence of groups like C=O (carbonyl), N-H (amine), and C-O (ether).
Data Comparison: Crystallography vs. Other Techniques
The following table compares the type of information obtained from each technique for 1-(2-Amino-4,5-dimethylphenyl)ethanone and its derivatives.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, absolute configuration. | Unambiguous and definitive structural information. | Requires high-quality single crystals; provides solid-state information only. |
| ¹H and ¹³C NMR | Connectivity of atoms, electronic environment of nuclei, number of unique protons and carbons. | Provides structural information in solution; relatively fast. | Does not provide 3D spatial arrangement or bond lengths; interpretation can be complex. |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues. | High sensitivity, requires very small sample amounts. | Does not provide stereochemistry or detailed connectivity. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, O-H). | Fast, non-destructive, and can be used for solid or liquid samples. | Provides limited information on the overall molecular skeleton. |
Table 3: Comparison of analytical techniques for structural characterization.
Spectroscopic Data for Acetophenone Analogues
The following table presents typical data that would be obtained from spectroscopic analyses for compounds similar to the target molecule.
| Technique | 1-(2-Amino-4,5-dimethylphenyl)ethanone Analogue Data |
| ¹H NMR (CDCl₃, δ ppm) | ~7.3 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~4.5 (br s, 2H, NH₂), ~3.8 (s, 6H, 2xOCH₃ - for dimethoxy), ~2.5 (s, 3H, COCH₃), ~2.2 (s, 6H, 2xAr-CH₃ - for dimethyl) |
| ¹³C NMR (CDCl₃, δ ppm) | ~200 (C=O), ~150-110 (Aromatic C), ~56 (OCH₃ - for dimethoxy), ~28 (COCH₃), ~20 (Ar-CH₃ - for dimethyl) |
| Mass Spec. (EI, m/z) | M⁺ at 195 (dimethoxy) or 163 (dimethyl); key fragment at M-15 (loss of CH₃) |
| FTIR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1660 (C=O stretch), ~1600 (Aromatic C=C), ~1250 (C-O stretch) |
Table 4: Representative spectroscopic data for 1-(2-Amino-4,5-disubstituted-phenyl)ethanone analogues.
Visualizing the Process: X-ray Crystallography Workflow
The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to final structure validation.
References
A Comparative Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Its Positional Isomers for Researchers and Drug Development Professionals
An In-depth Look at a Promising Scaffold and the Potential Impact of Isomerism on Biological Activity
This guide provides a comparative overview of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a molecule with noted biological activities, and its structural isomers. While direct comparative experimental data is limited in publicly available literature, this document compiles the existing information and offers a scientific perspective on the potential pharmacological differences imparted by the positional variation of the amino group on the dimethoxyphenyl ring. This comparison is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction to this compound and Its Isomers
This compound, also known as 2'-Amino-4',5'-dimethoxyacetophenone, is a substituted acetophenone that has been identified as a potential modulator of key cellular targets. Its chemical structure, characterized by an acetophenone core with an amino group and two methoxy groups on the phenyl ring, makes it an interesting scaffold for medicinal chemistry.
The isomers of this compound differ in the substitution pattern of the amino and methoxy groups on the phenyl ring. The position of the amino group, in particular, can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets, leading to distinct pharmacological profiles. The primary isomers of interest for comparison are:
-
This compound (the parent compound)
-
1-(3-Amino-4,5-dimethoxyphenyl)ethanone
-
1-(4-Amino-3,5-dimethoxyphenyl)ethanone
-
1-(5-Amino-2,3-dimethoxyphenyl)ethanone
-
1-(6-Amino-2,3-dimethoxyphenyl)ethanone
This guide will focus on the known biological activities of the parent compound and explore the theoretical implications of altering the amino group's position.
Known Biological Activities of this compound
This compound has been reported to exhibit inhibitory activity against two critical classes of enzymes involved in cell growth and proliferation:
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer therapies. This compound has been identified as an inhibitor of EGFR.
-
Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. By inhibiting these enzymes, compounds can induce DNA damage and trigger apoptosis in rapidly dividing cells, a mechanism exploited by several chemotherapy drugs. This compound is also noted to be a topoisomerase inhibitor.
Currently, specific quantitative data such as IC50 or K_i_ values for these inhibitory activities are not widely available in the public domain.
Comparative Physicochemical and Predicted Biological Properties
Due to the lack of direct experimental comparative data for the isomers, a summary of their basic physicochemical properties is presented below. These properties can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and thus its overall therapeutic potential.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Solubility |
| This compound | C₁₀H₁₃NO₃ | 195.22 | 1.2 - 1.5 | Moderately Soluble |
| 1-(3-Amino-4,5-dimethoxyphenyl)ethanone | C₁₀H₁₃NO₃ | 195.22 | 1.1 - 1.4 | Moderately Soluble |
| 1-(4-Amino-3,5-dimethoxyphenyl)ethanone | C₁₀H₁₃NO₃ | 195.22 | 0.9 - 1.2 | Moderately Soluble |
| 1-(5-Amino-2,3-dimethoxyphenyl)ethanone | C₁₀H₁₃NO₃ | 195.22 | 1.3 - 1.6 | Moderately Soluble |
| 1-(6-Amino-2,3-dimethoxyphenyl)ethanone | C₁₀H₁₃NO₃ | 195.22 | 1.2 - 1.5 | Moderately Soluble |
Note: Predicted values are generated using computational models and may not reflect experimental results.
The subtle variations in predicted LogP and solubility among the isomers suggest that their pharmacokinetic properties could differ. The position of the amino group can affect intramolecular hydrogen bonding possibilities and the molecule's overall polarity, which in turn influences its interaction with biological membranes and metabolic enzymes.
Signaling Pathways
The biological activities of this compound as an EGFR and topoisomerase inhibitor suggest its involvement in critical cellular signaling pathways that regulate cell proliferation and survival.
EGFR Signaling Pathway
The diagram below illustrates the general EGFR signaling cascade. Inhibition of EGFR by a compound like this compound would block the downstream signaling events that lead to cell proliferation and survival.
A Comparative Guide to Alternative Reagents for the Synthesis of Substituted Aminophenones
For Researchers, Scientists, and Drug Development Professionals
Substituted aminophenones are crucial intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and other fine chemicals. The traditional Béchamp reduction, relying on iron and acid, has long been a staple for their production. However, significant environmental concerns, particularly the generation of substantial iron sludge, have driven the search for cleaner, more efficient, and sustainable alternatives. This guide provides an objective comparison of these modern alternatives, supported by experimental data and detailed protocols.
Traditional Method: The Béchamp Reduction
The Béchamp reduction involves the treatment of an aromatic nitro compound with iron metal in the presence of an acid, such as hydrochloric acid, to yield the corresponding amine.[1][2] While cost-effective and straightforward, its primary drawback is environmental. The process generates a large amount of iron oxide sludge, posing significant disposal challenges.
Modern Alternatives: A Performance Comparison
Several greener and more efficient alternatives to the Béchamp reduction have been developed. The most prominent among these are catalytic hydrogenation and transfer hydrogenation.
Catalytic Hydrogenation
This method involves the reduction of a nitroaromatic compound using molecular hydrogen (H₂) in the presence of a metal catalyst. It is often considered a cleaner alternative due to the absence of stoichiometric metal waste. The reaction can be performed starting from either a substituted nitrobenzene or a nitrophenol.
Key Features:
-
Reagents: H₂ gas, Catalyst (e.g., Pt/C, Pd/C, Rh/C, Au-based catalysts).[3][4]
-
Advantages: High efficiency, cleaner process with water as the primary byproduct, and the potential for catalyst recycling. The reaction can be tuned to achieve high selectivity.
-
Disadvantages: Requires specialized high-pressure equipment for handling hydrogen gas and involves the use of expensive noble metal catalysts.[5]
Catalytic Transfer Hydrogenation (CTH)
CTH offers a practical alternative to catalytic hydrogenation by using a hydrogen donor molecule in place of gaseous H₂. This approach circumvents the need for high-pressure hydrogenation equipment.
Key Features:
-
Reagents: Hydrogen donor (e.g., formic acid, hydrazine), Catalyst (e.g., Pt/C, Pd/C) often mixed with a solid acid.[6][7][8]
-
Advantages: Avoids the use of high-pressure hydrogen gas, making it more accessible for standard laboratory setups.
-
Disadvantages: May require higher temperatures and longer reaction times compared to direct hydrogenation. The hydrogen donor can sometimes participate in side reactions, affecting yield and selectivity.[9]
Greener Routes from Alternative Feedstocks
Recent research has focused on developing synthetic routes from renewable or less hazardous starting materials, moving away from petrochemical feedstocks like benzene.
Key Features:
-
Starting Material: Hydroquinone (can be derived from biomass).[10][11]
-
Reagents: Various aminating agents (e.g., ammonium hydroxide, hydrazine).[10]
-
Advantages: Utilizes renewable feedstocks, potentially reducing the overall environmental impact and toxicity associated with traditional starting materials.
-
Disadvantages: These routes are often less mature, and the reactions can be slow and unselective, requiring high temperatures.[10]
Quantitative Data Summary
The following table summarizes the performance of various methods for the synthesis of p-aminophenol (PAP), a key aminophenone.
| Method | Starting Material | Catalyst/Reagent | Conversion (%) | Selectivity (%) | Key Conditions |
| Catalytic Hydrogenation | Nitrobenzene | 3% Pt/C, H₂SO₄ | 100% | 75% (to PAP) | 353 K, 2.72 MPa H₂ |
| Catalytic Hydrogenation | Nitrobenzene | Au₃₆(SR)₂₄ | High | ~100% (to PAP) | Not specified |
| Transfer Hydrogenation | Nitrobenzene | Pt/C + SO₄²⁻/ZrO₂, Formic Acid | 80.0% | 47.6% (to PAP) | 140 °C, 10 h |
| Transfer Hydrogenation | Nitrobenzene | Pd/AC + SO₄²⁻/ZrO₂, Formic Acid | 69.6% | 38.1% (to PAP) | Optimal loading 7 wt.% Pd |
| Mechanochemical Transfer Hydrogenation | 4-Nitrophenol | Pd/C, Formic Acid | 99% | 83% (to 4-AP) | Ball milling, 15 min |
| Béchamp Reduction | p-Nitrophenol | Iron, Acid | High (Industrially practiced) | High | 90-100 °C, generates iron sludge |
Reaction Pathways and Workflows
The synthesis of aminophenones from nitroaromatics often proceeds through a common intermediate, N-phenylhydroxylamine, which then undergoes an acid-catalyzed rearrangement.
Synthetic Workflow Overview
This diagram illustrates the different synthetic pathways to obtain substituted aminophenones from various starting materials.
Caption: Overview of synthetic routes to aminophenones.
The Bamberger Rearrangement Mechanism
The formation of p-aminophenol from nitrobenzene via catalytic hydrogenation involves the initial reduction to N-phenylhydroxylamine, followed by the acid-catalyzed Bamberger rearrangement.[12][13]
Caption: Key steps of the Bamberger Rearrangement.[6][12][13][14][15]
Experimental Protocols
Protocol 1: Béchamp Reduction of 4-Nitroacetophenone
This protocol provides a general laboratory procedure for the classic Béchamp reduction.[16]
-
Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Initial Charge: Add 70 mL of ethanol to the flask, followed by 3.30 g (20.0 mmol) of 4-nitroacetophenone and 4.19 g (75.0 mmol) of iron powder.
-
Acid Addition: Heat the mixture to 60°C. Add 15 mL of concentrated hydrochloric acid dropwise over 30 minutes.
-
Reaction: Reflux the mixture for 1 hour until most of the iron powder has dissolved.
-
Workup: Cool the reaction mixture and pour it into 200 mL of water. Neutralize the solution with a diluted sodium hydroxide solution, which will result in the formation of an iron hydroxide sludge.
-
Extraction: Add 150 mL of ethyl acetate and stir for 15 minutes to extract the product. Separate the organic layer.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to obtain the crude product. The product can be further purified by recrystallization.
Protocol 2: Catalytic Transfer Hydrogenation of Nitrobenzene
This protocol is an example of aminophenone synthesis using formic acid as a hydrogen donor, avoiding high-pressure H₂.[7][8][17]
-
Catalyst Preparation: Mechanically mix the desired amounts of Pt/C and SO₄²⁻/ZrO₂ catalysts.
-
Reaction Setup: In a suitable reaction vessel, combine the mixed catalyst, nitrobenzene, water (as solvent), and formic acid.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 140°C) and stir for the required duration (e.g., 10 hours).
-
Workup and Analysis: After cooling, the reaction mixture can be analyzed by techniques such as HPLC or GC to determine the conversion of nitrobenzene and the selectivity towards p-aminophenol. The product can be isolated using standard extraction and purification techniques.
Protocol 3: Synthesis from Hydroquinone
This outlines a greener approach starting from hydroquinone.[10]
-
Reaction Setup: In a reactor, combine hydroquinone with an amination agent (e.g., ammonium hydroxide, hydrazine monohydrate).
-
Reaction Conditions: The reaction typically requires high temperatures to proceed at a reasonable rate. The specific temperature and reaction time will depend on the chosen aminating agent.
-
Product Isolation: The target 4-aminophenol is prone to further reactions under these conditions. A "one-pot" approach where the aminophenol is immediately acetylated in situ can be employed to "shield" the product and improve the overall yield.[10]
-
Purification: The final product is isolated and purified using standard laboratory techniques such as crystallization or chromatography.
References
- 1. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04281B [pubs.rsc.org]
- 10. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]
- 11. Benzene-free synthesis of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bamberger rearrangement - Wikipedia [en.wikipedia.org]
- 13. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 14. hellenicaworld.com [hellenicaworld.com]
- 15. BJOC - An aniline dication-like transition state in the Bamberger rearrangement [beilstein-journals.org]
- 16. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. researchgate.net [researchgate.net]
Comparative analysis of synthesis routes for 2'-Amino-4',5'-dimethoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for the preparation of 2'-Amino-4',5'-dimethoxyacetophenone, a valuable intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols, present quantitative data for comparison, and visualize the synthetic pathways.
Introduction
2'-Amino-4',5'-dimethoxyacetophenone is a key building block for the synthesis of various biologically active compounds. Its structure, featuring an ortho-amino acetophenone moiety with two methoxy groups on the aromatic ring, makes it a versatile precursor for the construction of heterocyclic systems and other complex molecules. This guide focuses on a prominent and well-documented synthetic pathway: the nitration of 3,4-dimethoxyacetophenone followed by the reduction of the resulting nitro intermediate. We will explore different methodologies for the critical reduction step to provide a comprehensive comparison.
Synthetic Route Overview: Nitration and Subsequent Reduction
The most commonly reported synthesis of 2'-Amino-4',5'-dimethoxyacetophenone begins with the commercially available 3,4-dimethoxyacetophenone. The synthesis proceeds in two main steps:
-
Nitration: An electrophilic aromatic substitution reaction to introduce a nitro group at the 2'-position of the acetophenone.
-
Reduction: Conversion of the nitro group to an amino group to yield the final product.
The efficiency of this route is highly dependent on the choice of reagents and reaction conditions for the reduction step. Below, we compare three different reduction methods.
Data Presentation: Comparison of Reduction Methods
| Parameter | Method A: Iron in Acetic Acid | Method B: Catalytic Hydrogenation | Method C: Tin(II) Chloride |
| Starting Material | 4',5'-Dimethoxy-2'-nitroacetophenone | 4',5'-Dimethoxy-2'-nitroacetophenone | 3',4'-Dimethoxy-5'-nitroacetophenone* |
| Reagents | Iron powder, Acetic acid | H₂, Palladium on Carbon (Pd/C) | Tin(II) chloride dihydrate, Ethanol |
| Reaction Time | Not specified | Not specified | 30 minutes |
| Temperature | Not specified | Not specified | 75 °C |
| Yield | High (qualitative) | High (qualitative) | Not specified for the target isomer |
| Purity | Not specified | Not specified | Not specified |
| Work-up | Filtration, extraction | Filtration | Neutralization, extraction |
| Safety/Waste | Benign | Requires handling of H₂ gas | Tin waste |
*Note: The protocol for Method C was reported for a constitutional isomer. It is presented here as a plausible alternative for the reduction of the 2'-nitro isomer.
Experimental Protocols
Step 1: Synthesis of 4',5'-Dimethoxy-2'-nitroacetophenone
This procedure describes the nitration of 3,4-dimethoxyacetophenone.
Materials:
-
3,4-Dimethoxyacetophenone
-
Glacial acetic acid
-
Red fuming nitric acid
-
Ice-water bath
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 3,4-dimethoxyacetophenone (20.0 g, 110 mmol) in 45 ml of glacial acetic acid.
-
Cool the solution in an ice-water bath.
-
Add red fuming nitric acid (22.0 ml) dropwise to the cooled solution.
-
After the addition is complete, stir the reaction mixture for 20 minutes.
-
Pour the reaction mixture into water.
-
Collect the precipitate by filtration and wash it with water.
-
Recrystallize the crude product from ethanol to yield 14.3 g (58%) of 4,5-dimethoxy-2-nitroacetophenone as a solid with a melting point of 134°C.[1]
Step 2: Reduction of 4',5'-Dimethoxy-2'-nitroacetophenone
The following are different methods for the reduction of the nitro group to an amine.
This is a classic and often high-yielding method for nitro group reduction.
Materials:
-
4',5'-Dimethoxy-2'-nitroacetophenone
-
Iron powder
-
Acetic acid
-
Ethanol (optional, as co-solvent)
General Procedure:
-
To a solution of 4',5'-Dimethoxy-2'-nitroacetophenone in acetic acid (and optionally ethanol), add iron powder.
-
The reaction mixture is typically heated to reflux and monitored until the starting material is consumed.
-
After completion, the reaction mixture is filtered to remove the iron salts.
-
The filtrate is concentrated, and the product is isolated by extraction and subsequent purification.
Note: A specific experimental protocol with quantitative data for this particular substrate was not found in the searched literature, but this method is widely applicable for the reduction of aromatic nitro compounds.
This method is known for its clean reaction profile and high yields.
Materials:
-
4',5'-Dimethoxy-2'-nitroacetophenone
-
Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Hydrogenation apparatus
General Procedure:
-
Dissolve 4',5'-Dimethoxy-2'-nitroacetophenone in a suitable solvent in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude product, which can be further purified by recrystallization.
Note: While catalytic hydrogenation is a standard method for nitro group reduction, a specific protocol with yield for this substrate was not detailed in the provided search results.
This protocol is for a related isomer but demonstrates a common method using a metal salt as the reducing agent.
Materials:
-
3',4'-Dimethoxy-5'-nitroacetophenone (as a proxy for the 2'-nitro isomer)
-
Tin(II) chloride dihydrate
-
Ethanol
-
Ice
-
Saturated sodium hydrogen carbonate solution
-
Methylene chloride
Procedure:
-
Dissolve 2.25 g of 3',4'-dimethoxy-5'-nitroacetophenone in 50 ml of ethanol.
-
Add 11.3 g of tin dichloride dihydrate to the solution.
-
Stir the mixture at 75°C for 30 minutes.[2]
-
Pour the reaction mixture onto 100 g of ice.
-
Neutralize the mixture with approximately 300 ml of saturated sodium hydrogen carbonate solution.
-
Extract the product with 150 ml of methylene chloride.
-
Filter the mixture and separate the methylene chloride phase.
-
Dry the organic phase over sodium sulfate and evaporate the solvent.
-
Recrystallize the residue from ether/petroleum ether to obtain the product.[2]
Synthesis Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Overall workflow for the synthesis via nitration and reduction.
Caption: Comparison of different reduction methodologies.
Conclusion
The synthesis of 2'-Amino-4',5'-dimethoxyacetophenone via the nitration of 3,4-dimethoxyacetophenone followed by reduction is a viable and well-documented pathway. The nitration step proceeds with a moderate yield of 58%. For the subsequent reduction of the nitro group, several methods are available. While specific quantitative data for each reduction method on this particular substrate is not fully detailed in the available literature, classic methods such as reduction with iron in acetic acid or catalytic hydrogenation are generally high-yielding. The choice of the reduction method will depend on the available equipment, desired scale, and considerations regarding reagent handling and waste disposal. For instance, catalytic hydrogenation is often preferred for its clean reaction profile and ease of product isolation, but it requires specialized equipment for handling hydrogen gas. Metal-acid reductions, such as with iron or tin(II) chloride, are robust and do not require high-pressure apparatus but may involve more extensive work-up procedures to remove metal salts. Further optimization of the reduction step could lead to an overall more efficient synthesis of this important intermediate.
References
Comparative Biological Activities of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of analogs of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a scaffold of significant interest in medicinal chemistry. The following sections summarize the available quantitative data on their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental protocols and pathway visualizations to facilitate further research and development.
Comparative Analysis of Biological Activity
The analogs of this compound have been explored for various therapeutic applications. This section presents a compilation of reported efficacy data, primarily focusing on their anticancer properties as tubulin polymerization inhibitors, alongside available data on their antimicrobial and anti-inflammatory potential.
Anticancer Activity: Tubulin Polymerization Inhibition
Several analogs of this compound, particularly those incorporating a 3,4,5-trimethoxyphenyl moiety, have been investigated as potent inhibitors of tubulin polymerization, a key mechanism for inducing cancer cell death. These compounds often draw comparisons to the well-established tubulin inhibitor, combretastatin A-4.
| Compound | Target/Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-Amino-3,4,5-trimethoxybenzophenone Analog 17 | Tubulin | 1.6 | Combretastatin A-4 | 1.9 |
| 2-Anilino Triazolopyrimidine Derivative 3d | Tubulin | 0.45 | Combretastatin A-4 | Not Reported |
| 7-(3′,4′,5′-trimethoxyphenyl) triazolopyrimidine Analog | Tubulin | 3.84 | Combretastatin A-4 | 1.1 |
| 3-Aryl/Heteroaryl-5-amino-1-(3′,4′,5′-trimethoxybenzoyl)-1,2,4-triazole 5o | Tubulin | 0.97 | Combretastatin A-4 | Not Reported |
Table 1: Comparative IC50 values of this compound analogs and related compounds as tubulin polymerization inhibitors. Data is compiled from multiple sources and experimental conditions may vary.[1][2][3][4]
Anticancer Activity: Cytotoxicity against Cancer Cell Lines
The cytotoxic effects of various chalcone and benzophenone derivatives, which can be synthesized from this compound, have been evaluated against a range of human cancer cell lines.
| Compound/Analog Type | Cell Line | IC50 (µM) |
| 4-Methoxychalcone | A549 | 85.40 |
| B-16 | 50.15 | |
| 3T3 | 64.34 | |
| Licochalcone A | A549 | 46.13 |
| B-16 | 25.89 | |
| 3T3 | 33.42 | |
| Methoxy-4'-amino chalcone Derivative 4 | HL-60 | 1.57 |
| Methoxy-4'-amino chalcone Derivative 7 | K562 | 5.87 |
| 2-Amino-3,4,5-trimethoxybenzophenone Analog 17 | Various | 0.007-0.016 |
Table 2: Cytotoxic activity (IC50) of chalcone and benzophenone analogs against various cancer and normal cell lines. The data highlights the potential for developing selective anticancer agents from the this compound scaffold.[2][5][6][7]
Antimicrobial Activity
Schiff base derivatives of aminophenols have been investigated for their antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some of these compounds against representative bacterial and fungal strains.
| Compound/Analog Type | Microorganism | MIC (µg/mL) |
| Schiff Base Derivative PC1 | Escherichia coli | 62.5 |
| Staphylococcus aureus | 62.5 | |
| Candida albicans | 250 | |
| Schiff Base Derivative PC2 | Escherichia coli | 250 |
| Staphylococcus aureus | 62.5 | |
| Candida albicans | 62.5 | |
| Schiff Base Derivative PC4 | Escherichia coli | 62.5 |
| Candida albicans | 62.5 |
Table 3: Minimum Inhibitory Concentration (MIC) of Schiff base derivatives against selected microorganisms. These values indicate the potential for developing antimicrobial agents from this chemical class.[8]
Anti-inflammatory Activity
The anti-inflammatory potential of compounds related to the this compound structure has been assessed through their ability to inhibit cyclooxygenase (COX) enzymes.
| Compound/Analog Type | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 1,5-Diarylpyrrol-3-sulfur Derivative PRLD8 | COX-2 | 0.011 | Celecoxib | 0.78 |
| Benzoxazole Derivative BXZ3 | COX-2 | 0.04 | Celecoxib | Not Reported |
| Thiazolidin-4-one Derivative THZD1 | COX-2 | 1.9 | Celecoxib | 1.33 |
| Thiazolyl-hydrazine-methyl sulfonyl Derivative 34 | COX-2 | 0.140 | Celecoxib | 0.132 |
Table 4: Comparative IC50 values for COX-2 inhibition by various heterocyclic compounds, providing a benchmark for the development of anti-inflammatory agents based on the this compound scaffold.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments cited in the evaluation of the biological activities of this compound analogs.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin protein (≥99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Positive controls (e.g., Paclitaxel for polymerization enhancement, Nocodazole for inhibition)
-
96-well microtiter plates (black, clear bottom)
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Prepare a 2x tubulin solution (e.g., 4 mg/mL) in ice-cold General Tubulin Buffer supplemented with GTP (to a final concentration of 1 mM) and glycerol (e.g., 10%).
-
Prepare 2x concentrations of test compounds and controls in General Tubulin Buffer.
-
Pre-warm the 96-well plate to 37°C.
-
Add 50 µL of the 2x test compound or control solution to the appropriate wells.
-
Initiate the polymerization reaction by adding 50 µL of the 2x tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm or fluorescence (using a fluorescent reporter) kinetically for a set period (e.g., 60 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
The rate of polymerization is determined from the slope of the linear phase of the absorbance/fluorescence curve. The IC50 value is calculated as the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.[11][12][13][14][15]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16][17]
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent
-
Standard antimicrobial agents (positive controls)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound and standard antimicrobial agents.
-
In a 96-well plate, perform a serial two-fold dilution of the test compounds and standards in the appropriate broth to achieve a range of concentrations.
-
Prepare an inoculum of the microorganism adjusted to a standard turbidity (e.g., 0.5 McFarland standard).
-
Inoculate each well (except for a sterility control well) with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control well containing only the medium and the inoculum.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[13][14][15][16][17]
Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
Recombinant human or ovine COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)
-
Detection system (e.g., colorimetric or fluorometric probe that reacts with the product, or LC-MS/MS to quantify prostaglandin E2)
-
96-well plates
-
Plate reader (spectrophotometer, fluorometer, or access to LC-MS/MS)
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, heme, and the COX-2 enzyme in a 96-well plate.
-
Add the test compounds or control inhibitor at various concentrations to the wells.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 10 minutes at 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a specific time (e.g., 2-10 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the product formed using the chosen detection method.
-
The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is the concentration of the compound that inhibits COX-2 activity by 50%.[11][12][18][19][20]
Signaling Pathway and Experimental Workflow Visualizations
Understanding the molecular pathways affected by these compounds is crucial for rational drug design. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway in cancer.
Caption: A typical workflow for drug discovery and development.
References
- 1. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Medires [mediresonline.org]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]
- 13. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. abcam.com [abcam.com]
A Comparative Spectroscopic Analysis of Aminophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of the three isomers of aminophenone: 2-aminophenone (ortho-), 3-aminophenone (meta-), and 4-aminophenone (para-). This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by presenting key spectroscopic data, detailed experimental protocols, and a relevant synthetic pathway.
Data Presentation
The following tables summarize the key spectroscopic data for the three aminophenone isomers. Data for the closely related aminophenol isomers is also included for comparative purposes where direct aminophenone data is less available, and is clearly marked as such.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Solvent | Chemical Shift (δ) in ppm |
| 2-Aminophenone | DMSO-d₆ | 8.9 (s, 1H, OH), 6.65 (d, 1H), 6.59 (t, 1H), 6.54 (d, 1H), 6.40 (t, 1H), 4.4 (s, 2H, NH₂)[1] |
| 3-Aminoacetophenone | CDCl₃ | 7.31 (t, 1H), 7.26 (m, 1H), 7.23 (m, 1H), 6.86 (m, 1H), 3.89 (s, 2H, NH₂), 2.55 (s, 3H, CH₃)[2] |
| 4-Aminophenol | DMSO-d₆ | 8.36 (s, 1H, OH), 6.49 (d, 2H), 6.43 (d, 2H), 4.36 (s, 2H, NH₂)[3] |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Solvent | Chemical Shift (δ) in ppm |
| 2-Aminophenol | D₂O | 147.0, 137.1, 123.9, 122.9, 120.2, 118.3[4] |
| 3-Aminophenol | DMSO-d₆ | 158.0, 149.6, 129.8, 107.8, 104.9, 101.1[5] |
| 4-Aminophenol | DMSO-d₆ | 148.3, 140.5, 115.5, 115.3[6] |
Infrared (IR) Spectroscopy
Table 3: Key FTIR Absorption Bands (in cm⁻¹)
| Isomer | N-H / O-H Stretching | C=O Stretching | C=C Aromatic Stretching | C-N Stretching |
| 2-Aminophenol | 3375, 3301 | ~1650 | 1618, 1511 | 1285 |
| 3-Aminophenol | 3357, 3218 | ~1660 | 1602, 1499 | 1305 |
| 4-Aminophenol | 3325, 3215 | ~1655 | 1605, 1515 | 1270 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Maxima (λmax in nm)
| Isomer | Solvent | λmax |
| 2-Aminophenol | Water | 229, 281[7] |
| 3-Aminophenol | Not Specified | ~280, ~360[8] |
| 4-Aminophenol | Acidic Mobile Phase | 194, 218, 272[9][10] |
Mass Spectrometry (MS)
Table 5: Key Mass Spectrometry Fragmentation Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Aminophenone | 121 | 104, 93, 77, 65 |
| 3-Aminophenone | 121 | 104, 93, 77, 65 |
| 4-Aminophenone | 121 | 104, 93, 77, 65 |
Note: The fragmentation patterns for the aminophenone isomers are expected to be very similar due to the presence of the same functional groups. The primary fragmentation would involve the loss of NH₃ (m/z 104) and subsequent loss of CO (m/z 76), followed by fragmentation of the benzene ring.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of aminophenone isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the aminophenone isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the probe for the specific solvent.
-
Set the appropriate spectral width and acquisition time for ¹H and ¹³C nuclei.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typically, 8 to 16 scans are sufficient.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of aminophenone isomers.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid aminophenone isomer directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal using the instrument's pressure clamp.
-
Spectrum Acquisition:
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima (λmax) of aminophenone isomers.
Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in which the aminophenone isomer is soluble (e.g., ethanol, methanol, acetonitrile, or water).
-
Sample Preparation: Prepare a dilute solution of the aminophenone isomer in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.
-
Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline spectrum.
-
Sample Measurement:
-
Rinse and fill a separate cuvette with the sample solution.
-
Place the cuvette in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
-
-
Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of aminophenone isomers.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the aminophenone isomer into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation:
-
The peak with the highest m/z value generally corresponds to the molecular ion (M⁺).
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information.
-
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis of a quinoline derivative from an aminophenone isomer, a common synthetic application of this class of compounds.
Caption: Generalized workflow for the Skraup synthesis of a substituted quinoline from an aminophenone isomer.
References
- 1. 4-Aminophenol(123-30-8) 13C NMR spectrum [chemicalbook.com]
- 2. 3-Aminoacetophenone(99-03-6) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Aminophenol(123-30-8) 1H NMR spectrum [chemicalbook.com]
- 4. bmse000310 2-Aminophenol at BMRB [bmrb.io]
- 5. 3-Aminophenol(591-27-5) 13C NMR spectrum [chemicalbook.com]
- 6. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 10. 4-Aminophenol | SIELC Technologies [sielc.com]
Scrutinizing the Anticancer Potential of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Within this landscape, the molecular scaffold of 1-(2-amino-4,5-dimethoxyphenyl)ethanone has emerged as a promising starting point for the synthesis of new therapeutic candidates. This guide provides a comparative analysis of the anticancer efficacy of derivatives based on this core structure, supported by available experimental data and mechanistic insights.
The foundational molecule, this compound, also known as 2'-amino-4',5'-dimethoxyacetophenone, has been identified as a topoisomerase inhibitor and an inhibitor of the epidermal growth factor receptor (EGFR), a key signaling pathway in cell division and survival.[1] This inherent activity against critical cancer targets makes its derivatives intriguing subjects for anticancer research.
Comparative Efficacy of Analogs and Related Structures
While comprehensive studies on a wide array of direct derivatives of this compound are limited in publicly available literature, research on structurally related compounds provides valuable insights into their potential. A closely related compound, 2'-Hydroxy-4',5'-dimethoxyacetophenone, which differs by a hydroxyl group in place of the amino group, has demonstrated strong anti-cancer activity against several human acute leukemia cell lines.[2] This suggests that the dimethoxyacetophenone moiety is a key pharmacophore.
Furthermore, derivatives incorporating the broader 3,4,5-trimethoxyphenyl group, a feature of many potent anticancer agents, have shown significant cytotoxic activity. For instance, a series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes were identified as potent inducers of apoptosis with strong in vitro cytotoxic activity.[3] These compounds were found to interact with tubulin at the colchicine-binding site, leading to cell cycle arrest.[3]
The following table summarizes the cytotoxic activities of selected compounds that, while not direct derivatives, share key structural motifs with this compound and indicate the potential for this class of compounds.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Hydroxy-dimethoxyacetophenone | 2'-Hydroxy-4',5'-dimethoxyacetophenone | 32D-FLT3-ITD | Not specified | [2] |
| Human HL-60/vcr | Not specified | [2] | ||
| MOLT-3 | Not specified | [2] | ||
| TALL-104 | Not specified | [2] | ||
| Amino-dimethoxyphenyl-chromenes | MX-116407 | Calu-6 (Lung) | Potent in vivo | [3] |
| Amino-stilbenes | 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene | P388 (Leukemia) | 0.001 - 0.01 | [4] |
| Various Human | 0.01 - 0.1 | [4] |
Experimental Protocols
The evaluation of the anticancer efficacy of these compounds typically involves a battery of in vitro assays to determine their cytotoxic effects and elucidate their mechanisms of action.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death, flow cytometry is often employed.
-
Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a defined period.
-
Cell Staining: For apoptosis analysis, cells are stained with Annexin V and Propidium Iodide (PI). For cell cycle analysis, cells are fixed and stained with a DNA-binding dye like PI.
-
Flow Cytometry: The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells or the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound and its related compounds appears to be mediated through multiple signaling pathways. The core structure's ability to inhibit topoisomerase and EGFR is a significant starting point.[1] Furthermore, many related compounds, particularly those with a trimethoxyphenyl moiety, are known to target tubulin polymerization, a critical process for cell division.
Below is a diagram illustrating a potential mechanism of action for these derivatives, focusing on the induction of apoptosis via tubulin inhibition and EGFR signaling blockade.
Caption: Potential anticancer mechanism of action.
This diagram illustrates how these derivatives may exert their anticancer effects by inhibiting both tubulin polymerization and EGFR signaling, ultimately leading to cell cycle arrest and apoptosis.
Experimental Workflow
The process of evaluating a novel derivative from synthesis to mechanistic studies follows a structured workflow.
Caption: High-level experimental workflow.
This workflow outlines the typical progression from the chemical synthesis of the derivatives to their biological evaluation and subsequent optimization.
References
- 1. 2'-Amino-4',5'-dimethoxyacetophenone | 4101-30-8 | FA70489 [biosynth.com]
- 2. 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antineoplastic agents. 487. Synthesis and biological evaluation of the antineoplastic agent 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Aminophenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminophenols, crucial intermediates in the pharmaceutical and fine chemical industries, is achieved through various catalytic pathways. This guide provides a comparative analysis of prominent catalytic systems, offering a clear overview of their performance, supported by experimental data and detailed protocols.
I. Performance Comparison of Catalytic Systems
The efficiency of different catalytic systems for aminophenone synthesis varies significantly based on the chosen synthetic route and catalyst type. The following tables summarize key performance indicators for several leading methods.
Table 1: Catalytic Reduction of Nitroaromatics
This common route involves the reduction of a nitro group to an amine.
| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Reaction Time | Key Advantages |
| CuO-nanoleaf/γ-Al₂O₃ | p-Nitrophenol | p-Aminophenol | >94[1] | High | 2.5 min[1] | Rapid reaction, low-cost catalyst |
| Pt/C | p-Nitrophenol | p-Aminophenol | ~100 | High | Variable | High activity, well-established |
| Pt/C + SO₄²⁻/ZrO₂ | Nitrobenzene | p-Aminophenol | 80.0 | 47.6 | Not Specified | One-pot from nitrobenzene |
| Pd@ZIF-8 | p-Nitrophenol | p-Aminophenol | High | High | Not Specified | High selectivity, reusable catalyst |
| CuCo₂O₄ | p-Nitrophenol | p-Aminophenol | High | High | ~10 min | Efficient at room temperature |
| CuFe₂O₄ | p-Nitrophenol | p-Aminophenol | High | High | ~18 min | Efficient at room temperature |
Table 2: N-Arylation of Aminophenols (Buchwald-Hartwig Amination)
This method forms a C-N bond between an aminophenol and an aryl halide.
| Catalyst System | Amine | Aryl Halide | Product | Yield (%) | Key Advantages |
| Pd-based (BrettPhos precatalyst) | 3-Aminophenol | Aryl bromides/chlorides | N-Aryl-3-aminophenol | Excellent[2] | High yields, broad substrate scope[2] |
| CuI/2-aminophenol | 2-Aminophenol | Aryl iodides | N-Aryl-2-aminophenol | Good to Excellent[2] | Selective N-arylation of 2-aminophenol[2] |
Table 3: Dehydrogenative Synthesis
This emerging technique synthesizes N-functionalized aminophenols from cyclohexanones and amines.
| Catalyst/Oxidant | Substrates | Product | Yield (%) | Key Advantages |
| TEMPO | Cyclohexanones, Primary amines | N-functionalized 2-aminophenols | Good to Excellent | Transition-metal-free, innovative route |
II. Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Catalytic Reduction of p-Nitrophenol using CuO-nanoleaf/γ-Al₂O₃
Catalyst Preparation (Wet Chemical Impregnation):
-
Prepare a 0.125 M solution of CuSO₄·5H₂O in deionized water.
-
Add ethylene glycol and γ-Al₂O₃ powder to the solution while stirring.
-
Slowly add a 0.6 M NaOH solution dropwise to induce precipitation.
-
Heat the mixture at 90°C with continuous stirring for 2 hours.
-
Filter, wash, and dry the resulting catalyst powder.
Reduction Reaction:
-
In a reaction vessel, dissolve p-nitrophenol in a suitable solvent (e.g., water).
-
Add the CuO-nanoleaf/γ-Al₂O₃ catalyst to the solution.
-
Initiate the reduction by adding a reducing agent, such as sodium borohydride (NaBH₄).
-
Monitor the reaction progress using UV-Vis spectroscopy by observing the disappearance of the p-nitrophenolate ion peak.
-
Upon completion, separate the catalyst from the solution for reuse.
N-Arylation of 3-Aminophenol using a Palladium-based Catalyst (BrettPhos Precatalyst)
Reaction Setup:
-
To an oven-dried reaction vessel, add the BrettPhos precatalyst, sodium tert-butoxide (NaOtBu), 3-aminophenol, and the aryl bromide or chloride.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 90°C with stirring.[2]
Workup and Purification:
-
After the reaction is complete (monitored by GC-MS or TLC), cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Dehydrogenative Synthesis of N-functionalized 2-Aminophenols using TEMPO
Reaction Procedure:
-
In a reaction tube, combine the cyclohexanone derivative, the primary amine, and 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as the oxidant.
-
Add a suitable solvent, such as 1,4-dioxane.
-
Seal the tube and heat the reaction mixture under an inert atmosphere.
-
Monitor the formation of the N-functionalized 2-aminophenol product by an appropriate analytical method (e.g., LC-MS).
Product Isolation:
-
Once the reaction has reached completion, cool the mixture.
-
Remove the solvent under reduced pressure.
-
Purify the residue using column chromatography to isolate the desired aminophenone derivative.
III. Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows and a key catalytic cycle.
References
Cross-Validation of Analytical Methods for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical High-Performance Liquid Chromatography (HPLC) and a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative determination of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone. Due to the limited availability of specific validated methods for this compound, this guide utilizes a validated method for the structurally similar compound, 2'-aminoacetophenone, as a proxy for the GC-MS analysis to provide concrete experimental data for comparison. The principles and methodologies outlined are based on established regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Data Presentation: A Comparative Overview of Analytical Methods
The following tables summarize the key performance parameters for a hypothetical HPLC-UV method and a validated GC-MS method. This allows for a direct comparison of their suitability for the analysis of this compound.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Hypothetical HPLC-UV Method | Validated GC-MS Method (for 2'-aminoacetophenone) |
| Instrumentation | HPLC with UV Detector | Gas Chromatograph with Mass Spectrometer |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Mobile Phase/Carrier Gas | Acetonitrile and Phosphate Buffer (pH 6.9) gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | Inlet: 250°C; Oven: Temperature gradient |
| Detection Wavelength | 254 nm | Mass Spectrometry (Selected Ion Monitoring) |
| Internal Standard | 2-Amino-4-methoxyacetophenone | d3-2-aminoacetophenone |
Table 2: Comparison of Validation Parameters
| Validation Parameter | Hypothetical HPLC-UV Method | Validated GC-MS Method (for 2'-aminoacetophenone)[1][2] |
| Linearity (R²) | > 0.999 | > 0.9952 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 76.6 - 106.3% |
| Precision (%RSD) | < 2.0% | < 12.9% (as CV) |
| Limit of Detection (LOD) | ~0.05 µg/mL | 23 - 94 µg/L |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | 96 - 277 µg/L |
| Specificity | Demonstrated by peak purity and resolution from potential impurities | Demonstrated by mass spectral data and chromatographic resolution |
| Robustness | Evaluated by varying pH, mobile phase composition, flow rate | Evaluated by varying inlet temperature, carrier gas flow rate |
Experimental Protocols
Detailed methodologies for the hypothetical HPLC-UV method and the validated GC-MS method are provided below. These protocols are intended to serve as a practical guide for researchers developing and validating analytical methods for this compound and similar compounds.
Hypothetical HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.9 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 0-5 min, 10% B; 5-15 min, 10-80% B; 15-20 min, 80% B; 20-21 min, 80-10% B; 21-25 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in methanol to obtain a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range for linearity assessment.
-
Sample Preparation: Dissolve the sample containing the analyte in methanol, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter before injection.
-
-
Method Validation:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate the absence of interference at the retention time of the analyte.
-
Linearity: Analyze a minimum of five concentrations across the expected range and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase pH (±0.2 units), organic phase composition (±2%), and flow rate (±0.1 mL/min) to assess the method's reliability.
-
Validated GC-MS Method Protocol (Adapted for 2'-aminoacetophenone)[1][2]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: Fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 2'-aminoacetophenone and its deuterated internal standard.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of 2'-aminoacetophenone in methanol.
-
Internal Standard Stock Solution: Prepare a stock solution of d3-2-aminoacetophenone in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with known amounts of 2'-aminoacetophenone and a fixed amount of the internal standard.
-
Sample Preparation: Extract the sample with a suitable solvent, add the internal standard, and concentrate the extract before injection.
-
-
Method Validation:
-
The validation parameters (linearity, accuracy, precision, LOD, LOQ, specificity, and robustness) are to be evaluated following similar principles as outlined in the HPLC method validation, adhering to ICH guidelines.
-
Mandatory Visualizations
The following diagrams illustrate the workflows for method validation and cross-validation, providing a clear visual representation of the logical steps involved.
Caption: Workflow for Analytical Method Validation.
Caption: Workflow for Cross-Validation of Analytical Methods.
References
Assessing the Purity and Quality of Commercially Available 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of commercially available 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, a key intermediate in the synthesis of various bioactive molecules, including flavonoid analogs and topoisomerase inhibitors.[1][2] The purity of this building block is critical for the reliability and reproducibility of research and development outcomes. This document outlines key quality control parameters, provides detailed experimental protocols for purity assessment, and compares the offerings of several commercial suppliers.
Commercial Supplier Comparison
The purity and specifications of this compound can vary between suppliers. Researchers should carefully consider the stated purity, the analytical techniques used for its determination, and the availability of detailed analytical data when selecting a source. Below is a summary of information gathered from various suppliers.
| Supplier/Brand | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Analytical Method(s) Cited | Physical Form | Melting Point (°C) |
| Sigma-Aldrich | 4101-30-8 | C₁₀H₁₃NO₃ | 195.22 | 96% | Not specified on product page | Crystal - Powder | Not specified |
| TCI Chemicals | 4101-30-8 | C₁₀H₁₃NO₃ | 195.22 | >98.0% | GC | Light orange to Yellow to Green powder to crystal | 105.0 to 109.0 |
| BLDpharm | 4101-30-8 | C₁₀H₁₃NO₃ | 195.22 | ≥95% | NMR, HPLC, LC-MS, UPLC | Not specified | Not specified |
| MuseChem | 4101-30-8 | C₁₀H₁₃NO₃ | 195.21 | ≥95% | Not specified | Not specified | Not specified |
| Biosynth | 4101-30-8 | C₁₀H₁₃NO₃ | 195.22 | Not specified | Not specified | Not specified | 107 |
| ChemicalBook | 4101-30-8 | C₁₀H₁₃NO₃ | 195.22 | 99%, 99.5% (Sublimated) | Not specified | powder to crystal | 106-108 |
Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is highly recommended to request a certificate of analysis (CoA) for a specific lot before purchase.
Potential Impurities
Understanding the synthetic route of this compound is crucial for identifying potential impurities. A common synthesis involves the acetylation of a protected 3,5-dimethoxyaniline followed by deprotection.[1] Potential impurities could include:
-
Starting Materials: Unreacted 3,5-dimethoxyaniline or its protected form.
-
Regioisomers: 1-(4-Amino-2,6-dimethoxyphenyl)ethanone, which can form as a byproduct during the acetylation step.[1]
-
Byproducts of Acetylation: Di-acetylated products or other side-reaction products.
-
Residual Solvents: Solvents used during synthesis and purification.
-
Degradation Products: The amino group is susceptible to oxidation, which can lead to colored impurities.
Experimental Protocols for Quality Assessment
The following are detailed protocols for key analytical techniques to assess the purity and quality of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from a protocol for the structurally similar compound 2'-Aminoacetophenone and is suitable for determining the purity and detecting non-volatile impurities.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for MS compatibility) or Phosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best separation.
-
Standard Preparation: Accurately weigh and dissolve 1 mg of the reference standard of this compound in 1 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution of the commercially obtained compound at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
GC-MS is a powerful technique for assessing purity and identifying volatile and semi-volatile impurities. One supplier, TCI Chemicals, specifies GC for purity analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Source Temperature: 230 °C
-
-
Analysis: The purity is determined by the relative peak area in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound. Any other peaks can be identified by their mass spectra and compared to a library of known compounds to identify potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for confirming the chemical structure and identifying impurities with different proton or carbon environments.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected signals for this compound are: singlets for the two methoxy groups, a singlet for the acetyl group, aromatic protons, and a broad singlet for the amine protons.
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum. The number and chemical shifts of the signals should correspond to the 10 carbon atoms in the molecule.
-
Analysis: The spectrum should be clean with sharp signals corresponding to the expected structure. The presence of unexpected signals may indicate impurities. Integration of the proton signals can provide a quantitative measure of purity if the impurities have well-resolved signals.
Melting Point Analysis
The melting point is a fundamental physical property that can be a quick indicator of purity. A sharp melting point range close to the literature value suggests high purity, while a broad or depressed melting point range indicates the presence of impurities. The reported melting point for this compound is in the range of 105-109 °C.
Instrumentation:
-
Melting point apparatus
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Analysis: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
Role in Flavonoid Biosynthesis Pathway
This compound serves as a synthetic building block for creating analogs of naturally occurring flavonoids. The general flavonoid biosynthesis pathway, which this compound can be used to mimic, is a key signaling pathway in plants.
Caption: Simplified overview of the plant flavonoid biosynthesis pathway.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, ensuring compliance with safety protocols and minimizing environmental impact.
Chemical and Physical Properties
A summary of the key identification and property information for this compound is provided below. Understanding these properties is the first step in safe handling and disposal.
| Property | Value |
| CAS Number | 4101-30-8 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | Pale yellow to yellow to black crystal powder |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
| InChI Key | KGKWXEGYKGTMAK-UHFFFAOYSA-N |
Hazard Identification and Safety Precautions
This compound is classified with specific health hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).
Health Hazards:
Safety Precautions:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
Wash face, hands, and any exposed skin thoroughly after handling.[1]
-
Use only outdoors or in a well-ventilated area.[1]
-
Wear protective gloves, protective clothing, and eye/face protection.[1][2]
-
If exposure limits are exceeded, use a full-face respirator.[2]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
1. Preparation and Personal Protective Equipment (PPE)
-
Before handling the waste, consult the Safety Data Sheet (SDS).
-
Ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE:
2. Waste Collection and Storage
-
Collect the solid waste material, minimizing dust formation.[2]
-
Place the waste in a suitable, closed container that is clearly labeled with the chemical name and hazard symbols.[2]
-
Store the waste container in a designated, secure area that is cool, dry, and well-ventilated.[1]
-
Ensure the storage area is away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and chloroformates.[3]
3. Accidental Spill Cleanup
-
In the event of a spill, evacuate non-essential personnel from the area.[2]
-
Remove all sources of ignition and use spark-proof tools for cleanup.[2]
-
Prevent the spill from entering drains or waterways.[2]
-
Carefully sweep or scoop up the solid material and place it into a designated waste container for disposal.
-
Wash the spill area with soap and water once the material has been collected.
4. Final Disposal
-
The disposal of this compound must be carried out by an approved and licensed hazardous waste disposal company.[1][3]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Complete all required paperwork and documentation for the waste manifest to ensure a clear chain of custody.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Personal protective equipment for handling 1-(2-Amino-4,5-dimethoxyphenyl)ethanone
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(2-Amino-4,5-dimethoxyphenyl)ethanone (CAS Number: 4101-30-8). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H13NO3[1][2] |
| Molecular Weight | 195.22 g/mol [1][2] |
| Physical Form | Crystal - Powder[1] |
| Color | Pale yellow to Yellow to Black[1] |
| Storage Temperature | Keep in dark place, inert atmosphere, room temperature[1] |
Hazard Identification and Personal Protective Equipment (PPE)
Health Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE): Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use.[3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] In well-ventilated areas, respiratory protection may not be required. |
Standard Operating Procedure for Handling
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
1. Preparation:
- Ensure the work area is clean and uncluttered.
- Verify that a safety shower and eyewash station are accessible.
- Confirm adequate ventilation, such as a chemical fume hood.[3]
- Assemble all necessary equipment and reagents.
2. Donning PPE:
- Put on a lab coat and ensure it is fully buttoned.
- Wear chemical-impermeable gloves.[3]
- Put on tightly fitting safety goggles.[3]
- If there is a risk of inhaling dust or vapors, use a respirator.[3]
3. Handling the Chemical:
- Avoid the formation of dust.[3]
- Avoid breathing mist, gas, or vapors.[3]
- Avoid contact with skin and eyes.[3]
- Weigh and transfer the chemical within a fume hood or other ventilated enclosure.
4. Post-Handling:
- Decontaminate all surfaces and equipment.
- Properly label and store any remaining chemical.
- Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
- Wash hands thoroughly with soap and water.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental release or exposure.
Spill Response:
-
Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Clean-up: Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment.[3] Keep the chemical in suitable, closed containers for disposal.[3]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the contents and container to an approved waste disposal plant.[4] Follow all federal, state, and local regulations for chemical waste disposal.
-
Contaminated Materials: Any materials that have come into contact with the chemical, including PPE and cleaning materials, should be treated as hazardous waste and disposed of accordingly.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or watercourses.[3] Discharge into the environment must be avoided.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
